molecular formula C7H17Cl2N3O B1501567 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride CAS No. 686344-57-0

3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

Cat. No.: B1501567
CAS No.: 686344-57-0
M. Wt: 230.13 g/mol
InChI Key: DCSRROFYBQFJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2N3O and its molecular weight is 230.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c1-5(2)10-7(6(8)11)3-9-4-7;;/h5,9-10H,3-4H2,1-2H3,(H2,8,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSRROFYBQFJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1(CNC1)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693356
Record name 3-[(Propan-2-yl)amino]azetidine-3-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686344-57-0
Record name 3-[(Propan-2-yl)amino]azetidine-3-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a key heterocyclic building block in modern medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention due to its unique structural and physicochemical properties that can impart favorable pharmacokinetic profiles to drug candidates.[1] This document details the chemical structure, physicochemical properties, synthesis methodologies, and potential applications of this specific azetidine derivative. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. The guide also includes detailed protocols, safety information, and a curated list of references to support further investigation and application.

Introduction: The Significance of the Azetidine Scaffold in Drug Discovery

Azetidines are increasingly recognized as "bioisosteres" for various functional groups, offering a three-dimensional structural element that can enhance metabolic stability, solubility, and receptor binding affinity.[1] The inherent ring strain and sp³-rich character of the azetidine ring provide a rigid conformational constraint, which can be advantageous in optimizing ligand-target interactions.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its therapeutic relevance.[1]

This compound, in particular, presents a versatile scaffold with multiple points for chemical diversification. The presence of a primary carboxamide and a secondary isopropylamino group at the C3 position, along with the azetidine ring nitrogen, allows for a wide range of chemical modifications. This makes it a valuable starting material for the synthesis of compound libraries aimed at various biological targets. Azetidine derivatives have shown broad pharmacological potential, including applications as enzyme inhibitors, central nervous system modulators, and anticancer agents.[1][2]

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical entity is critical for its effective application in research and development.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a central four-membered azetidine ring substituted at the 3-position with both an isopropylamino group and a carboxamide group. The dihydrochloride salt form enhances its stability and solubility in aqueous media.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 686344-57-0[]
Molecular Formula C₇H₁₅N₃O·2HCl[]
Molecular Weight 230.13 g/mol []
IUPAC Name 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride[]
InChI Key DCSRROFYBQFJRT-UHFFFAOYSA-N[]
SMILES CC(C)NC1(CNC1)C(=O)N.Cl.Cl[]
Synonyms 3-[(1-Methylethyl)amino]-3-azetidinecarboxamide dihydrochloride[]
Physicochemical Properties

While specific experimental data for this exact compound is not widely published, general properties can be inferred from its structure and data on similar azetidine derivatives.

Table 2: Predicted and Known Physicochemical Properties

PropertyValue/InformationRationale/Source
Appearance Likely a white to off-white crystalline solid.Based on common properties of similar hydrochloride salts.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol).The dihydrochloride salt form significantly increases aqueous solubility.
Purity Commercially available with purity typically ≥95%.[]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][5]

Synthesis and Manufacturing

General Synthetic Approach

A common strategy for the synthesis of 3-amino-azetidine-3-carboxylic acid derivatives involves the construction of the azetidine ring, followed by functionalization at the C3 position.

Synthesis_Workflow Start Commercially Available Starting Material (e.g., Epichlorohydrin) Step1 Ring Opening & N-Protection Start->Step1 Intermediate1 Protected Amino Alcohol Intermediate Step1->Intermediate1 Step2 Cyclization to Azetidine Ring Intermediate1->Step2 Intermediate2 N-Protected Azetidin-3-ol Step2->Intermediate2 Step3 Oxidation & Functionalization at C3 Intermediate2->Step3 Intermediate3 N-Protected 3-Ketoazetidine or 3-Cyanoazetidine Step3->Intermediate3 Step4 Reductive Amination with Isopropylamine Intermediate3->Step4 Intermediate4 N-Protected 3-(Isopropylamino) -azetidine-3-carbonitrile Step4->Intermediate4 Step5 Hydrolysis of Nitrile to Carboxamide Intermediate4->Step5 Intermediate5 N-Protected 3-(Isopropylamino) -azetidine-3-carboxamide Step5->Intermediate5 Step6 Deprotection & Salt Formation (HCl) Intermediate5->Step6 Final 3-(Isopropylamino)azetidine-3- carboxamide Dihydrochloride Step6->Final

Caption: Generalized synthetic workflow for 3-substituted azetidines.

Plausible Experimental Protocol

Causality Behind Experimental Choices: The choice of protecting groups (e.g., Boc or Cbz) for the azetidine nitrogen is crucial to prevent side reactions and to be orthogonally removable in the final steps. The conversion of the 3-hydroxyl group to a ketone or nitrile is a key step to enable the introduction of the amino and carboxamide functionalities. Reductive amination is a reliable method for introducing the isopropylamino group, and the subsequent hydrolysis of the nitrile to a carboxamide can often be achieved under controlled acidic or basic conditions. The final deprotection and salt formation with HCl provides the stable, water-soluble product.

Step 1: Synthesis of a Protected 3-Ketoazetidine Precursor This can be achieved through various published methods, often starting from epichlorohydrin or a protected 3-hydroxyazetidine, which is then oxidized.

Step 2: Strecker-type Synthesis for 3-Amino-3-carbonitrile Formation

  • To a solution of the N-protected 3-ketoazetidine in a suitable solvent (e.g., methanol), add isopropylamine.

  • After stirring, add a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide).

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Work up the reaction by quenching excess reagents and extract the product into an organic solvent.

  • Purify the resulting N-protected 3-(isopropylamino)azetidine-3-carbonitrile by column chromatography.

Step 3: Hydrolysis of the Nitrile to the Carboxamide

  • Dissolve the purified carbonitrile intermediate in a suitable solvent system (e.g., a mixture of an alcohol and water).

  • Add a catalyst for hydrolysis, such as a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide with hydrogen peroxide).

  • Heat the reaction mixture as required to drive the hydrolysis to completion.

  • Neutralize the reaction mixture and extract the N-protected carboxamide product.

  • Purify by recrystallization or chromatography.

Step 4: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the N-protected 3-(isopropylamino)azetidine-3-carboxamide in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate).

  • Add an excess of hydrochloric acid (either as a gas or a solution in a compatible solvent).

  • Stir the mixture at room temperature. The product will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block for creating libraries of compounds for screening against various biological targets.

  • Scaffold for Combinatorial Chemistry: The primary amide and secondary amine functionalities, along with the azetidine nitrogen, serve as handles for diversification, allowing for the rapid generation of analogues.

  • Conformationally Constrained Amino Acid Mimic: The azetidine ring can act as a mimic of natural amino acids like proline, but with a more rigid structure.[9] This can be useful in designing peptides or peptidomimetics with enhanced stability and defined secondary structures.[9]

  • Fragment-Based Drug Discovery (FBDD): As a small, sp³-rich molecule, it is an ideal candidate for fragment-based screening to identify initial hits against protein targets.

  • Potential as an Intermediate for Bioactive Molecules: Azetidine-containing compounds have been investigated as STAT3 inhibitors, antibacterial agents, and for their activity against central nervous system targets.[1][10] This particular scaffold could be elaborated to target these or other disease-relevant pathways.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of this compound.

Table 3: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet), non-equivalent methylene protons of the azetidine ring, and exchangeable protons from the amide and amine/ammonium groups.
¹³C NMR Resonances for the quaternary carbon at C3, the azetidine ring carbons, the isopropyl carbons, and the carbonyl carbon of the amide.
Mass Spectrometry (MS) The ESI+ spectrum would show a parent ion corresponding to the free base [M+H]⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amines and amides), C=O stretching (amide I band), and N-H bending (amide II band).
Elemental Analysis The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be consistent with the molecular formula C₇H₁₇Cl₂N₃O.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for similar heterocyclic amines and hydrochloride salts should be followed.[4][5][11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][5]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[11][13]

    • In case of skin contact: Wash off with soap and plenty of water.[12]

    • If inhaled: Move the person to fresh air.[11][12]

    • If swallowed: Rinse mouth with water and consult a physician.[12][13]

Conclusion

This compound is a valuable and versatile chemical building block for drug discovery and medicinal chemistry. Its constrained azetidine core, combined with strategically placed functional groups, offers a unique platform for the design and synthesis of novel small molecules with potentially improved pharmacological properties. This guide provides a foundational understanding of its chemistry, synthesis, and applications, serving as a resource for scientists aiming to leverage the potential of this and related azetidine scaffolds in their research endeavors.

References

  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • ACS Publications. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available from: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available from: [Link]

  • ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available from: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • National Institutes of Health. Azetidine | C3H7N | CID 10422 - PubChem. Available from: [Link]

  • PubChemLite. 3-(methylamino)azetidine-3-carboxamide hydrochloride (C5H11N3O). Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • PubMed Central. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Available from: [Link]

  • Wiley Online Library. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available from: [Link]

  • Chem-Impex. Azetidine-3-carboxylic acid. Available from: [Link]

  • National Institutes of Health. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

  • National Institutes of Health. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem. Available from: [Link]

  • Arkat USA. 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Available from: [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available from: [Link]

  • Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to confer improved physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for molecular exploration.[1] Azetidine-containing compounds are prevalent in various stages of drug discovery and are featured in several FDA-approved drugs.[1][2] This guide focuses on 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a functionalized building block representative of the scaffolds used in contemporary drug design.[3][4] A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for successful formulation, stability assessment, and ultimately, the translation of a chemical entity into a viable therapeutic agent. This document provides an in-depth analysis of its core properties and the experimental methodologies required for their robust characterization.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The following identifiers and structural details define the subject of this guide.

IdentifierValueSource
CAS Number 686344-57-0[]
Molecular Formula C₇H₁₅N₃O · 2HCl[]
Molecular Weight 230.13 g/mol []
IUPAC Name 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride[]
SMILES CC(C)NC1(CNC1)C(=O)N.Cl.Cl[]
InChI Key DCSRROFYBQFJRT-UHFFFAOYSA-N[]

Chemical Structure: The molecule features a central, sterically hindered quaternary carbon within the strained four-membered azetidine ring. It possesses two basic nitrogen centers—the secondary isopropylamine and the azetidine ring nitrogen—and a primary carboxamide. As a dihydrochloride salt, both basic nitrogens are protonated, a crucial factor governing its physical properties.

Core Physicochemical Profile

The successful development of a drug candidate is intrinsically linked to its physicochemical profile. The properties listed below are critical determinants of a compound's behavior from bench to clinic. While specific experimental data for this compound is not extensively published, this section outlines the essential parameters to be determined.

PropertyAnticipated Characteristic / ValueSignificance in Drug Development
Physical Form Crystalline SolidImpacts stability, dissolution, and manufacturability.[6]
Melting Point (Tₘ) To be determined experimentally. As a salt, expected to be relatively high with decomposition.Indicator of purity and lattice energy; critical for many manufacturing processes.[7]
Aqueous Solubility To be determined. Expected to be high due to the dihydrochloride salt form.Fundamentally impacts bioavailability for oral administration and feasibility for parenteral formulations.[8]
pKa₁ (Azetidine) To be determined. Estimated range: 8.5 - 9.5.Governs ionization state, influencing solubility, permeability, and target binding.
pKa₂ (Isopropylamine) To be determined. Estimated range: 10.0 - 11.0.Further defines the pH-dependent charge profile of the molecule.
Hygroscopicity To be determined. Likely to be hygroscopic to some degree.Affects chemical and physical stability, flowability, and requires controlled storage and handling.[][10]
LogP / LogD₇.₄ To be determined. Expected to be low (negative) due to high polarity and charge.Predicts membrane permeability and potential for CNS penetration.

In-Depth Analysis of Key Properties

Solubility and pH-Dependent Behavior

For a dihydrochloride salt, aqueous solubility is paramount. The protonated amine groups readily interact with water, typically leading to significantly higher solubility than the corresponding free base.[7] However, this solubility is critically dependent on the pH of the medium. As the pH increases above the pKa values of the two amine groups, the molecule will deprotonate, becoming less charged and consequently less soluble, potentially leading to precipitation. This behavior must be characterized across the physiological pH range (typically pH 1.2 to 6.8) to predict its dissolution behavior in the gastrointestinal tract.[6][7]

Solid-State Characterization: Crystallinity and Hygroscopicity

The solid form of an active pharmaceutical ingredient (API) dictates its stability and manufacturability.

  • Crystallinity: It is crucial to determine if the material is crystalline or amorphous. Crystalline forms are generally more stable, while amorphous forms often exhibit higher solubility but can be prone to converting to a more stable, less soluble crystalline form over time.[6] Powder X-ray Diffraction (PXRD) is the definitive technique for this assessment.[11][12]

  • Hygroscopicity: The propensity of a substance to absorb moisture from the atmosphere is a critical stability-indicating parameter.[] For hydrochloride salts, this is a common concern.[10] Moisture uptake can lead to physical changes like deliquescence or trigger chemical degradation.[][10] Therefore, classifying the material's hygroscopicity is essential for defining appropriate packaging and storage conditions.[13][14]

Ionization Constants (pKa)

The two pKa values of 3-(Isopropylamino)azetidine-3-carboxamide correspond to the two protonated amine centers. These constants are not just numbers; they are the master variables controlling the molecule's charge state in response to pH. This charge state dictates:

  • Solubility: As detailed above.

  • Permeability: The neutral, uncharged form of a molecule typically permeates biological membranes more readily than the charged, ionized form.

  • Target Engagement: The specific protonation state can be critical for binding to a biological target.

The relationship between pH, pKa, and the molecule's charge state is a fundamental aspect of its behavior.

G cluster_pH Solution pH cluster_species Dominant Molecular Species Low_pH pH < pKa₁ Species_1 BH₂²⁺ (Diprotonated) High Solubility Low_pH->Species_1 Dominates Mid_pH pKa₁ < pH < pKa₂ Species_2 BH⁺ (Monoprotonated) Moderate Solubility Mid_pH->Species_2 Dominates High_pH pH > pKa₂ Species_3 B (Neutral Free Base) Low Solubility High_pH->Species_3 Dominates

Caption: Relationship between pH, pKa, and molecular ionization state.

Experimental Protocols for Characterization

A robust and logical workflow is essential for the comprehensive characterization of a new chemical entity. The following protocols represent industry-standard methodologies.

General Workflow for Physicochemical Characterization

The characterization process should follow a logical sequence to ensure data is collected efficiently and informs subsequent experiments.

Caption: Logical workflow for physicochemical characterization.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a given aqueous buffer.

  • Preparation: Prepare a series of buffers at relevant pH values (e.g., 1.2, 4.5, 6.8).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution, typically expressed in mg/mL or µg/mL.

Protocol: Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)

Objective: To quantify the moisture sorption and desorption characteristics of the solid material as a function of relative humidity (RH).[][15]

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the DVS instrument's microbalance.

  • Drying: Dry the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This establishes the initial dry mass.

  • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a set threshold).

  • Desorption Isotherm: After reaching the maximum RH, decrease the RH in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the RH to generate sorption and desorption isotherms. The data reveals the amount of water absorbed, the presence of hysteresis, and can be used to classify the material's hygroscopicity according to established scales (e.g., European Pharmacopoeia).[13]

Protocol: pKa Determination (Potentiometric Titration)

Objective: To determine the ionization constants (pKa) of the basic functional groups.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) if solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated burette.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). The burette adds small, precise volumes of the titrant, and the pH is recorded after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve. The pKa is equal to the pH at the half-equivalence point for each basic group. Specialized software is used to calculate the precise pKa values from the derivative of the titration curve.

Integrated Perspective for Drug Development

The individual physicochemical properties of this compound do not exist in isolation. They form an interconnected web that collectively dictates the compound's "developability."

G pKa pKa Solubility Solubility pKa->Solubility governs Formulation Formulation Strategy (e.g., Oral, IV) Solubility->Formulation enables Bioavailability Potential In Vivo Bioavailability Solubility->Bioavailability is critical for Hygroscopicity Hygroscopicity Stability Chemical & Physical Stability Hygroscopicity->Stability degrades Storage Storage & Packaging Requirements Hygroscopicity->Storage dictates Stability->Storage determines CrystalForm Crystalline Form CrystalForm->Solubility influences CrystalForm->Stability impacts

Caption: Interrelation of physicochemical properties and their development impact.

  • High aqueous solubility driven by the salt form and governed by the pKa values makes the compound a good candidate for both oral solid dosage forms and parenteral formulations.[7][8]

  • A hygroscopic nature, if confirmed, would necessitate the use of moisture-protective packaging and controlled humidity during manufacturing to ensure stability .[][14]

  • The crystalline form will influence dissolution rate and long-term physical stability . A stable, non-hygroscopic crystalline form is the ideal target for development.[6]

References

  • Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • Guerrieri, P. P. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Retrieved from [Link]

  • Journal of Pharmaceutical Investigation. (2017). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

  • Scribd. (n.d.). Hygroscopicity in Pharmaceuticals: Overview. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ACS Omega. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Publications. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Informa Healthcare. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • Arkivoc. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 686344-57-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride, a substituted azetidine derivative of interest in medicinal chemistry. Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in drug discovery due to their unique conformational constraints and ability to impart favorable physicochemical properties to bioactive molecules.[1][2][3] This guide will delve into the synthesis, characterization, and potential therapeutic applications of this specific compound, drawing upon established principles of azetidine chemistry and pharmacology. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information from analogous structures to provide a robust framework for its scientific exploration.

Introduction to the Azetidine Scaffold in Drug Discovery

The azetidine ring has emerged from a niche area of organic chemistry to a cornerstone in modern drug design.[2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[1][4] In drug development, the incorporation of an azetidine moiety can lead to significant improvements in key pharmacokinetic properties, including enhanced aqueous solubility, increased metabolic stability, and improved target-binding affinity.[1][2]

Several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[1][2] Furthermore, the azetidine ring is often employed as a bioisostere for other cyclic amines like pyrrolidine and piperidine, offering a strategic tool for chemists to modulate the pharmacological profile of a lead compound.[2] this compound represents a specific embodiment of this versatile scaffold, combining the core azetidine structure with functional groups that can engage in various biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 686344-57-0[]
Molecular Formula C₇H₁₅N₃O·2HCl[]
Molecular Weight 230.13 g/mol []
IUPAC Name 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride[]
Synonyms This compound; 3-[(1-Methylethyl)amino]-3-azetidinecarboxamide dihydrochloride[]
InChI Key DCSRROFYBQFJRT-UHFFFAOYSA-N[]
SMILES CC(C)NC1(CNC1)C(=O)N.Cl.Cl[]

Synthesis and Manufacturing

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of 3-substituted azetidines.[6][7] A logical approach would involve the reductive amination of a suitable azetidinone precursor.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway commences with a commercially available or readily synthesized N-protected 3-azetidinone.

Synthetic Pathway A N-Boc-3-azetidinone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Isopropylamine B->C D N-Boc-3-(isopropylamino)azetidine C->D Formation of C-N bond E Introduction of Carboxamide Moiety D->E F N-Boc-3-(isopropylamino)azetidine-3-carboxamide E->F G Deprotection (e.g., HCl in Dioxane) F->G Removal of Boc group H 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet scientifically grounded, procedure for the synthesis of the title compound.

Step 1: Reductive Amination of N-Boc-3-azetidinone

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM) at room temperature, add isopropylamine (1.2 eq).

  • Stir the mixture for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(isopropylamino)azetidine.

Step 2: Introduction of the Carboxamide Moiety

This step is more complex and could be achieved through various routes, one of which could involve the formation of a nitrile followed by hydrolysis. A more direct, albeit challenging, approach would be direct carboxamidation. A plausible multi-step sequence is proposed:

  • Protect the secondary amine of N-Boc-3-(isopropylamino)azetidine with a suitable orthogonal protecting group.

  • Perform a directed lithiation at the 3-position followed by quenching with a cyanating agent to introduce a nitrile group.

  • Hydrolyze the nitrile to the corresponding carboxamide under controlled acidic or basic conditions.

  • Remove the orthogonal protecting group from the isopropylamino moiety.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-Boc-3-(isopropylamino)azetidine-3-carboxamide in a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent.

  • The dihydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of the compound.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for polar, amine-containing compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for amines.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 5-95% B over 20 minutesA broad gradient ensures the elution of the main compound and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 210 nmAmides and amines typically have some absorbance at lower UV wavelengths.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the azetidine ring protons (likely complex multiplets due to restricted rotation and coupling), and the carboxamide protons (broad singlets). The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the isopropyl group, the azetidine ring, and the carbonyl carbon of the carboxamide.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be the method of choice to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₇H₁₅N₃O) would be at m/z 158.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8][9]

Potential Therapeutic Applications and Mechanism of Action

While the specific biological activity of this compound is not well-documented, the broader class of 3-aminoazetidine derivatives has been explored for various therapeutic applications.

Central Nervous System (CNS) Disorders

Substituted azetidines are of significant interest for the treatment of CNS disorders.[1] The rigid azetidine scaffold can orient substituents in a precise manner, which is advantageous for targeting specific receptors and transporters in the brain. 3-Aminoazetidine derivatives have been investigated as triple reuptake inhibitors (TRIs) for serotonin, norepinephrine, and dopamine, with potential applications as antidepressants.[10][11] The isopropylamino and carboxamide moieties of the title compound could potentially interact with the binding sites of these transporters.

CNS_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Neurotransmitter Serotonin Norepinephrine Dopamine NT_in_cleft Neurotransmitters Neurotransmitter:f0->NT_in_cleft Release Vesicle Synaptic Vesicle Transporter SERT NET DAT NT_in_cleft->Transporter:f0 Reuptake Receptor Postsynaptic Receptors NT_in_cleft->Receptor Compound 3-(Isopropylamino)azetidine- 3-carboxamide Compound->Transporter:f0 Inhibition Compound->Transporter:f1 Inhibition Compound->Transporter:f2 Inhibition

Caption: Potential mechanism of action as a triple reuptake inhibitor in the CNS.

Oncology

Azetidine derivatives have also been investigated as anticancer agents.[12][13] They can be designed to inhibit various targets involved in cancer cell proliferation and survival. For instance, some azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a key signaling protein in many cancers.[13] The carboxamide functionality in the title compound could potentially act as a hydrogen bond donor or acceptor, contributing to binding with protein targets.

Antibacterial Agents

The azetidine scaffold is a component of several classes of antibiotics, most notably the β-lactams.[14][15] While 3-(isopropylamino)azetidine-3-carboxamide is not a β-lactam, the unique structural features of the azetidine ring could be exploited in the design of novel antibacterial agents that target other bacterial pathways.[15]

Conclusion

This compound is a fascinating molecule that embodies the potential of the azetidine scaffold in medicinal chemistry. While specific biological data for this compound is scarce, its structural features suggest potential applications in CNS disorders, oncology, and infectious diseases. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and robust analytical methods for its characterization. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. [Link]

  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. [Link]

  • Azetidine – Knowledge and References. Taylor & Francis. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. ACS Publications. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust synthetic pathway for 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride, a valuable building block in medicinal chemistry. The presented synthesis is designed for both logical flow and practical application in a laboratory setting, emphasizing the rationale behind key strategic decisions and methodologies.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their unique conformational constraints and ability to serve as bioisosteres for other functional groups make them attractive scaffolds for modulating the physicochemical and pharmacological properties of lead compounds. The target molecule, this compound, incorporates key pharmacophoric elements, including a secondary amine and a carboxamide, making it a versatile intermediate for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target compound suggests a convergent approach hinging on the formation of the C3-N and C3-C bonds on a pre-formed azetidine ring. The chosen forward synthesis commences with a commercially available and well-behaved starting material, N-Boc-3-azetidinone. The key transformations involve a one-pot, three-component Strecker reaction to introduce both the isopropylamino and nitrile functionalities, followed by a controlled hydrolysis of the nitrile to the desired carboxamide. The final steps entail the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the dihydrochloride salt.

Overall Synthetic Pathway

The proposed synthetic route is a three-step process designed for efficiency and scalability.

Synthesis_Pathway Start N-Boc-3-azetidinone Intermediate1 N-Boc-3-(isopropylamino)azetidine-3-carbonitrile Start->Intermediate1 Strecker Reaction (Isopropylamine, TMSCN) Intermediate2 N-Boc-3-(isopropylamino)azetidine-3-carboxamide Intermediate1->Intermediate2 Nitrile Hydrolysis (H₂O₂, base or mild acid) FinalProduct 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride Intermediate2->FinalProduct Boc Deprotection & Salt Formation (HCl)

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of N-Boc-3-(isopropylamino)azetidine-3-carbonitrile via Strecker Reaction

The Strecker synthesis is a classic and highly efficient method for preparing α-aminonitriles from a ketone, an amine, and a cyanide source. This one-pot, three-component reaction is particularly advantageous for its atom economy and operational simplicity.

Reaction Scheme:

Step1_Reaction cluster_reactants cluster_products A N-Boc-3-azetidinone B + Isopropylamine D N-Boc-3-(isopropylamino)azetidine-3-carbonitrile A->D Lewis Acid (e.g., InCl₃) Methanol, rt C + TMSCN B->D Lewis Acid (e.g., InCl₃) Methanol, rt C->D Lewis Acid (e.g., InCl₃) Methanol, rt

Caption: Strecker reaction for the formation of the α-aminonitrile intermediate.

Protocol:

  • To a stirred solution of N-Boc-3-azetidinone (1.0 eq) in methanol, add isopropylamine (1.2 eq).

  • Add a catalytic amount of a Lewis acid, such as indium(III) chloride (0.1 eq).

  • To this mixture, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale:

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of N-Boc-3-azetidinone and isopropylamine, catalyzed by the Lewis acid. The cyanide anion, generated from TMSCN, then attacks the electrophilic carbon of the iminium ion to furnish the α-aminonitrile product.

Step 2: Hydrolysis of N-Boc-3-(isopropylamino)azetidine-3-carbonitrile to N-Boc-3-(isopropylamino)azetidine-3-carboxamide

The selective partial hydrolysis of a nitrile to a primary amide can be challenging, as the reaction can often proceed to the carboxylic acid. However, controlled conditions, such as using hydrogen peroxide in a basic medium or mild acidic hydrolysis, can favor the formation of the amide.

Reaction Scheme:

Step2_Reaction cluster_reactants cluster_products A N-Boc-3-(isopropylamino)azetidine-3-carbonitrile B N-Boc-3-(isopropylamino)azetidine-3-carboxamide A->B H₂O₂, K₂CO₃ DMSO, rt

Caption: Controlled hydrolysis of the nitrile to the carboxamide.

Protocol:

  • Dissolve the N-Boc-3-(isopropylamino)azetidine-3-carbonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Cool the mixture in an ice bath and add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

The use of aprotic polar solvents like DMSO facilitates the reaction, and the basic conditions promote the nucleophilic attack of the hydroperoxide anion on the nitrile carbon. Careful control of the temperature and reaction time is crucial to prevent over-hydrolysis to the carboxylic acid.

Step 3: Deprotection and Dihydrochloride Salt Formation

The final step involves the removal of the acid-labile Boc protecting group and the subsequent formation of the dihydrochloride salt.

Reaction Scheme:

Step3_Reaction cluster_reactants cluster_products A N-Boc-3-(isopropylamino)azetidine-3-carboxamide B 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride A->B HCl in Dioxane or Ether rt

Caption: Final deprotection and salt formation.

Protocol:

  • Dissolve the N-Boc-3-(isopropylamino)azetidine-3-carboxamide (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) (excess, >2.0 eq) dropwise with stirring at room temperature.

  • A precipitate should form upon addition of the acidic solution.

  • Stir the suspension for 1-2 hours at room temperature to ensure complete deprotection and salt formation.

  • Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Self-Validating System:

The formation of a precipitate serves as a visual indicator of the reaction's progress. The purity and identity of the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. The expected proton NMR spectrum should show the disappearance of the characteristic Boc protons and a downfield shift of the azetidine ring protons.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1N-Boc-3-azetidinoneIsopropylamine, TMSCN, InCl₃MethanolRoom Temp.75-85%
2N-Boc-3-(isopropylamino)azetidine-3-carbonitrileH₂O₂, K₂CO₃DMSORoom Temp.60-70%
3N-Boc-3-(isopropylamino)azetidine-3-carboxamideHCl in Dioxane/EtherDioxane/EtherRoom Temp.>90%

Alternative Synthetic Strategy: Reductive Amination

An alternative approach to the key intermediate, N-Boc-3-(isopropylamino)azetidine, involves the reductive amination of N-Boc-3-azetidinone with isopropylamine. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Alternative_Pathway Start N-Boc-3-azetidinone Intermediate N-Boc-3-(isopropylamino)azetidine Start->Intermediate Reductive Amination (Isopropylamine, NaBH(OAc)₃)

Caption: Alternative reductive amination route.

While this method is effective for forming the C-N bond, the subsequent introduction of the carboxamide group at the C3 position would require a more convoluted multi-step sequence, making the Strecker reaction pathway the more direct and efficient strategy for the synthesis of the target molecule.

Conclusion

The presented synthetic pathway offers a reliable and scalable method for the preparation of this compound. By leveraging a strategic Strecker reaction as the cornerstone of the synthesis, this guide provides researchers and drug development professionals with a practical and well-rationalized approach to accessing this valuable chemical entity. The detailed protocols and mechanistic discussions are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Grogg, P., & Wieczorek, H. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. (2023). In Wikipedia. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024).

The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery and a Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties is a central theme. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" structure in contemporary drug design.[1][2] Its unique combination of conformational rigidity and chemical stability, positioned between the highly strained aziridines and the more flexible pyrrolidines, permits precise control over the spatial orientation of substituents.[1] This constrained geometry can lead to a significant enhancement in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1]

Historically, the synthesis of this strained four-membered ring presented considerable challenges, thereby limiting its widespread application.[3] However, recent advancements in synthetic methodologies have rendered a diverse array of functionalized azetidines more accessible, unlocking their vast potential for modern drug discovery.[3] Consequently, the azetidine motif is now an integral component of several approved drugs and numerous clinical candidates, showcasing its versatility across a broad spectrum of therapeutic areas, including metabolic diseases, oncology, and inflammatory conditions.[4][5]

This guide provides an in-depth technical exploration of the core mechanisms of action of azetidine-based compounds, offering field-proven insights into their interaction with key biological targets and the experimental methodologies employed to elucidate these mechanisms.

I. Inhibition of Transmembrane Transport: The Ezetimibe Paradigm

One of the most prominent examples of an azetidine-containing drug is Ezetimibe, a first-in-class cholesterol absorption inhibitor.[6] Its mechanism of action provides a clear illustration of how the azetidine scaffold can be leveraged to disrupt protein-mediated transport processes.

Core Mechanism: Targeting NPC1L1

Ezetimibe's primary molecular target is the Niemann-Pick C1-like 1 (NPC1L1) protein, a multi-pass transmembrane protein crucial for the absorption of dietary and biliary cholesterol in the small intestine.[7][8] Ezetimibe selectively inhibits the intestinal absorption of cholesterol by binding directly to NPC1L1.[8][9] This binding event prevents the uptake of cholesterol into enterocytes, leaving it in the intestinal lumen for excretion.[8] This mechanism is distinct from other cholesterol-lowering agents like statins, which inhibit cholesterol synthesis, or bile acid sequestrants.[8] The inhibition of intestinal cholesterol absorption by ezetimibe is approximately 54% compared to a placebo in hypercholesterolemic patients.[8] This leads to a decrease in the delivery of intestinal cholesterol to the liver, resulting in reduced hepatic cholesterol stores and an upregulation of LDL receptors, which enhances the clearance of cholesterol from the bloodstream.[8][10]

Cryo-electron microscopy studies have revealed that ezetimibe and its analogs bind to a tunnel within NPC1L1, effectively blocking the passage of cholesterol.[7][11] The azetidine ring of ezetimibe plays a crucial role in orienting the molecule within this binding pocket, facilitating key interactions with residues in the N-terminal domain (NTD), middle luminal domain (MLD), and C-terminal domain (CTD) of NPC1L1.[7]

Signaling Pathway: Disruption of Cholesterol Uptake

The mechanism of ezetimibe is not a classical signaling pathway involving a cascade of phosphorylation events, but rather a direct physical blockage of a transport protein. The following diagram illustrates the process of NPC1L1-mediated cholesterol uptake and the point of inhibition by ezetimibe.

NPC1L1_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Brush Border cluster_cytoplasm Enterocyte Cytoplasm MicellarCholesterol Micellar Cholesterol NPC1L1 NPC1L1 Protein MicellarCholesterol->NPC1L1 Binds to NTD CholesterolUptake Cholesterol Uptake NPC1L1->CholesterolUptake Translocation CholesterolPool Intracellular Cholesterol Pool CholesterolUptake->CholesterolPool Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Binds & Blocks Tunnel

Caption: NPC1L1-mediated cholesterol uptake and its inhibition by ezetimibe.

Experimental Protocol: Fluorescent Cholesterol Uptake Assay

To quantify the inhibitory effect of azetidine-based compounds on cholesterol uptake, a cell-based assay using the fluorescent cholesterol analog, NBD-cholesterol, is a robust and widely used method.[12][13][14]

Objective: To measure the inhibition of NPC1L1-mediated cholesterol uptake by a test compound (e.g., ezetimibe).

Methodology:

  • Cell Culture:

    • Culture a suitable cell line expressing NPC1L1 (e.g., Caco-2 or Huh-7 cells) in a 96-well, black, clear-bottom plate until they reach 80-90% confluency.[13] The choice of a black plate minimizes background fluorescence and light scattering.

  • Compound Treatment and Cholesterol Loading:

    • Prepare serial dilutions of the azetidine test compound in serum-free culture medium.

    • Prepare a solution of 20 µg/mL NBD-cholesterol in serum-free medium.[13] Protect this solution from light.

    • Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add 100 µL of the serum-free medium containing both the test compound at various concentrations and 20 µg/mL NBD-cholesterol to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., U-18666A or a known NPC1L1 inhibitor).[13]

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 4 to 24 hours.[12][14] The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.

  • Measurement of Cholesterol Uptake:

    • After incubation, aspirate the medium containing the test compounds and NBD-cholesterol.

    • Wash the cells twice with cold PBS to remove any extracellular NBD-cholesterol.

    • Add 100 µL of Assay Buffer (e.g., PBS) to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[13]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no cells.

    • Normalize the fluorescence intensity of the compound-treated wells to the vehicle control wells (representing 100% uptake).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a fluorescent cholesterol analog allows for a direct and quantifiable measure of cholesterol uptake into living cells. Serum-free medium is used to avoid interference from lipoproteins in the serum that could also be taken up by the cells. The inclusion of a positive control validates the assay's ability to detect inhibition, ensuring the reliability of the results.

Quantitative Data: Inhibitory Potency

The following table summarizes the inhibitory potencies of ezetimibe and its analogs against NPC1L1.

CompoundTargetAssayPotency (Ki or KD)Reference(s)
Ezetimibe GlucuronideHuman NPC1L1Binding Assay220 nM (KD)[15]
Ezetimibe GlucuronideRhesus Monkey NPC1L1Binding Assay40 nM (KD)[15]
Ezetimibe GlucuronideRat NPC1L1Binding Assay540 nM (KD)[15]
Ezetimibe AnalogRat NPC1L1Binding Assay12,000 nM (KD)[9]

II. Modulation of Kinase Signaling Cascades

The azetidine scaffold has been successfully incorporated into numerous kinase inhibitors, where its rigid structure helps to orient pharmacophoric groups for optimal interaction with the ATP-binding pocket or allosteric sites of kinases.

A. AXL Receptor Tyrosine Kinase Inhibition: The Case of Bemcentinib

Bemcentinib (formerly R428) is a selective, orally available small-molecule inhibitor of the AXL receptor tyrosine kinase.[5][16] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, and drug resistance in various cancers.[5]

Core Mechanism: Bemcentinib targets and binds to the intracellular catalytic kinase domain of AXL, preventing its autophosphorylation and subsequent activation.[5] This blockade of AXL activity inhibits downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[17] By inhibiting AXL, bemcentinib can also suppress the epithelial-mesenchymal transition (EMT), a process that enhances tumor cell motility and invasion.[5] Molecular modeling and structural studies suggest that bemcentinib acts as a type I kinase inhibitor, binding to the ATP-binding site of AXL in its active conformation.[18]

Signaling Pathway: AXL-Mediated Pro-Survival Signaling

The following diagram illustrates the AXL signaling pathway and its inhibition by bemcentinib.

AXL_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GAS6 GAS6 (Ligand) AXL AXL Receptor GAS6->AXL Binds & Dimerizes PI3K PI3K AXL->PI3K Activates MAPK MAPK/ERK AXL->MAPK Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Bemcentinib Bemcentinib Bemcentinib->AXL Inhibits Kinase Domain

Caption: AXL receptor signaling pathway and its inhibition by bemcentinib.

B. MEK Inhibition in the MAPK/ERK Pathway: The Role of Cobimetinib

Cobimetinib is another example of an azetidine-containing kinase inhibitor, which targets MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[6][10] This pathway is frequently dysregulated in cancer, often due to mutations in upstream components like BRAF.[10]

Core Mechanism: Cobimetinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[4] It binds to a site adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive conformation.[19] This prevents the phosphorylation and activation of ERK1 and ERK2, the downstream effectors of MEK.[19] By blocking this cascade, cobimetinib inhibits cell proliferation and induces apoptosis in tumor cells with a constitutively active BRAF pathway.[4] It is often used in combination with BRAF inhibitors like vemurafenib to achieve a more comprehensive blockade of the MAPK pathway and overcome resistance mechanisms.[19]

Signaling Pathway: MAPK/ERK Cascade and MEK Inhibition

The diagram below depicts the MAPK/ERK signaling pathway and the point of intervention by cobimetinib.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Cobimetinib Cobimetinib Cobimetinib->MEK Allosteric Inhibition

Caption: The MAPK/ERK signaling pathway and allosteric inhibition of MEK by cobimetinib.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[20][21] It is a versatile method for determining the IC50 values of kinase inhibitors like bemcentinib and cobimetinib.

Objective: To determine the in vitro inhibitory potency of an azetidine-based compound against a specific kinase (e.g., AXL or MEK1).

Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, set up the kinase reaction in a total volume of 5 µL.[11]

    • The reaction mixture should contain the kinase buffer, the specific kinase enzyme (e.g., recombinant human AXL), the kinase substrate (e.g., a peptide substrate), and ATP at a concentration close to its Km for the kinase.

    • Add the azetidine test compound at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[11] This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts the ADP produced in the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP formed.

    • Incubate at room temperature for 30-60 minutes.[11]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from the no-enzyme control wells.

    • Normalize the luminescent signal of the compound-treated wells to the no-inhibitor control (representing 100% kinase activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Causality Behind Experimental Choices: The ADP-Glo™ assay is highly sensitive and has a broad dynamic range, making it suitable for high-throughput screening of kinase inhibitors. The two-step process of depleting the initial ATP before detecting the newly formed ADP minimizes background signal and increases the assay's sensitivity and accuracy.

Quantitative Data: Kinase Inhibitory Potency

The following table presents the inhibitory potencies of selected azetidine-based kinase inhibitors.

CompoundTarget(s)AssayPotency (IC50)Reference(s)
Bemcentinib (R428)AXLBiochemical14 nM[18]
CobimetinibMEK1Biochemical-[6]
Azetidine-based compound 5aAXLBiochemical-[18]
Azetidine-based STAT3 inhibitor 5oSTAT3EMSA0.38 µM[22]
Azetidine-based STAT3 inhibitor 8iSTAT3EMSA0.34 µM[22]

III. Direct Inhibition of Transcription Factor Activity: Azetidine-Based STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[22] The azetidine scaffold has been utilized to develop direct inhibitors of STAT3 activity.

Core Mechanism: Blocking DNA Binding

Azetidine-based STAT3 inhibitors have been designed to directly interfere with the function of STAT3.[17][22] These compounds have been shown to irreversibly bind to STAT3 and selectively inhibit its DNA-binding activity.[17] Mass spectrometry and mutagenesis studies have identified specific cysteine residues within the STAT3 protein that are covalently modified by these azetidine-containing compounds.[17] By preventing STAT3 from binding to the promoter regions of its target genes, these inhibitors effectively shut down the expression of pro-oncogenic proteins.

Signaling Pathway: STAT3 Activation and Nuclear Translocation

The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) DNA->GeneTranscription AzetidineInhibitor Azetidine-based STAT3 Inhibitor AzetidineInhibitor->STAT3_dimer Inhibits DNA Binding

Caption: The STAT3 signaling pathway and inhibition of DNA binding by azetidine-based compounds.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a common technique used to study protein-DNA interactions in vitro.[23][24] It is an ideal method to assess the ability of azetidine-based compounds to inhibit the binding of STAT3 to its DNA consensus sequence.

Objective: To determine if an azetidine-based compound can inhibit the binding of active STAT3 to a specific DNA probe.

Methodology:

  • Preparation of Nuclear Extracts:

    • Culture cells known to have constitutively active STAT3 (e.g., certain breast or prostate cancer cell lines).

    • Prepare nuclear extracts containing active STAT3 protein using a standard nuclear extraction protocol. Determine the protein concentration of the extract.

  • Probe Labeling:

    • Synthesize and anneal complementary oligonucleotides containing the STAT3 consensus binding site (e.g., hSIE probe).

    • Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye). Purify the labeled probe.

  • Binding Reaction:

    • In a microcentrifuge tube, set up the binding reaction on ice. The reaction should include:

      • Binding buffer (containing components like HEPES, KCl, EDTA, DTT, and glycerol).

      • A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of proteins to the probe.[23]

      • The nuclear extract containing active STAT3.

      • The azetidine test compound at various concentrations or a vehicle control.

    • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to STAT3.

  • Probe Addition and Incubation:

    • Add the labeled DNA probe to the reaction mixture.

    • Incubate for another 20-30 minutes at room temperature to allow the formation of STAT3-DNA complexes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection:

    • After electrophoresis, transfer the DNA from the gel to a nylon membrane (for non-radioactive detection) or dry the gel (for radioactive detection).

    • Detect the labeled probe using autoradiography (for ³²P), a chemiluminescent substrate (for biotin), or a fluorescence imager.

  • Data Analysis:

    • A "shifted" band, which migrates slower than the free probe, represents the STAT3-DNA complex.

    • Quantify the intensity of the shifted band in each lane.

    • A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of STAT3 DNA binding.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Causality Behind Experimental Choices: The use of a non-denaturing gel is critical to maintain the integrity of the protein-DNA complexes during electrophoresis. The inclusion of a non-specific competitor DNA is essential to ensure that the observed shift is due to the specific binding of STAT3 to its consensus sequence. A "supershift" experiment, where an antibody specific to STAT3 is added to the binding reaction, can be performed to confirm the identity of the protein in the shifted complex.

IV. Modulation of Ion Channels: The Example of Azelnidipine

The azetidine ring is also found in drugs that modulate the activity of ion channels, such as Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][8]

Core Mechanism: L-type Calcium Channel Blockade

Azelnidipine functions by inhibiting the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][7] The influx of Ca²⁺ is a critical step in the process of muscle contraction. By blocking these channels, azelnidipine reduces the intracellular Ca²⁺ concentration, leading to the relaxation of vascular smooth muscle.[7] This results in vasodilation (widening of blood vessels) and a subsequent reduction in peripheral vascular resistance, which lowers blood pressure.[8] Azelnidipine exhibits a gradual onset and long duration of action, which helps to avoid reflex tachycardia, a common side effect of some other vasodilators.[1]

Conclusion

The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique structural and conformational properties have enabled the development of a diverse range of therapeutic agents with distinct and potent mechanisms of action. From the direct physical obstruction of a cholesterol transporter by ezetimibe to the nuanced inhibition of kinase signaling cascades by bemcentinib and cobimetinib, and the direct modulation of transcription factor activity, azetidine-based compounds have demonstrated remarkable versatility.

The in-depth understanding of these mechanisms, facilitated by the robust experimental protocols detailed in this guide, is paramount for the rational design and development of the next generation of azetidine-containing therapeutics. As synthetic methodologies for accessing this privileged scaffold continue to evolve, we can anticipate the emergence of even more innovative drugs that leverage the unique attributes of the azetidine ring to address a wide array of unmet medical needs.

References

  • Mechanism of cholesterol transport by NPC1L1 and ezetimibe inhibition. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Cobimetinib Fumarate?. (2024, July 17). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • What is Azelnidipine used for?. (2024, June 14). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • Cobimetinib. (2025, April 9). NCI - Division of Cancer Treatment and Diagnosis. Retrieved January 20, 2026, from [Link]

  • Clinical Application Research of MEK Inhibitor Cobimetinib: From Mechanism of Action to Combination Therapy. (2026, January 7). Oreate AI Blog. Retrieved January 20, 2026, from [Link]

  • Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022, December 2). Pillintrip. Retrieved January 20, 2026, from [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Azelnidipine. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay. (2019, January 7). JoVE. Retrieved January 20, 2026, from [Link]

  • Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • EMSA (Electrophoretic Mobility Shift Assay). (n.d.). University of California, Irvine. Retrieved January 20, 2026, from [Link]

  • Bemcentinib | C30H34N8 | CID 46215462. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022, May 1). eScholarship.org. Retrieved January 20, 2026, from [Link]

  • AXL inhibitors selected by molecular docking: Option for reducing SARS-CoV-2 entry into cells. (2021, October 19). Spandidos Publications. Retrieved January 20, 2026, from [Link]

  • Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Principle and Protocol of EMSA. (n.d.). Creative BioMart. Retrieved January 20, 2026, from [Link]

  • Electrophoretic mobility shift assay (EMSA). (2024, January 8). Protocols.io. Retrieved January 20, 2026, from [Link]

  • Characterization of fluorescent NBD‑cholesterol efflux in thp‑1‑derived macrophages. (2015, July 30). Spandidos Publications. Retrieved January 20, 2026, from [Link]

  • Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • CHARACTERISATION OF FLUORESCENT NBD-CHOLESTEROL EFFLUX IN THP-1 DERIVED. (n.d.). BMJ Heart. Retrieved January 20, 2026, from [Link]

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. (2024, January 1). PubMed. Retrieved January 20, 2026, from [Link]

  • Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors for Cancer Therapy. (n.d.). Arcus Biosciences. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Bemcentinib. Tyrosine-protein kinase receptor UFO (Axl) inhibitor, Treatment of cancer. (n.d.). Prous Science. Retrieved January 20, 2026, from [Link]

  • Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • bemcentinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 20, 2026, from [Link]

  • Comparison of Ki values for recombinant NPC1L1 and native enterocyte BBMs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride, a functionalized azetidine derivative of significant interest to medicinal chemists and drug development professionals. Azetidine scaffolds are increasingly recognized as "privileged" structures in drug discovery due to their unique conformational and physicochemical properties that can enhance metabolic stability, solubility, and pharmacokinetic profiles.[1][2] This document details the core molecular properties of the title compound, proposes a robust synthetic pathway with detailed experimental protocols, and outlines a comprehensive strategy for its analytical characterization. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers utilizing this versatile building block.

The Azetidine Scaffold: A Primer for Modern Drug Discovery

Azetidines are four-membered, nitrogen-containing heterocyclic compounds.[1][3] Their inherent high ring strain and pronounced sp³-rich, three-dimensional character distinguish them from more common five- and six-membered rings.[1] These structural features are not mere chemical curiosities; they impart tangible benefits to bioactive molecules. The conformational rigidity of the azetidine ring can lead to improved binding affinity and selectivity for biological targets. Furthermore, its incorporation into drug candidates has been shown to enhance key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increased aqueous solubility and improved metabolic stability, by blocking potential sites of metabolism.

The therapeutic relevance of this scaffold is underscored by its presence in several FDA-approved drugs, including:

  • Baricitinib: A Janus kinase (JAK) inhibitor for treating rheumatoid arthritis.[1]

  • Cobimetinib: A MEK inhibitor used in the treatment of melanoma.[1][2]

  • Azelnidipine: A calcium channel blocker for hypertension.[1][2]

The subject of this guide, this compound, represents a valuable, densely functionalized building block poised for application in the synthesis of novel chemical entities across diverse therapeutic areas like oncology, infectious diseases, and neurodegenerative disorders.[1][4][5]

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₅N₃O·2HCl[]
Molecular Weight 230.14 g/mol [7]
CAS Number 686344-57-0[][7]
IUPAC Name 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride[]
Synonyms 3-[(1-Methylethyl)amino]-3-azetidinecarboxamide dihydrochloride[]
SMILES CC(C)NC1(CNC1)C(=O)N.Cl.Cl[]
Purity (Typical) ≥95%[]

Chemical Structure:

Chemical structure of this compound

(Caption: 2D structure of this compound)

Synthetic Strategy: A Proposed Pathway

A robust and reproducible synthetic route is critical for the accessibility of any chemical building block. While numerous methods exist for the synthesis of azetidine derivatives, we propose a logical and efficient pathway starting from a commercially available, orthogonally protected precursor.[8][9]

Retrosynthetic Analysis

The retrosynthetic analysis reveals a strategy centered on the sequential installation of the carboxamide and isopropylamino functionalities onto a protected azetidine core.

G Target 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride Int1 N-Boc-3-(isopropylamino)azetidine- 3-carboxamide Target->Int1 HCl Deprotection Int2 1-Boc-3-aminoazetidine- 3-carboxamide Int1->Int2 Reductive Amination (Acetone, NaBH(OAc)₃) Int3 1-Boc-azetidine-3,3-dicarboxylic acid monomethyl ester Int2->Int3 Ammonolysis Start 1-Boc-3,3-azetidinedicarboxylic acid Int3->Start Selective Esterification / Amidation G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection Start 1-Boc-azetidine-3-carboxylic acid Int1 1-Boc-3-aminoazetidine-3-carboxamide Start->Int1 1. SOCl₂ 2. NH₄OH Int2 N-Boc-3-(isopropylamino)azetidine- 3-carboxamide Int1->Int2 Acetone, NaBH(OAc)₃ DCE, rt Final Target Compound (Dihydrochloride Salt) Int2->Final 4M HCl in Dioxane 0°C to rt

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of the title compound.

Synthesis of 1-Boc-3-aminoazetidine-3-carboxamide
  • Activation: To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Ammonolysis: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the resulting crude acid chloride in anhydrous tetrahydrofuran (THF, 0.2 M) and add it dropwise to a stirred, cooled (0 °C) solution of aqueous ammonium hydroxide (28%, 5.0 eq).

  • Workup: Stir the reaction mixture for 4 hours, allowing it to warm to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% methanol in DCM) to yield the desired intermediate as a white solid.

Synthesis of N-Boc-3-(isopropylamino)azetidine-3-carboxamide
  • Reaction Setup: To a solution of 1-Boc-3-aminoazetidine-3-carboxamide (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add acetone (1.5 eq) and glacial acetic acid (1.1 eq).

  • Reductive Amination: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Monitoring: Stir the reaction overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

Synthesis of this compound (Target Compound)
  • Deprotection: Dissolve the crude N-Boc-3-(isopropylamino)azetidine-3-carboxamide (1.0 eq) in a 4M solution of hydrogen chloride in 1,4-dioxane (10 eq HCl) at 0 °C.

  • Precipitation: Stir the solution at room temperature for 2-4 hours. The product will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold diethyl ether to remove residual dioxane and any organic impurities.

  • Drying: Dry the resulting white solid under high vacuum to yield the final this compound salt.

Analytical Characterization Workflow

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound. [10][11]

G Crude Crude Dihydrochloride Salt Purified Purified Final Compound Crude->Purified Trituration / Recrystallization Analysis Structural & Purity Analysis Purified->Analysis NMR ¹H & ¹³C NMR Analysis->NMR MS High-Resolution MS (HRMS) Analysis->MS IR FT-IR Spectroscopy Analysis->IR Confirm Structure Confirmed? NMR->Confirm MS->Confirm IR->Confirm

Caption: Workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals. The isopropyl group should present as a doublet (6H) for the methyl protons and a septet (1H) for the methine proton. The non-equivalent protons of the azetidine ring will appear as multiplets in the 3.5-4.5 ppm region. The amide protons may exchange with the D₂O solvent or appear as broad singlets.

  • ¹³C NMR (100 MHz, D₂O): The carbon spectrum will confirm the carbon framework. Key signals include the carbonyl carbon of the amide (~170-175 ppm), the quaternary carbon of the azetidine ring, and the distinct carbons of the isopropyl group and the azetidine CH₂ groups. [11]

High-Resolution Mass Spectrometry (HRMS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Expected Result: HRMS will provide a highly accurate mass measurement for the parent ion [M+H]⁺ (free base). The calculated exact mass should match the observed mass within a tolerance of ±5 ppm, confirming the elemental composition C₇H₁₆N₃O⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).

  • Expected Peaks: The FT-IR spectrum should display characteristic absorption bands. A strong, broad band in the 3200-3400 cm⁻¹ region corresponds to N-H stretching of the amine and amide groups. A prominent C=O stretch for the primary amide will appear around 1650-1680 cm⁻¹. [8]The presence of the ammonium hydrochloride salt will be indicated by a very broad absorption in the 2400-3200 cm⁻¹ range.

Conclusion

This compound is a valuable and versatile chemical scaffold for drug discovery and development. Its synthesis from readily available starting materials is achievable through standard, robust chemical transformations. This guide provides the necessary theoretical framework, practical protocols, and analytical benchmarks for its preparation and validation. The strategic incorporation of such functionalized, sp³-rich building blocks into screening libraries and lead optimization programs will continue to be a productive avenue for the discovery of next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026-01-05.
  • Synthesis and characterization of some Azetidines derivatives. College of Science Repository, N/A.
  • CAS 686344-57-0 this compound. BOC Sciences.
  • Synthesis and Characterization of New 2-Oxo-azetidine Derivatives. Taylor & Francis Online, 2011-06-29.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Substituted Azetidines in Drug Discovery. Life Chemicals, 2022-04-12.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Understanding Aze Medications: The Role of Azetidine Derivatives.
  • 686344-57-0|this compound. BLDpharm.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 2020-10-14.
  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative.
  • Synthesis of azetidine derivatives.

Sources

An In-depth Technical Guide to the Purity and Characterization of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential methodologies for determining the purity and confirming the structure of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a key building block in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the selection of these procedures. We delve into the critical aspects of purification, including recrystallization and column chromatography, and provide a multi-faceted approach to characterization, employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. Furthermore, the importance of understanding and evaluating the physicochemical properties, such as hygroscopicity, for a dihydrochloride salt is discussed.

Introduction: The Significance of Purity in Drug Development

The azetidine motif is a highly sought-after scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacological properties to drug candidates.[1] this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The purity and structural integrity of this starting material are paramount, as any impurities can have a cascading effect on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide establishes a robust framework for the stringent quality control of this important chemical entity.

The dihydrochloride salt form of this amine-containing compound enhances its stability and aqueous solubility, which are advantageous for pharmaceutical development.[2] However, hydrochloride salts can also introduce challenges, such as hygroscopicity, which is the tendency to absorb moisture from the atmosphere.[3][4] Therefore, a thorough characterization is essential not just for confirming identity but also for ensuring consistent quality and predictable behavior during formulation.

Purification Methodologies: Achieving High Purity

The purification of polar, amine-containing compounds like this compound requires careful consideration of their chemical properties. The presence of multiple amine functionalities and a carboxamide group results in high polarity and the potential for strong interactions with stationary phases in chromatography.

Recrystallization: The Cornerstone of Purification

Recrystallization is a powerful and economical technique for purifying crystalline solids.[5] The selection of an appropriate solvent system is critical for successful recrystallization. For amine hydrochloride salts, which can be highly soluble in polar solvents, a common strategy involves using a solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Often, an anti-solvent is employed to induce precipitation.

Field-Proven Insight: The dihydrochloride salt's high polarity makes it challenging to find a single solvent that provides a significant solubility differential with temperature. A mixture of a polar solvent like ethanol or methanol to dissolve the compound, followed by the addition of a less polar anti-solvent like isopropanol, ethyl acetate, or diethyl ether, is often effective in inducing crystallization of the purified salt.[6]

Experimental Protocol: Recrystallization of this compound

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot absolute ethanol. Stir continuously to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add 2-propanol (isopropanol) as an anti-solvent to the hot ethanolic solution with continuous stirring until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 2-propanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40-50°C to remove residual solvents.

Column Chromatography: An Alternative for Challenging Purifications

For instances where recrystallization does not yield the desired purity, or for the removal of closely related impurities, column chromatography can be employed. The polar and basic nature of the analyte requires special consideration to avoid peak tailing and irreversible adsorption on standard silica gel.[7]

Expertise in Action: Standard silica gel is acidic and can strongly interact with basic amines, leading to poor separation. To mitigate this, several strategies can be employed:

  • Amine-Modified Mobile Phase: Adding a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic silanol groups on the silica surface.[8]

  • Amine-Functionalized Silica: Using a stationary phase where the silica is chemically modified with amino groups provides a basic surface, which is more compatible with the analyte.[9]

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. For basic compounds, it is often advantageous to use a mobile phase with a controlled pH to ensure a consistent ionization state of the analyte.[8]

Experimental Protocol: Reversed-Phase Flash Column Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

  • Elution: A gradient elution from high aqueous content (e.g., 95% A) to high organic content (e.g., 50% A) is typically effective.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or by mass spectrometry.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvents under reduced pressure. If an acidic modifier was used, the resulting product will be the corresponding salt.

Comprehensive Characterization: A Multi-Technique Approach

A combination of analytical techniques is essential to unequivocally confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the primary method for determining the purity of pharmaceutical compounds due to its high resolution and sensitivity.[10] For a polar, basic compound, a reversed-phase method is generally most suitable.

Causality in Method Development: The choice of a C18 column provides a versatile stationary phase for retaining the analyte. The use of an acidic mobile phase modifier (e.g., formic acid) serves a dual purpose: it protonates the amine functional groups, leading to more consistent interactions with the stationary phase, and it suppresses the interaction with residual silanol groups on the silica backbone, resulting in improved peak shape.

Experimental Protocol: HPLC Purity Determination

ParameterCondition
Instrumentation HPLC system with a UV detector
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition

The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the isopropyl group, the azetidine ring protons, and the amide protons. The dihydrochloride salt form can lead to broadening of the N-H and amine protons, which are often exchangeable with deuterium when using deuterated solvents like D₂O.

Expected ¹H NMR Spectral Features (in D₂O):

  • Isopropyl Group: A doublet for the two methyl groups (around 1.3 ppm) and a septet for the methine proton (around 3.5 ppm).

  • Azetidine Ring: The methylene protons on the azetidine ring will appear as multiplets, likely in the region of 4.0-4.5 ppm. The exact chemical shifts and coupling patterns can be complex due to the rigid four-membered ring structure.

  • Amide and Amine Protons: These may be broad or exchange with the solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Expected ¹³C NMR Spectral Features (in D₂O):

  • Isopropyl Group: Two signals, one for the methyl carbons (around 20 ppm) and one for the methine carbon (around 50-55 ppm).

  • Azetidine Ring: Signals for the quaternary carbon and the two methylene carbons of the azetidine ring (in the range of 50-70 ppm).

  • Carboxamide Carbonyl: A signal in the downfield region (around 170-175 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and providing further structural evidence.[11] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Expected Mass Spectrum (Positive Ion Mode):

  • Molecular Ion: The base peak is expected to be the [M+H]⁺ ion of the free base (C₇H₁₅N₃O), which would have a calculated m/z of 158.1293. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Fragmentation: Common fragmentation pathways for amines involve the loss of alkyl groups adjacent to the nitrogen atom.[12] For this molecule, fragmentation of the isopropyl group or cleavage of the azetidine ring could be observed in tandem MS (MS/MS) experiments.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. For the dihydrochloride salt, the analysis of chlorine is also critical. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₇H₁₅N₃O·2HCl).[13]

Theoretical Elemental Composition for C₇H₁₇Cl₂N₃O (MW: 230.14):

  • Carbon (C): 36.53%

  • Hydrogen (H): 7.45%

  • Nitrogen (N): 18.26%

  • Chlorine (Cl): 30.81%

  • Oxygen (O): 6.95%

A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct salt form of the compound.

Physicochemical Properties: Hygroscopicity of the Dihydrochloride Salt

Amine hydrochloride salts are often hygroscopic, meaning they tend to absorb moisture from the air.[14] The degree of hygroscopicity can significantly impact the handling, stability, and formulation of the drug substance.[] Therefore, it is crucial to assess this property.

Methodology for Hygroscopicity Assessment: A common method for evaluating hygroscopicity is to expose a pre-weighed sample of the substance to a controlled humidity environment (e.g., 80% relative humidity at 25°C) for a defined period (e.g., 24 hours) and measure the weight gain.[3] Dynamic Vapor Sorption (DVS) is a more sophisticated technique that continuously measures the mass of a sample as it is exposed to a range of relative humidities.

Interpretation of Results: The percentage of water uptake is used to classify the hygroscopicity of the material, which can range from non-hygroscopic to very hygroscopic. This information is vital for determining appropriate storage and handling conditions to ensure the long-term stability of the compound.

Integrated Workflow for Quality Assessment

The following diagram illustrates a logical workflow for the comprehensive purity and characterization of this compound.

G cluster_purification Purification crude Crude Material recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography recrystallization->column_chrom Purity < 99% pure_material Purified Material (>99%) recrystallization->pure_material Purity ≥ 99% column_chrom->pure_material hplc HPLC Purity pure_material->hplc nmr NMR (1H, 13C) ms Mass Spectrometry elemental Elemental Analysis hygro Hygroscopicity final_report Certificate of Analysis hplc->final_report nmr->final_report ms->final_report elemental->final_report hygro->final_report

Sources

3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS No. 686344-57-0). As a specialized chemical intermediate, understanding its properties is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.

Chemical & Physical Identity

This compound is a substituted azetidine derivative. The presence of amine and amide functionalities, combined with its formulation as a dihydrochloride salt, dictates its chemical reactivity and physical handling properties. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine, but it also typically increases the compound's hygroscopicity.

A summary of its key identifiers is presented below.

PropertyValueSource(s)
CAS Number 686344-57-0[]
Molecular Formula C₇H₁₅N₃O · 2HCl[]
Molecular Weight 230.13 g/mol []
IUPAC Name 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride[]
Synonyms 3-[(1-Methylethyl)amino]-3-azetidinecarboxamide dihydrochloride[]
Physical Form Solid, powder (assumed)N/A
Solubility Data not available; likely soluble in waterN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A

Hazard Identification and GHS Classification

A specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available. Therefore, the hazard classification presented here is inferred from the known hazards of structurally similar compounds, such as other azetidine salts and amine hydrochlorides.[2][3] The primary anticipated hazards are irritation to the skin, eyes, and respiratory tract.

Anticipated GHS Classification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AGHS07WarningH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity - Single Exposure3GHS07WarningH335: May cause respiratory irritation[3]

The rationale for this classification stems from the acidic nature of the hydrochloride salt and the reactive nature of the amine groups.[4] Contact with moist skin or mucous membranes can lead to irritation. Inhalation of the fine powder can irritate the respiratory system.

Toxicological Profile: An Evidence-Based Assessment

No specific toxicological studies for this compound were identified. The toxicological profile must be inferred from its chemical structure and data on analogous substances.

  • Acute Toxicity: While no data exists, similar small molecule amine hydrochlorides may be harmful if swallowed in large quantities.[5]

  • Irritation and Corrosivity: As outlined in the GHS classification, the compound is expected to be an irritant. This is a common property of amine salts.[6] It is not expected to be corrosive, but direct, prolonged contact should be avoided.

  • Sensitization: Some amines can be skin sensitizers, meaning repeated exposure may lead to an allergic reaction. It is prudent to handle this compound as a potential sensitizer.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest this compound possesses these properties.

Given the data gaps, the compound should be handled with the care afforded to novel chemical entities, minimizing exposure until more definitive data becomes available.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the compound's integrity and ensure user safety, with a particular focus on its likely hygroscopic nature.

Causality Behind Handling Procedures

The primary challenge when handling amine salts is their propensity to absorb atmospheric moisture (hygroscopicity).[7] Moisture absorption can lead to:

  • Physical Clumping: Makes accurate weighing difficult and can impede dissolution.[8]

  • Chemical Degradation: Can hydrolyze sensitive functional groups over time.

  • Inconsistent Experimental Results: An unknown water content invalidates molar calculations.

Therefore, all handling protocols are designed to minimize atmospheric exposure.

Step-by-Step Handling Protocol
  • Preparation: Work in a designated area such as a chemical fume hood or a glove box to control the environment and contain any dust.[2]

  • Environmental Control: If possible, handle the material in an environment with low relative humidity (<40% RH).[9] For highly sensitive applications, work under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory. This prevents condensation of moisture from the air onto the cold powder.

  • Weighing: Use a clean, dry spatula. Weigh the required amount of powder quickly and efficiently. Immediately and securely reseal the container.

  • Cleaning: Clean all tools and the work surface thoroughly after handling to prevent cross-contamination and unintentional exposure.

Storage Best Practices
  • Container: Keep the compound in its original, tightly sealed container.[10]

  • Location: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[11][12]

  • Moisture Prevention: For long-term storage, place the primary container inside a secondary container, such as a desiccator cabinet or a sealed bag with desiccant packs.[8]

G Diagram 1: Hygroscopic Compound Handling Workflow Start Start: Prepare to Handle Compound Equilibrate Allow container to reach room temperature Start->Equilibrate Transfer Transfer container to controlled environment (fume hood / glove box) Equilibrate->Transfer Weigh Quickly weigh the required amount Transfer->Weigh Seal_Primary Tightly reseal primary container Weigh->Seal_Primary Store Place in secondary storage (e.g., desiccator) Seal_Primary->Store Clean Clean workspace and tools Store->Clean End End Clean->End

Caption: Workflow for handling hygroscopic materials.

Exposure Control and Personal Protective Equipment (PPE)

A systematic approach to exposure control is essential. Engineering controls are the first line of defense, supplemented by appropriate PPE.

  • Engineering Controls: Always handle this compound in a well-ventilated area. A laboratory fume hood is standard practice to minimize inhalation of dust.[12]

  • Eye/Face Protection: Wear chemical safety glasses or goggles that conform to NIOSH (US) or EN 166 (EU) standards.[10]

  • Skin Protection:

    • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[10]

    • Lab Coat: A standard laboratory coat should be worn. For handling larger quantities, consider additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved N95 (or equivalent) particulate respirator may be necessary.

G Diagram 2: Risk Assessment & Control Hierarchy Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, Ventilation) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Coat) label_least Least Effective label_most Most Effective G Diagram 3: Solid Spill Response Protocol Start Spill Occurs Alert Alert personnel and secure area Start->Alert Assess Assess spill size and immediate risk Alert->Assess PPE Don appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Contain Cover spill with absorbent pads or gently sweep inwards PPE->Contain Collect Carefully collect material into a labeled waste container Contain->Collect Decontaminate Clean spill area with a damp cloth Collect->Decontaminate Dispose Dispose of waste per institutional guidelines Decontaminate->Dispose Report Report incident to supervisor Dispose->Report

Caption: Step-by-step protocol for responding to a solid chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [10]* Specific Hazards: Combustion may produce hazardous fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. [11]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [10]

References

  • Acros PharmaTech Limited. SAFETY DATA SHEET for 1-Cbz-Azetidine-3-carboxylic acid.[Link]

  • coatingAI. Best Practices for Powder Storage and Handling.[Link]

  • AAPPTec, LLC. Safety Data Sheet for Boc-D-Azetidine-2-carboxylic acid.[Link]

  • National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.[Link]

  • Richpacking. Hygroscopic Problems Of Capsule Filled Powders.[Link]

  • PubChem, NIH. A-971432.[Link]

  • Heeger Materials. Best practices for storing metal powders to avoid humidity contamination.[Link]

  • Pharmaguideline. Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders.[Link]

  • Safe Work Australia. Hazardous Chemical Information System (HCIS) - Details for Amines, C8-18 and C18-unsaturated alkyl.[Link]

  • Stonhard. GHS SDS - VSM AMINE.[Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Amine.[Link]

  • PubChemLite. 3-(methylamino)azetidine-3-carboxamide hydrochloride (C5H11N3O).[Link]

  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7).[Link]

  • PubChem, NIH. Azetidine hydrochloride.[Link]

Sources

The Lynchpin of Innovation: A Technical Guide to Key Intermediates in 3-Amino-Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its incorporation into drug candidates often imparts desirable physicochemical properties, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, thereby favorably modulating pharmacokinetic profiles.[1] Among functionalized azetidines, 3-amino-azetidine and its derivatives are of paramount importance, serving as crucial building blocks for a wide array of biologically active molecules, from kinase inhibitors to antiviral agents.[2][3] This technical guide provides an in-depth exploration of the core synthetic strategies and pivotal intermediates that enable the construction of this valuable scaffold, offering field-proven insights for professionals in drug discovery and development.

The Strategic Importance of the 3-Amino-Azetidine Scaffold

The utility of the 3-amino-azetidine core lies in its conformational rigidity and the vectorial presentation of a key amine substituent. This nitrogen atom provides a versatile handle for further chemical elaboration, allowing for the introduction of diverse pharmacophoric elements. The strained four-membered ring system also influences the spatial arrangement of these substituents, often leading to enhanced binding affinity and selectivity for biological targets. Consequently, a robust and flexible synthetic toolbox for accessing 3-amino-azetidines is a critical asset in the pursuit of novel therapeutics.

Core Synthetic Pathways and Their Key Intermediates

The synthesis of 3-amino-azetidines can be broadly categorized into several strategic approaches, each centered around a key intermediate. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.

The Azetidin-3-one Hub: A Versatile Precursor

N-protected azetidin-3-ones, particularly N-Boc-azetidin-3-one, stand out as one of the most versatile and widely employed intermediates in 3-amino-azetidine synthesis.[4][5] This key intermediate serves as a linchpin for several synthetic transformations, most notably reductive amination.

Reductive Amination: The Workhorse Reaction

Reductive amination is a highly reliable and extensively utilized method for the synthesis of 3-amino-azetidines.[4][6][7] The reaction proceeds via the in-situ formation of an enamine or iminium ion intermediate upon condensation of azetidin-3-one with a primary or secondary amine, which is then reduced to the corresponding amine.

The choice of reducing agent is critical for the success of this transformation. Mild hydride reagents are preferred as they selectively reduce the iminium ion in the presence of the starting ketone.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and broad functional group tolerance. It is particularly effective for the reductive amination of a wide range of amines.[4][8]

  • Sodium cyanoborohydride (NaBH₃CN): Another commonly used reagent, it is effective at slightly acidic pH, which favors iminium ion formation. However, concerns over the toxicity of cyanide byproducts necessitate careful handling and workup procedures.[6][8]

The causality behind this experimental choice lies in the need for a reducing agent that is potent enough to reduce the C=N bond of the iminium intermediate but not so reactive that it readily reduces the starting ketone before imine formation can occur. NaBH(OAc)₃ strikes this balance effectively.

Experimental Protocol: Synthesis of N-Boc-N'-benzyl-azetidin-3-amine via Reductive Amination

  • To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in dichloromethane (DCM) at room temperature, add benzylamine (1.1 equiv.).

  • Stir the mixture for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-Boc-N'-benzyl-azetidin-3-amine.

The Azide Approach: A Reliable Functional Group Interconversion

Another prevalent strategy involves the use of a 3-azidoazetidine intermediate.[9] The azide moiety serves as a masked amine, which can be introduced via nucleophilic substitution and subsequently reduced to the desired primary amine. This approach is particularly useful for the synthesis of N-unsubstituted or N-protected 3-amino-azetidines.

The key steps in this pathway are:

  • Introduction of the Azide: This is typically achieved by nucleophilic displacement of a suitable leaving group at the 3-position of the azetidine ring. Common precursors include N-protected 3-hydroxyazetidines, which can be activated as mesylates or tosylates, or 3-haloazetidines. The reaction is generally performed with sodium azide in a polar aprotic solvent like DMF.

  • Reduction of the Azide: The azide is then reduced to the primary amine. Several methods are available for this transformation:

    • Catalytic Hydrogenation: This is a clean and efficient method, often employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

    • Staudinger Reaction: This involves treatment of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide, which is then hydrolyzed to the amine.

    • Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) can also be used, although their high reactivity may limit functional group compatibility.

Experimental Protocol: Synthesis of N-Boc-3-aminoazetidine from N-Boc-3-hydroxyazetidine

Step 1: Mesylation of N-Boc-3-hydroxyazetidine

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM and cool the solution to 0 °C.

  • Add methanesulfonyl chloride (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until complete conversion is observed.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Displacement

  • Dissolve the crude mesylate from the previous step in DMF.

  • Add sodium azide (3.0 equiv.) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain N-Boc-3-azidoazetidine.

Step 3: Reduction of the Azide

  • Dissolve N-Boc-3-azidoazetidine in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield N-Boc-3-aminoazetidine.

Visualization of Synthetic Pathways

To better illustrate the relationships between these key intermediates and synthetic strategies, the following diagrams are provided.

Azetidin-3-one_Hub Azetidinone N-Protected Azetidin-3-one Aminoazetidine N-Protected 3-(R¹R²-amino)-azetidine Azetidinone->Aminoazetidine Reductive Amination Amine Primary or Secondary Amine (R¹R²NH) Amine->Aminoazetidine ReducingAgent NaBH(OAc)₃ or NaBH₃CN ReducingAgent->Aminoazetidine

Caption: Reductive amination pathway starting from N-protected azetidin-3-one.

Azide_Intermediate_Pathway Hydroxyazetidine N-Protected 3-Hydroxyazetidine ActivatedAzetidine N-Protected 3-OMs/OTs-azetidine Hydroxyazetidine->ActivatedAzetidine Activation Azidoazetidine N-Protected 3-Azidoazetidine ActivatedAzetidine->Azidoazetidine Sₙ2 Displacement Aminoazetidine N-Protected 3-Aminoazetidine Azidoazetidine->Aminoazetidine Reduction Reagents1 MsCl or TsCl, Base Reagents1->ActivatedAzetidine Reagents2 NaN₃ Reagents2->Azidoazetidine Reagents3 H₂, Pd/C or PPh₃, H₂O Reagents3->Aminoazetidine

Caption: Synthesis of 3-amino-azetidine via a 3-azidoazetidine intermediate.

Emerging and Specialized Strategies

While the routes via azetidin-3-one and 3-azidoazetidine are well-established, other innovative methods are gaining traction, offering solutions to specific synthetic challenges.

  • Ring-Opening of 1-Azabicyclo[1.1.0]butane (ABB): This highly strained bicyclic system undergoes facile ring-opening upon treatment with nucleophiles, including amines.[3] This strain-release-driven approach provides a direct route to 3-substituted azetidines. The regioselectivity of the nucleophilic attack is a key consideration in this methodology.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl-3-amino-azetidines, the Buchwald-Hartwig amination has proven to be a powerful tool.[10][11] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine. In this context, 3-amino-azetidine can be coupled with various aryl electrophiles, or an N-protected 3-haloazetidine can be coupled with an aniline. The choice of ligand is crucial for achieving high yields and broad substrate scope.[12]

Comparative Analysis of Key Intermediates and Routes

Synthetic RouteKey IntermediateAdvantagesDisadvantages
Reductive Amination Azetidin-3-oneHigh convergence, broad amine scope, reliable and well-understood.[4][6]Requires a pre-synthesized ketone intermediate.
Azide Reduction 3-AzidoazetidineClean reduction to the primary amine, avoids over-alkylation.[9]Use of potentially explosive azides, multi-step process.
ABB Ring-Opening 1-Azabicyclo[1.1.0]butaneDirect and rapid access to the azetidine core, atom-economical.[3]Starting material can be challenging to prepare, potential regioselectivity issues.
Buchwald-Hartwig 3-Haloazetidine/Aryl HalideExcellent for N-aryl derivatives, broad functional group tolerance.[10]Requires a palladium catalyst and specific ligands, potential for side reactions.

Conclusion and Future Outlook

The synthesis of 3-amino-azetidines is a dynamic field, with established methodologies centered around key intermediates like azetidin-3-one and 3-azidoazetidine forming the bedrock of current synthetic efforts. These routes offer reliability and versatility, enabling the generation of a vast chemical space for drug discovery programs. Concurrently, the development of novel strategies, such as the ring-opening of strained bicyclic systems and the application of advanced catalytic methods, continues to expand the synthetic chemist's toolkit. As the demand for structurally novel and complex drug candidates grows, a deep understanding of these core synthetic principles and the strategic selection of key intermediates will remain essential for the efficient and innovative construction of the next generation of azetidine-containing therapeutics.

References

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.). Google Patents.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). ACS Medicinal Chemistry Letters, 5(8), 923-928. [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines. (2020). The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1083. [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2020). The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2014). Angewandte Chemie International Edition, 53(22), 5652-5656. [Link]

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47038-47071. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(10), 5945-6003. [Link]

  • Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. (2003). The Journal of Organic Chemistry, 68(13), 5195-5203. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (2021). Organic Chemistry Frontiers, 8(15), 4153-4159. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • Reductive amination. (2023, December 14). In Wikipedia. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry, 12, 1269-1275. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Data. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11, 1256612. [Link]

  • 21.6: Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11. [Link]

  • Liu, Z., et al. (2016). 3-Azidoazetidines as the first scaffolds for β-amino azetidine carboxylic acid peptidomimetics: azetidine iminosugars containing an acetamido group do not inhibit β-N-acetylhexosaminidases. Bioorganic & Medicinal Chemistry, 24(22), 5897-5905. [Link]

Sources

biological significance of the azetidine moiety in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a pivotal structural motif in contemporary medicinal chemistry.[1][2] Once considered a synthetic challenge due to its inherent ring strain, the azetidine moiety is now recognized for its unique combination of physicochemical properties that offer significant advantages in drug design.[3][4] Its incorporation into drug candidates can lead to improved metabolic stability, enhanced aqueous solubility, and greater structural rigidity, all of which are critical parameters in the development of novel therapeutics.[1][2][3] This guide provides a comprehensive exploration of the biological significance of the azetidine moiety, from its fundamental properties to its application in FDA-approved drugs, and offers practical insights for its utilization in drug discovery programs.

Physicochemical Properties and Their Implications

The distinct biological and pharmacological activities of azetidine-containing compounds stem from the unique physicochemical characteristics of the four-membered ring.

Ring Strain and Conformational Rigidity: The azetidine ring possesses a significant amount of ring strain, approximately 25.4 kcal/mol.[5] This strain, while making the synthesis challenging, imparts a degree of conformational rigidity to the molecule.[1][6] In drug design, this rigidity is highly desirable as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[7] The well-defined three-dimensional arrangement of substituents on the azetidine ring allows for precise vectoral orientation towards specific binding pockets in a protein.[2]

sp³-Rich Character and Three-Dimensionality: In an effort to move away from flat, aromatic structures that can be associated with toxicity and poor solubility, the pharmaceutical industry has increasingly focused on molecules with a higher fraction of sp³-hybridized carbons. The azetidine moiety is an excellent source of sp³ character, contributing to a more three-dimensional molecular shape.[3][8] This "escape from flatland" can lead to improved physicochemical properties and novel intellectual property.[9]

Basicity and Solubility: The nitrogen atom in the azetidine ring is basic, with a pKa of the conjugate acid around 11.29.[10] This basic center can be protonated at physiological pH, which can enhance aqueous solubility, a crucial factor for oral bioavailability. The ability to form hydrogen bonds with biological targets also contributes to its utility in drug design.

Azetidine as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. The azetidine ring has proven to be a versatile bioisostere for a variety of common structural motifs.[2][9]

Replacement for Acyclic and Larger Cyclic Amines: The azetidine ring can serve as a conformationally restricted analogue of acyclic amines or as a smaller, more rigid substitute for larger rings like pyrrolidine and piperidine.[2][3] This substitution can lead to improved metabolic stability by blocking sites of metabolism on the larger rings. Furthermore, the more compact nature of the azetidine ring can provide advantageous exit vectors for further functionalization, allowing for the exploration of new chemical space.[3]

Bioisosteric Replacement of a Piperidine Ring with Azetidine

G cluster_0 Common Moiety cluster_1 Bioisosteric Replacement Piperidine Azetidine Piperidine->Azetidine Substitution

Caption: Bioisosteric replacement of a piperidine with an azetidine.

Impact on Pharmacokinetics and Metabolic Stability

The incorporation of an azetidine moiety can have a profound and positive impact on the pharmacokinetic profile of a drug candidate.

Metabolic Stability: Azetidine-containing compounds often exhibit enhanced metabolic stability.[1][3][11] The strained ring is generally less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible alkyl amines or larger heterocyclic rings. This increased stability can lead to a longer in vivo half-life and reduced clearance, potentially allowing for less frequent dosing.[11]

Solubility and Permeability: As mentioned, the basic nitrogen of the azetidine ring can improve aqueous solubility.[3] However, the overall impact on permeability is a balance of various physicochemical properties. The introduction of the polar azetidine group needs to be carefully considered in the context of the entire molecule's lipophilicity to ensure adequate cell membrane permeability.[12][13]

Case Studies of Azetidine-Containing Drugs

The utility of the azetidine moiety is underscored by its presence in several FDA-approved drugs across various therapeutic areas.[1]

Drug NameTherapeutic AreaTargetRole of the Azetidine Moiety
Baricitinib Rheumatoid ArthritisJanus kinase (JAK) inhibitorThe azetidine ring is a key component of the pharmacophore, contributing to the molecule's overall shape and binding affinity.
Cobimetinib MelanomaMEK1/2 inhibitorThe azetidine moiety enhances metabolic stability and provides a vector for substitution.[6]
Sarolaner Veterinary EctoparasiticideIsoxazoline insecticideThe spiro-azetidine structure contributes to the molecule's three-dimensionality and potency.
Azelnidipine HypertensionCalcium channel blockerThe azetidine ring is crucial for its pharmacological activity and contributes to its favorable pharmacokinetic profile.[1][6]

Synthetic Methodologies for Azetidine Derivatives

Historically, the synthesis of azetidines was considered challenging due to the ring strain.[3][4][14] However, significant advancements in synthetic organic chemistry have made functionalized azetidines more accessible.[1][5]

Common Synthetic Strategies:

  • [2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes are a direct method for forming the azetidine ring.[3][5]

  • Intramolecular Cyclizations: The cyclization of γ-amino alcohols or other appropriately functionalized open-chain precursors is a widely used strategy.

  • Strain-Release Methodologies: The ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) with various nucleophiles provides a versatile route to 3-substituted azetidines.[4]

Drug Discovery Workflow Highlighting Azetidine Chemistry

G Target_Identification Target Identification and Validation Hit_Generation Hit Generation (HTS, FBDD) Target_Identification->Hit_Generation Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval Azetidine_Chemistry Azetidine Synthesis & Incorporation Azetidine_Chemistry->Hit_to_Lead Azetidine_Chemistry->Lead_Optimization

Caption: Impact of azetidine chemistry on the drug discovery pipeline.

Experimental Protocol: Synthesis of a 3-Substituted Azetidine via Strain-Release of a 1-Azabicyclo[1.1.0]butane (ABB)

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize a 3-substituted azetidine by reacting a 1-azabicyclo[1.1.0]butane with a nucleophile.

Materials:

  • 1-Azabicyclo[1.1.0]butane (ABB) precursor (e.g., generated in situ)

  • Nucleophile (e.g., a secondary amine, thiol, or carbon nucleophile)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve the nucleophile (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of the 1-azabicyclo[1.1.0]butane (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the ABB solution to the cooled solution of the nucleophile dropwise over 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted azetidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a test compound using liver microsomes.

Objective: To determine the rate of metabolism of an azetidine-containing compound by liver microsomal enzymes.

Materials:

  • Test compound (azetidine derivative)

  • Pooled liver microsomes (e.g., human, rat, or mouse)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (high and low clearance, e.g., Verapamil and Dextromethorphan)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • Incubator or water bath at 37 °C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and the test compound or control compound at the desired final concentration (typically 1 µM).

  • Pre-incubate the mixture at 37 °C for 5 minutes to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance rate of the parent compound.

Schematic of the In Vitro Metabolic Stability Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Analysis Prepare_Mixture Prepare Incubation Mixture: Buffer + Microsomes + Test Compound Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Initiate_Reaction Initiate with NADPH Regenerating System Pre_Incubate->Initiate_Reaction Time_Points Take Aliquots at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Future Perspectives

The azetidine moiety has firmly established itself as a privileged scaffold in drug discovery.[2][6] Its unique structural and physicochemical properties offer medicinal chemists a powerful tool to address challenges related to potency, selectivity, and pharmacokinetic profiles.[1][3] The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of functionalized azetidines, further fueling their incorporation into the next generation of innovative medicines.[2] For researchers and drug development professionals, a deep understanding of the properties and applications of the azetidine ring is essential for harnessing its full potential in the quest for new and effective therapies.

References

  • Cheekatla, S. R. (2026, January 5).
  • Rice University. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Various Authors. (n.d.). Examples of azetidine‐based bioisosters.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Various Authors. (2021, June 29). Azetidines of pharmacological interest. PubMed.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • BenchChem Technical Support Team. (2025, November). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
  • Various Authors. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Various Authors. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Enamine. (n.d.). Azetidines. Enamine.
  • Various Authors. (n.d.).
  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting.
  • Various Authors. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring.
  • BenchChem Technical Support Team. (2025, November). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem.
  • Wikipedia. (n.d.). Azetidine. Wikipedia.

Sources

Methodological & Application

Dissolution of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride: An Application and Protocol Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride is a small molecule of interest in contemporary drug discovery, featuring a strained azetidine ring system and two basic nitrogen centers. As a dihydrochloride salt, its aqueous solubility and stability are intrinsically linked to the pH of the medium. The inherent ring strain of the azetidine moiety introduces a potential for chemical instability, particularly through acid-mediated hydrolysis. Therefore, the preparation of this compound for in vitro and in vivo experiments requires a carefully considered approach to ensure complete dissolution, accurate concentration, and maintenance of structural integrity.

This comprehensive guide provides a detailed protocol for the dissolution of this compound. It addresses the key physicochemical principles governing its solubility and stability, offering researchers a robust framework for preparing this compound for a range of preclinical assays. The protocols and recommendations herein are designed to be broadly applicable to researchers in pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties and Key Considerations

Understanding the fundamental properties of this compound is paramount for its effective use in experimental settings.

PropertyValue/ConsiderationSource/Reference
Molecular Formula C₇H₁₅N₃O·2HCl[]
Molecular Weight 230.13 g/mol []
Form Dihydrochloride Salt[]
pKa Two basic centers (azetidine and isopropylamino nitrogens). Precise experimental values are not publicly available. Estimated pKa values for similar azetidine structures can be low due to ring strain and substituent effects.
Solubility Expected to be pH-dependent. Generally, hydrochloride salts exhibit good solubility in aqueous solutions.[2] For compounds with lower aqueous solubility, the use of co-solvents may be necessary.[2]
Stability The strained azetidine ring may be susceptible to acid-mediated intramolecular ring-opening decomposition.[3] Careful pH control is crucial to maintain stability in aqueous solutions.[3]

Causality Behind Experimental Choices:

  • Dihydrochloride Salt Form: The presence of two hydrochloride moieties indicates that the parent molecule has two basic nitrogen atoms. This salt form is often used to enhance the aqueous solubility and stability of basic compounds. However, it also means that the pH of the solvent will significantly influence the ionization state and, consequently, the solubility of the compound.

  • Azetidine Ring Strain: Azetidines are four-membered rings with inherent strain. This strain can make them susceptible to nucleophilic attack and ring-opening reactions, a process that can be catalyzed by acidic conditions. Therefore, prolonged exposure to strongly acidic environments should be avoided to prevent degradation of the parent molecule.

  • pH-Dependent Solubility and Disproportionation: As a salt of a weak base, this compound will be most soluble in its protonated (salt) form. As the pH of the solution increases, the compound will deprotonate, leading to the formation of the less soluble free base. If the concentration of the free base exceeds its intrinsic solubility, it will precipitate out of solution, a phenomenon known as disproportionation. Maintaining a sufficiently acidic pH is therefore critical to keep the compound fully dissolved.

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing stock and working solutions of this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is recommended for creating a concentrated stock solution that can be stored and diluted for various experiments. The use of an organic solvent like Dimethyl Sulfoxide (DMSO) is often necessary for compounds with limited aqueous solubility at high concentrations.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Expert Insight: Preparing a high-concentration stock in DMSO provides a versatile starting point for most in vitro assays. It is crucial to ensure the DMSO is anhydrous, as water content can affect the long-term stability of the compound in solution.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for final experimental use.

Materials:

  • Prepared DMSO stock solution of this compound

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium, pre-warmed to the experimental temperature.

  • Sterile dilution tubes

Procedure:

  • Thawing the Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock into the aqueous buffer or medium to achieve the desired final concentrations.

    • CRITICAL: To prevent precipitation, add the DMSO stock to the aqueous solution while gently vortexing. Do not add the aqueous solution to the DMSO stock.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.

  • pH Verification: After preparing the final working solution, it is advisable to measure the pH to ensure it is within the desired range for both compound stability and experimental validity. If necessary, the pH of the buffer can be pre-adjusted.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately to minimize the risk of degradation or precipitation over time.

Self-Validation System:

  • Visual Inspection: Always visually inspect the final working solution for any signs of precipitation. A clear, particle-free solution is indicative of complete dissolution.

  • Control Experiments: Include a vehicle control (containing the same final concentration of DMSO as the test samples) in all experiments to account for any effects of the solvent.

Visualization of the Dissolution Workflow

DissolutionWorkflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso Calculate Volume dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store thaw Thaw DMSO Stock store->thaw For Experiment dilute Serially Dilute in Aqueous Buffer thaw->dilute Add stock to buffer ph_check Verify pH dilute->ph_check use Use Immediately ph_check->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting and Advanced Considerations

  • Precipitation upon Dilution: If precipitation occurs when diluting the DMSO stock into an aqueous buffer, consider the following:

    • Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous medium.

    • Use a co-solvent: In some cases, a small percentage of another organic solvent like ethanol can help maintain solubility. However, this must be validated for compatibility with the experimental system.

    • Adjust the pH of the aqueous buffer: A lower pH may be required to keep the compound in its protonated, more soluble form. However, be mindful of the potential for acid-catalyzed degradation of the azetidine ring. A pH range of 4-6 is often a reasonable starting point to balance solubility and stability.

  • Potential for Instability: Given the strained azetidine ring, it is prudent to assess the stability of the compound in the final working solution over the time course of the experiment. This can be done by preparing a sample and analyzing its purity by HPLC at different time points.

  • For In Vivo Studies: For formulation in dosing vehicles for animal studies, similar principles apply. The use of excipients that help maintain a low pH microenvironment can be beneficial. If a suspension is necessary due to low solubility, micronization of the solid compound and the use of suspending agents may be required. Cooling the suspension during preparation can sometimes help prevent disproportionation.[4][5]

Conclusion

The successful use of this compound in research hinges on proper dissolution and handling. By understanding its nature as a dihydrochloride salt of a potentially unstable azetidine-containing compound, researchers can adopt the protocols outlined in this guide to prepare accurate and stable solutions. The key to success lies in the careful control of solvent choice, pH, and temperature, ensuring the integrity of the compound and the reliability of the experimental results.

References

  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 605, 120803.
  • ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the recommended storage and handling of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. Drawing upon foundational chemical principles of azetidine ring stability, the hygroscopic nature of amine hydrochlorides, and best practices in pharmaceutical compound management, this guide offers detailed protocols for ensuring the long-term integrity of the compound. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their workflows. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each recommendation to empower users to maintain compound quality.

Introduction: The Chemical Nature of this compound

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The inherent ring strain of azetidines makes them valuable scaffolds in medicinal chemistry, offering conformational rigidity.[1][2] However, this strain can also render them susceptible to degradation pathways, such as ring-opening reactions, particularly under certain environmental conditions.[3] The dihydrochloride salt form enhances solubility in aqueous media but also introduces considerations of hygroscopicity and stability in the presence of moisture. A foundational understanding of these properties is critical for the proper storage and handling of this compound to ensure experimental reproducibility and the validity of research outcomes.

Core Storage Recommendations

Based on supplier data and general chemical stability principles, the following conditions are recommended for the storage of this compound.

Temperature

The primary recommendation for long-term storage is at a controlled room temperature.

ConditionTemperature RangeRationale
Long-Term Storage 20°C ± 5°CA supplier of the compound specifies storage at room temperature in a dry, sealed state.[4] This suggests that the solid is stable at this temperature, avoiding potential degradation that could be accelerated by excessive heat.
Short-Term Storage / In-Use 2-8°C (Refrigerated)For opened containers or material that will be used frequently, refrigeration can slow down potential degradation from atmospheric moisture and minimize the impact of temperature fluctuations. Some suppliers of similar azetidine compounds recommend cold-chain transportation, indicating a preference for colder temperatures once in use.[5][6][7]
Atmosphere and Moisture Control

The dihydrochloride salt form of an amine is prone to absorbing atmospheric moisture (hygroscopicity). Therefore, stringent moisture control is paramount.

  • Unopened Containers: Maintain the original supplier packaging, which is typically sealed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Opened Containers: The compound should be stored in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™). For frequent access, consider aliquoting the compound into smaller vials to minimize the exposure of the bulk material to the atmosphere.

The logical workflow for handling the compound upon receipt and during use is illustrated below.

G cluster_receipt Upon Receipt cluster_storage Storage Protocol cluster_handling Handling Workflow receipt Receive Compound inspect Inspect Container Seal receipt->inspect long_term Long-Term Storage: Controlled Room Temp (20±5°C) In original sealed container inspect->long_term Seal Intact weigh Weighing: Under inert gas (Ar/N2) or in a glovebox long_term->weigh First Use short_term Short-Term/In-Use Storage: Refrigerate (2-8°C) In desiccator short_term->weigh Subsequent Use dissolve Dissolution: Use anhydrous solvents for stock solutions weigh->dissolve dissolve->short_term Store Aliquots

Caption: Recommended workflow for receipt, storage, and handling.

Light Exposure
  • Storage: Store the container in a dark location, such as a cabinet or drawer. If the original container is not opaque, it should be placed inside a secondary light-blocking container (e.g., an amber bag or box).

  • Handling: When weighing or preparing solutions, minimize exposure to direct, intense light. Use amber glassware for preparing and storing solutions.

Protocols for Handling and Use

Adherence to proper handling techniques is as crucial as maintaining correct storage conditions.

Protocol for Weighing and Aliquoting

Objective: To accurately weigh the compound while minimizing exposure to atmospheric moisture and oxygen.

Materials:

  • Spatula

  • Analytical balance

  • Inert gas (Argon or Nitrogen) supply with tubing, or a glovebox

  • Appropriately sized, tared vials with screw caps or septa

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold powder.

  • If not using a glovebox, gently flush the inside of the primary container with a slow stream of inert gas.

  • Quickly transfer the desired amount of the solid to a tared vial.

  • Immediately seal the vial.

  • Backfill the primary container with inert gas before tightly resealing it.

  • For added protection, wrap the cap of the primary container with Parafilm®.

  • Place the primary container back into its designated storage location (desiccator at 2-8°C for in-use material).

Protocol for Solution Preparation and Storage

Objective: To prepare solutions of known concentration and store them in a manner that preserves their stability.

Materials:

  • Anhydrous solvents (e.g., DMSO, DMF, or aqueous buffers)

  • Volumetric flasks (amber glass recommended)

  • Pipettes or syringes

Procedure:

  • Add the weighed compound to the volumetric flask.

  • Add a portion of the desired solvent and gently swirl to dissolve. Sonication may be used if necessary.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • If preparing multiple aliquots, dispense the solution into smaller vials.

  • Solution Storage: The stability of the compound in solution is not known. It is strongly recommended to either use solutions fresh or to conduct a solution stability study (see Section 4.2). If storage is necessary:

    • Store at -20°C or -80°C.

    • Protect from light by using amber vials or wrapping in aluminum foil.

    • Avoid repeated freeze-thaw cycles.

User-Defined Stability Assessment Protocols

In the absence of comprehensive published stability data, researchers can perform in-house stability studies to determine acceptable storage and handling parameters for their specific experimental needs.

Protocol for Solid-State Hygroscopicity Assessment

Objective: To qualitatively assess the hygroscopic nature of the compound.

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 10-20 mg) on a watch glass.

  • Place the watch glass in a humidity-controlled chamber (or a sealed container with a saturated salt solution to create a specific relative humidity).

  • As a control, place an identical sample in a desiccator.

  • Monitor the samples over time (e.g., at 1, 4, and 24 hours).

  • Observe for any physical changes (e.g., clumping, deliquescence) and re-weigh the sample to determine the percentage of water uptake.

    • Interpretation: Significant weight gain or a change in physical appearance indicates that the compound is hygroscopic and requires stringent handling under dry conditions.

Protocol for In-Solution Stability Assessment (Forced Degradation)

Objective: To evaluate the stability of the compound in a chosen solvent under stressed conditions. This helps in identifying potential degradation products and determining a suitable shelf-life for solutions.

Procedure:

  • Prepare a stock solution of the compound in the solvent of interest (e.g., DMSO, water, or an experimental buffer) at a known concentration.

  • Divide the solution into several aliquots in separate vials.

  • Store the vials under different conditions:

    • Control: -80°C (assumed to be stable)

    • Refrigerated: 4°C

    • Room Temperature: 20-25°C

    • Elevated Temperature: 40°C

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one aliquot from each condition.

  • Analyze all samples by a suitable analytical method, such as HPLC or LC-MS, to determine the percentage of the parent compound remaining relative to the T=0 sample.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution aliquot Create Aliquots prep->aliquot c1 -80°C (Control) aliquot->c1 c2 4°C aliquot->c2 c3 Room Temp aliquot->c3 c4 40°C (Stressed) aliquot->c4 t0 T=0 analyze Analyze by HPLC/LC-MS c1->analyze At each time point c2->analyze At each time point c3->analyze At each time point c4->analyze At each time point t24 T=24h t_final ... compare Compare to T=0 analyze->compare

Caption: Workflow for an in-solution stability study.

Conclusion

The chemical integrity of this compound is best maintained by adhering to storage conditions that mitigate exposure to moisture, light, and extreme temperatures. The primary recommendation is long-term storage of the solid material in a sealed container at controlled room temperature. For in-use material, storage in a desiccator at 2-8°C is advised. All handling should be performed in a manner that minimizes atmospheric exposure. By understanding the underlying chemical principles and following the detailed protocols in this guide, researchers can ensure the quality and reliability of this important chemical reagent.

References

  • Azetidines of pharmacological interest. PubMed, 2021. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry, 2021. Available at: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed, 2021. Available at: [Link]

  • Protection of Light Sensitive Products. Pharmaguideline, 2015. Available at: [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Azetidine Scaffolds in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their unique structural properties, including high ring strain and a sp3-rich character, confer favorable physicochemical and pharmacokinetic profiles to parent molecules.[1] These characteristics often translate to enhanced solubility, metabolic stability, and improved binding affinity to target proteins.[1][2] The incorporation of the azetidine motif is a key feature in several FDA-approved drugs, highlighting its therapeutic relevance.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, and central nervous system (CNS) modulating effects.[1][3]

This guide provides a comprehensive framework for the in vivo experimental design and evaluation of a novel investigational compound, 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. Given the established precedent of azetidine-containing molecules in oncology, the following protocols are contextualized for a preclinical anti-cancer research program.[1] However, the principles of experimental design outlined herein are broadly applicable to other therapeutic areas. The objective is to systematically assess the compound's tolerability, pharmacokinetic profile, and anti-tumor efficacy in relevant animal models.

Preclinical In Vivo Evaluation Workflow

The in vivo assessment of a novel small molecule inhibitor is a multi-stage process designed to build a comprehensive understanding of its biological activity in a living system.[4] This workflow is iterative, with findings from earlier stages informing the design of subsequent, more complex experiments.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & PD Studies cluster_2 Phase 3: Preliminary Toxicology Formulation & Stability Formulation & Stability Dose-Range Finding (MTD) Dose-Range Finding (MTD) Formulation & Stability->Dose-Range Finding (MTD) Single-Dose PK Single-Dose PK Dose-Range Finding (MTD)->Single-Dose PK Efficacy Study Efficacy Study Single-Dose PK->Efficacy Study Animal Model Selection Animal Model Selection Animal Model Selection->Efficacy Study PD Biomarker Analysis PD Biomarker Analysis Efficacy Study->PD Biomarker Analysis Acute & Sub-chronic Toxicity Acute & Sub-chronic Toxicity Efficacy Study->Acute & Sub-chronic Toxicity

Figure 1: A generalized workflow for the in vivo preclinical evaluation of a novel small molecule therapeutic candidate.

Part 1: Foundational In Vivo Studies

Formulation and Vehicle Selection

The initial step in any in vivo study is the development of a suitable vehicle for drug administration. The choice of vehicle is critical as it can significantly impact drug solubility, stability, and bioavailability.

Protocol 1: Vehicle Screening and Formulation

  • Solubility Assessment: Determine the solubility of this compound in a panel of common, non-toxic vehicles.

    • Tier 1 (Aqueous): Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).

    • Tier 2 (Co-solvents/Surfactants): 10% DMSO in saline, 5% Tween® 80 in saline, 30% PEG400 in saline.

  • Stability Analysis: Once a lead vehicle is identified, assess the stability of the formulation at the intended storage and administration temperatures over a relevant timeframe (e.g., 24-48 hours). This can be evaluated by High-Performance Liquid Chromatography (HPLC) to detect any degradation products.

  • Final Selection: Choose a vehicle that provides the desired concentration, is well-tolerated by the animals, and maintains the chemical integrity of the compound.

Dose-Range Finding and Maximum Tolerated Dose (MTD)

The objective of this study is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Protocol 2: Acute Dose-Range Finding Study

  • Animal Model: Utilize healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c strain).[5] Use a small group size (n=3-5 per group).

  • Dose Escalation: Administer single, escalating doses of the compound. A common starting point is a dose predicted from in vitro efficacy data, with subsequent doses increasing by a factor of 2-3.

  • Monitoring: Observe animals daily for a minimum of 7 days for clinical signs of toxicity, including changes in body weight, activity levels, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or more than a 20% loss of body weight.

ParameterDescription
Animal Strain C57BL/6 or BALB/c
Number of Animals 3-5 per dose group
Route of Administration Intravenous (IV), Oral (PO), or Intraperitoneal (IP)
Dosing Schedule Single dose
Observation Period 7-14 days
Key Endpoints Clinical signs, body weight change, mortality

Table 1: Summary of a typical dose-range finding study design.

Pharmacokinetic (PK) Analysis

A single-dose PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol 3: Single-Dose Pharmacokinetic Study

  • Animal Model: Use healthy mice (e.g., C57BL/6).

  • Dosing: Administer a single dose of the compound at a concentration below the MTD. Include both intravenous (IV) and oral (PO) administration routes to determine bioavailability.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Process blood to plasma and quantify the concentration of the parent compound using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Part 2: Efficacy and Pharmacodynamic (PD) Studies

Selection of an Appropriate Animal Model

The choice of animal model is critical for the relevance of an efficacy study. For oncology research, several options are available, each with distinct advantages and limitations.[6][7]

  • Syngeneic Models: Involve implanting a murine tumor cell line into an inbred mouse of the same strain.[8] These models are valuable for studying immuno-oncology agents as the mice have a competent immune system.[8]

  • Xenograft Models: Human cancer cells are transplanted into immunocompromised rodents.[7] These are widely used to assess the direct anti-tumor activity of a compound.[7]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice.[6] PDX models are considered more clinically relevant as they better preserve the original tumor microenvironment and heterogeneity.[6]

In Vivo Efficacy Study

This study aims to determine if the compound can inhibit tumor growth in a relevant animal model.

Protocol 4: Xenograft Tumor Model Efficacy Study

  • Cell Line Selection: Choose a human cancer cell line that is hypothesized to be sensitive to the compound's mechanism of action.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[7]

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, compound at one or more doses, positive control).

  • Treatment: Administer the compound according to a predetermined schedule (e.g., daily, twice daily) based on the PK data.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a set duration. Efficacy is typically measured as Tumor Growth Inhibition (TGI).

ParameterDescription
Animal Strain NOD/SCID or Athymic Nude Mice
Tumor Model Subcutaneous xenograft of a relevant human cancer cell line
Group Size 8-10 mice per group
Treatment Duration 21-28 days (or until endpoint)
Primary Endpoint Tumor Volume (measured by calipers)
Secondary Endpoints Body weight, clinical observations, survival

Table 2: Key parameters for a xenograft efficacy study.

Pharmacodynamic (PD) Biomarker Analysis

PD studies are crucial to demonstrate that the compound is engaging its target in the tumor tissue and modulating the intended biological pathway.

G cluster_0 Hypothetical Signaling Pathway Compound Compound Target_Kinase Target_Kinase Compound->Target_Kinase Inhibition Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylation Phospho_Substrate Phospho_Substrate Downstream_Substrate->Phospho_Substrate Cell_Proliferation Cell_Proliferation Phospho_Substrate->Cell_Proliferation Activation

Figure 2: Hypothetical signaling pathway where the compound inhibits a target kinase, leading to reduced phosphorylation of a downstream substrate and decreased cell proliferation.

Protocol 5: Tumor Biomarker Analysis

  • Study Design: Conduct a short-term efficacy study (e.g., 3-5 days of treatment).

  • Sample Collection: At the end of the study, collect tumor tissue and plasma at various time points after the final dose.

  • Tissue Processing: Flash-freeze a portion of the tumor for protein and RNA analysis, and fix another portion in formalin for immunohistochemistry (IHC).

  • Analysis:

    • Western Blot or ELISA: Measure the levels of the target protein and its phosphorylated (activated) form in tumor lysates.

    • Immunohistochemistry (IHC): Visualize the expression and localization of the target and downstream markers within the tumor tissue.

    • Quantitative PCR (qPCR): Analyze the expression of target-related genes.

  • Correlation: Correlate the changes in biomarkers with the administered dose and the observed anti-tumor activity.

Part 3: Preliminary Toxicological Assessment

A preliminary toxicology study provides initial insights into the safety profile of the compound.

Protocol 6: Sub-chronic Toxicology Study

  • Animal Model: Use healthy rodents (mice or rats).

  • Dosing: Administer the compound daily for an extended period (e.g., 14-28 days) at doses up to the MTD.

  • In-life Monitoring: Conduct regular clinical observations and body weight measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.

Conclusion

The in vivo evaluation of this compound requires a systematic and methodologically rigorous approach. The protocols outlined in this guide provide a foundational framework for assessing the compound's therapeutic potential, from initial tolerability and pharmacokinetic profiling to robust efficacy and pharmacodynamic studies. The insights gained from these experiments are critical for making informed decisions in the drug development process and for advancing promising new chemical entities toward clinical investigation.

References

  • Vertex AI Search. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • PubMed. (2026, January 5).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride.
  • Oreate AI Blog. (2025, December 30).
  • Taconic Biosciences. (2016, May 24). Preclinical Immuno-Oncology Animal Models.
  • PMC. (n.d.).
  • Frontiers. (n.d.).
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • MDPI. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
  • BOC Sciences. (n.d.). CAS 686344-57-0 this compound.
  • Chem Eng Process Tech. (2013, August 9). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research.
  • Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches.
  • ResearchGate. (n.d.). (a) Experimental design of in vivo experiment. Mice were divided into...
  • PubMed. (2021, June 29). Azetidines of pharmacological interest.
  • PubMed. (n.d.). Azetidine derivatives of tricyclic antidepressant agents.
  • NIH. (n.d.). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides.
  • PubMed - NIH. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (2025, August 6). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF.
  • DASH (Harvard). (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • PMC - NIH. (n.d.). Advancements in small molecule drug design: A structural perspective.
  • PMC - PubMed Central. (2015, November 30).
  • PubMed. (n.d.). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides.
  • Plant J. (2024, December 3). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.
  • BLDpharm. (n.d.). 686344-57-0|this compound.
  • ResearchGate. (2025, August 5). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • PubChemLite. (n.d.). 3-(methylamino)azetidine-3-carboxamide hydrochloride (C5H11N3O).

Sources

Application Notes and Protocols for 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the current date, 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride is not a well-characterized chemical probe in publicly available scientific literature. Therefore, its biological target(s), mechanism of action, and selectivity profile are not established. This document serves as a comprehensive guide for researchers on how to approach the characterization, validation, and application of this novel compound as a potential chemical probe, based on established best practices in chemical biology.[1][2][3]

Introduction: The Journey from a Small Molecule to a Validated Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target.[1][4] Unlike a drug, which is optimized for therapeutic effect, a chemical probe is optimized for precision, potency, and selectivity to generate robust and reproducible data for target validation and pathway elucidation. The rigorous validation of a chemical probe is critical to ensure that any observed biological phenotype can be confidently attributed to the modulation of its intended target.[1][3][5]

The compound in focus, this compound, features an azetidine scaffold. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry.[6][7] Their unique structural rigidity and sp3-rich character can confer favorable properties such as improved metabolic stability, solubility, and binding affinity.[6][7][8][9] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs, highlighting the scaffold's potential in designing bioactive molecules.[6][10]

This guide provides a systematic framework for any researcher aiming to characterize this compound (herein referred to as 'AZ-Probe-1') and validate its potential as a chemical probe.

Part 1: Physicochemical Characterization and Quality Control

Before any biological evaluation, the identity, purity, and stability of AZ-Probe-1 must be unequivocally established.

Table 1: Physicochemical Properties of AZ-Probe-1

PropertyValue
IUPAC Name 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride
Molecular Formula C₇H₁₅N₃O·2HCl
Molecular Weight 230.13 g/mol
CAS Number 686344-57-0
Canonical SMILES CC(C)NC1(CNC1)C(=O)N.Cl.Cl
Structure Chemical Structure of AZ-Probe-1 (Illustrative)
Protocol 1.1: Purity, Identity, and Stability Assessment

Rationale: Impurities can lead to misleading biological data and off-target effects. Stability assessment ensures the compound does not degrade under experimental conditions.

Materials:

  • AZ-Probe-1 sample

  • Appropriate deuterated solvents for NMR (e.g., D₂O, DMSO-d₆)

  • LC-MS and HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • Buffers for solubility testing (e.g., PBS pH 7.4)

Procedure:

  • Identity Confirmation (NMR):

    • Dissolve 5-10 mg of AZ-Probe-1 in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm that the observed peaks and their integrations match the expected structure of 3-(Isopropylamino)azetidine-3-carboxamide.

  • Purity Analysis (LC-MS & HPLC):

    • Prepare a stock solution of AZ-Probe-1 (e.g., 10 mM in DMSO or water).

    • Inject the sample onto an LC-MS system to confirm the expected mass-to-charge ratio ([M+H]⁺).

    • Perform HPLC analysis with UV detection (e.g., at 210 nm and 254 nm) to determine purity. A high-quality probe should be >95% pure, ideally >99%.

  • Solubility Assessment:

    • Prepare serial dilutions of AZ-Probe-1 in relevant biological media (e.g., PBS, cell culture medium).

    • Determine the maximum soluble concentration by visual inspection (for precipitation) and/or nephelometry.

  • Stability in Assay Buffer:

    • Incubate AZ-Probe-1 at its intended working concentration in the final assay buffer for the duration of the longest planned experiment (e.g., 24, 48 hours).

    • Analyze the sample by HPLC at different time points to check for degradation products.

Part 2: Unbiased Target Identification

The cornerstone of a chemical probe is knowing its molecular target(s). Several unbiased, systematic methods can be employed to identify the cellular proteins that AZ-Probe-1 binds to.

Method 1: Affinity-Based Target Identification

Rationale: This classic approach uses a modified version of the probe to "pull down" its binding partners from a cell lysate.[11][12][13] This requires synthesizing an analog of AZ-Probe-1 with a linker and an affinity tag (e.g., biotin).

Prerequisite: Synthesis of a biotinylated version of AZ-Probe-1 (Biotin-AZ-Probe-1) where the biotin-linker is attached at a position determined not to be critical for its (yet unknown) activity. A negative control probe, structurally similar but inactive, is also highly recommended.

Materials:

  • Biotin-AZ-Probe-1

  • Streptavidin-conjugated magnetic beads

  • Cell lysate from a relevant cell line

  • Competition Elution: Non-biotinylated AZ-Probe-1

  • Wash buffers (e.g., TBS-T) and elution buffers

  • Mass spectrometer for proteomic analysis

Procedure:

  • Lysate Preparation: Grow and harvest cells, then lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with Biotin-AZ-Probe-1 for 1-2 hours at 4°C to allow binding. As a control, incubate a separate lysate sample with biotin alone.

  • Capture: Add streptavidin beads to the lysate and incubate for another hour to capture the biotinylated probe and its bound proteins.

  • Washing: Pellet the beads using a magnet and wash them extensively (at least 3-5 times) with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins. A key step for reducing false positives is competition elution: incubate the beads with a high concentration of the original, non-biotinylated AZ-Probe-1. This will specifically displace true binding partners.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis to identify the proteins that were specifically pulled down by Biotin-AZ-Probe-1 compared to controls.

G cluster_workflow Affinity Pull-Down Workflow Lysate Prepare Cell Lysate Incubate Incubate Lysate with Biotin-AZ-Probe-1 Lysate->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Competition Elution with Free AZ-Probe-1 Wash->Elute Analyze Identify Proteins by LC-MS/MS Elute->Analyze G cluster_cetsa CETSA Workflow Treat Treat Cells/Lysate with AZ-Probe-1 or Vehicle Heat Heat Samples across a Temperature Gradient Treat->Heat Lyse Lyse Cells & Pellet Aggregated Proteins Heat->Lyse Analyze Analyze Soluble Protein Fraction by Western Blot Lyse->Analyze Plot Plot Melting Curve to Observe Thermal Shift Analyze->Plot G cluster_kinobeads Kinobeads Competition Workflow Incubate Incubate Lysate with Varying [AZ-Probe-1] Compete Add Kinobeads to Capture Unbound Kinases Incubate->Compete Wash Wash Beads & Digest Captured Proteins Compete->Wash Analyze Quantify Kinases by LC-MS/MS Wash->Analyze Profile Generate Dose-Response Curves for Selectivity Profile Analyze->Profile

Caption: Workflow for kinome-wide selectivity profiling.

Part 4: Application in Cell-Based Assays

Once validated, AZ-Probe-1 can be used to interrogate the biological function of its target.

Guiding Principles:

  • Use the Right Concentration: Use the lowest concentration of the probe that gives maximal on-target effect, as determined by the cellular target engagement EC₅₀.

  • Always Use a Negative Control: A structurally similar analog of AZ-Probe-1 that does not bind the target is essential to control for off-target or compound-specific artifacts.

  • Confirm with an Orthogonal Method: Validate key findings using a genetic approach (e.g., siRNA or CRISPR-mediated knockdown/knockout of the target) to ensure the phenotype is truly linked to the target protein.

G cluster_logic Experimental Logic for Phenotypic Assays Probe AZ-Probe-1 (Active Compound) Phenotype Observe Cellular Phenotype (e.g., Apoptosis, Proliferation) Probe->Phenotype Phenotype Observed Control Negative Control (Inactive Analog) Control->Phenotype No Phenotype Observed Conclusion Attribute Phenotype to Target Modulation Phenotype->Conclusion

Caption: Logic of using a probe and negative control.

Protocol 4.1: General Cell-Based Assay

Procedure:

  • Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with:

    • Vehicle control (e.g., DMSO)

    • AZ-Probe-1 (at 1x, 3x, and 10x its cellular EC₅₀)

    • Negative control compound (at the same concentrations as AZ-Probe-1)

  • Incubation: Incubate for a duration appropriate for the biological question (e.g., 24-72 hours).

  • Phenotypic Readout: Measure the desired endpoint (e.g., cell viability via CellTiter-Glo, apoptosis via Caspase-3/7 assay, protein phosphorylation via Western Blot).

  • Interpretation: A specific on-target effect is demonstrated if AZ-Probe-1 elicits a dose-dependent change in the phenotype while the negative control has no effect at the same concentrations.

Safety and Handling

As a novel chemical entity, this compound should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Quancard, J., Cox, B., Finsinger, D., et al. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem. [Link]

  • Tabana, Y. M., Taha, M. M. E., & Neamah, W. F. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Genetic Engineering and Biotechnology. [Link]

  • Singh, R., Singh, G., & Kumar, D. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

  • ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

  • Al-Ali, H., & Al-Mulla, H. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Robers, M. B. (2017). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Current Opinion in Chemical Biology. [Link]

  • Müller, S., & Knapp, S. (2016). Target Identification Using Chemical Probes. Methods in Molecular Biology. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research. NINGBO INNO PHARMCHEM. [Link]

  • Vu, V., Szewczyk, M. M., Nie, D. Y., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]

  • Centre for Medicines Discovery. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]

  • Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Publishing. [Link]

  • Axelsson, H., Almqvist, H., Seashore-Ludlow, B., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Characterization of novel chemical biology probes for CK1. ResearchGate. [Link]

  • EFMC - European Federation for Medicinal Chemistry and Chemical Biology. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie. [Link]

  • Klüter, S., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Koehler, A. N. (2017). Chemical probes and drug leads from advances in synthetic planning and methodology. Journal of the American Chemical Society. [Link]

  • Duncan, J. S., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor. UKM. [Link]

Sources

Application Notes and Protocols for the Preparation of a Stock Solution of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the preparation, characterization, and storage of a stock solution of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a key azetidine-based compound relevant to contemporary drug discovery and development. Recognizing the limited availability of specific solubility and stability data in the public domain for this molecule, this document provides a systematic workflow for researchers to empirically determine these parameters. The protocols herein are designed to ensure the preparation of an accurate and stable stock solution, a critical prerequisite for reliable and reproducible experimental outcomes.

Introduction: The Significance of Azetidine Scaffolds and the Imperative for Methodical Stock Solution Preparation

Azetidine-containing building blocks are of increasing interest in medicinal chemistry. The strained four-membered ring imparts a rigid conformation, which can lead to higher binding affinity and improved pharmacological properties.[1] this compound (Molecular Formula: C7H15N3O.2HCl, Molecular Weight: 230.13 g/mol ) is a representative of this class of compounds, often utilized in the synthesis of novel therapeutic agents.[][3]

The dihydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of the parent amine. However, the successful application of this and similar compounds in research is fundamentally dependent on the accurate and reproducible preparation of stock solutions. Factors such as solvent choice, dissolution technique, and storage conditions can significantly impact the integrity of the stock solution and, consequently, the validity of experimental results. This guide provides a robust framework for navigating these considerations.

Health and Safety Precautions

Before commencing any experimental work, it is imperative to review the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[4]

  • Ventilation: Work in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4] Avoid the formation of dust when handling the solid compound.[4]

Materials and Reagents

Compound
  • This compound (Purity ≥95%)[]

Solvents
  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7%

  • Sterile deionized (DI) water or Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol, absolute (200 proof, ≥99.5%)

Equipment
  • Analytical balance (readability ±0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (water bath)

  • Magnetic stirrer and stir bars

  • pH meter (calibrated)

  • Sterile filtration units (e.g., 0.22 µm syringe filters)

  • Cryogenic storage vials

Experimental Protocol: A Workflow for Empirical Determination and Preparation

Given the absence of specific public data, the following workflow is designed as a self-validating system for the preparation of a stock solution.

Figure 1: Workflow for solubility assessment and stock solution preparation.

Part 1: Preliminary Solubility Assessment

The causality behind this initial step is to determine the most suitable solvent and the practical concentration limits for your stock solution, thereby preventing waste of valuable compound and ensuring the final solution is not a suspension.

  • Preparation: Accurately weigh 1-2 mg of this compound into three separate, clean vials.

  • Solvent Addition: To the first vial, add the chosen primary solvent (e.g., sterile DI water) in small, precise increments (e.g., 50 µL).

  • Dissolution: After each addition, vortex the vial for 30 seconds. If the solid does not dissolve, place the vial in a sonicator bath for up to 5 minutes.

  • Observation: Visually inspect for complete dissolution against a dark background.

  • Repeat: Continue adding solvent incrementally until the compound is fully dissolved.

  • Calculation: Calculate the approximate solubility in mg/mL.

  • Solvent Screening: Repeat steps 2-6 for other solvents of interest (e.g., DMSO, ethanol).

Part 2: Protocol for Preparation of a 10 mM Aqueous Stock Solution

This protocol is provided as an example. The final concentration and solvent should be adjusted based on the results of the preliminary solubility assessment and experimental requirements.

  • Calculation:

    • Molecular Weight = 230.13 g/mol []

    • To prepare 10 mL of a 10 mM solution:

      • Mass (g) = 0.01 L * 0.010 mol/L * 230.13 g/mol = 0.023013 g

      • Mass (mg) = 23.01 mg

  • Weighing: Accurately weigh approximately 23.0 mg of this compound and record the exact mass.

  • Initial Dissolution: Transfer the weighed compound to a 10 mL Class A volumetric flask. Add approximately 8 mL of sterile DI water.

  • Complete Dissolution: Cap the flask and vortex until the solid is fully dissolved. If necessary, sonicate in a water bath at room temperature. Gentle warming (to no more than 37°C) can be employed, but be mindful of potential degradation of the strained azetidine ring.[1]

  • Final Volume: Once fully dissolved and cooled to room temperature, carefully add sterile DI water to the 10 mL mark. Invert the flask several times to ensure homogeneity.

  • Sterilization (if required): For cell-based assays, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into appropriately labeled, sterile cryogenic vials. This minimizes freeze-thaw cycles which can degrade the compound. Store immediately as recommended in Section 6.

Characterization and Quality Control

To ensure the accuracy of the prepared stock solution, characterization is recommended.

Concentration Verification by HPLC-UV/CAD

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the concentration and purity of a solution.

  • Principle: A small volume of the stock solution is injected into the HPLC system. The compound is separated from any impurities on a column and detected. The peak area is proportional to the concentration.

  • Methodology (General):

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: If the compound has a suitable chromophore, a UV detector can be used.[5] For compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) provides near-universal detection for non-volatile analytes and is a powerful alternative.[6][7]

    • Quantification: A calibration curve should be prepared using accurately weighed standards of this compound to correlate peak area with concentration.[8]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical identity and structural integrity of the compound in solution.

  • Principle: NMR provides detailed information about the chemical environment of atoms within a molecule.

  • Methodology (General):

    • A small aliquot of the stock solution is diluted in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • ¹H and ¹³C NMR spectra are acquired.

    • The resulting spectra should be compared to a reference spectrum of the compound to confirm its identity and ensure no significant degradation has occurred during dissolution.

Storage and Stability

The stability of azetidine-containing compounds can be a concern due to the inherent strain in the four-membered ring.[1] Acid-mediated intramolecular ring-opening is a potential decomposition pathway. Therefore, proper storage is critical.

Storage ConditionRecommended DurationRationale
Solid Compound As per manufacturer's recommendation (often at -20°C)To minimize degradation over long-term storage.
Stock Solution (in DMSO) -80°C for up to 6 monthsMinimizes chemical degradation and prevents microbial growth.
Stock Solution (in Water/PBS) -20°C for up to 1 month; -80°C for up to 3 monthsAqueous solutions are more susceptible to hydrolysis and microbial contamination.

Best Practices:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended.

  • Protect from Light: Store vials in a light-blocking container or box.

  • Inert Atmosphere: For highly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can prolong stability.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound does not dissolve - Poor solubility in the chosen solvent.- Concentration is above the solubility limit.- Refer back to the preliminary solubility assessment and choose a more appropriate solvent.- Prepare a more dilute stock solution.- Use a co-solvent system (e.g., 10% DMSO in water), but verify compatibility with downstream applications.
Precipitate forms upon freezing/thawing - The compound has low solubility at lower temperatures.- The concentration is too high.- Warm the solution to 37°C and vortex to redissolve before use.- Prepare a fresh, more dilute stock solution.
Loss of activity over time - Chemical degradation of the compound in solution.- Prepare fresh stock solutions more frequently.- Ensure proper storage at -80°C.- Perform a stability study by analyzing aliquots over time via HPLC.
Inconsistent experimental results - Inaccurate stock solution concentration.- Degradation of the stock solution.- Verify the concentration of the stock solution using a quantitative method like HPLC.- Prepare a fresh stock solution from the solid compound.

References

  • Acros PharmaTech Limited. SAFETY DATA SHEET According to Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Sixth revised edition. [Link]

  • PubMed Central (PMC). NMR Metabolomics Protocols for Drug Discovery. [Link]

  • Frontiers in Plant Science. NMR-based plant metabolomics protocols: a step-by-step guide. [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • PubMed. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]

  • ResearchGate. Quantitative analysis of Cephardine using the modern HPLC method. [Link]

  • MDPI. Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. [Link]

  • PubMed. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. [Link]

Sources

Application Notes and Protocols for the Quantification of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed application notes and protocols for the quantitative analysis of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a small molecule of pharmaceutical interest. Given the limited availability of specific analytical methods for this compound, this guide presents two robust and validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methods. All protocols are developed in accordance with the principles of the International Council for Harmonisation (ICH) guidelines for analytical method validation to ensure scientific integrity and trustworthiness.[1][2][3][4]

Introduction to this compound

This compound is a chemical entity with the molecular formula C7H15N3O·2HCl and a molecular weight of 230.13 g/mol .[] Its structure features a substituted azetidine ring, a carboxamide group, and an isopropylamino group. The presence of the basic amine functionalities and its polar nature are key considerations in the development of analytical methods for its quantification. Accurate and precise quantification of this compound is critical in various stages of drug development, including formulation studies, stability testing, and pharmacokinetic analysis.

Rationale for Analytical Technique Selection

The choice of analytical technique is paramount for achieving reliable and reproducible results. For this compound, two primary techniques are recommended based on their suitability for small, polar, and non-volatile molecules:

  • High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV): This technique is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide availability. While the target molecule lacks a strong chromophore, detection at lower UV wavelengths is often feasible for such compounds. HPLC-UV is ideal for routine quality control and assays where high sensitivity is not the primary requirement.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[6] It is the preferred technique for bioanalytical applications (e.g., measuring drug levels in plasma) and for the detection and quantification of low-level impurities and degradation products. The use of tandem mass spectrometry provides a high degree of confidence in the identification and quantification of the analyte.

Experimental Workflows

A logical workflow is essential for efficient and accurate analysis. The following diagrams illustrate the general workflows for both HPLC-UV and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing of Analyte B Dissolution in Diluent A->B C Serial Dilutions B->C D HPLC System Setup & System Suitability C->D E Sample Injection D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep_lcms Sample & Standard Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing A_lcms Weighing & Dissolution B_lcms Addition of Internal Standard A_lcms->B_lcms C_lcms Sample Cleanup (e.g., SPE) B_lcms->C_lcms D_lcms LC System Setup C_lcms->D_lcms F_lcms Sample Injection & Separation D_lcms->F_lcms E_lcms MS/MS Method Development (MRM Transitions) G_lcms Mass Spectrometric Detection E_lcms->G_lcms F_lcms->G_lcms H_lcms Peak Integration G_lcms->H_lcms I_lcms Calibration Curve Generation H_lcms->I_lcms J_lcms Quantification I_lcms->J_lcms

Caption: LC-MS/MS Experimental Workflow.

Detailed Protocols

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This protocol is designed for the quantification of this compound in bulk drug substance or simple formulations.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

4.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

Justification of Parameters:

  • Column: A C18 column is a good starting point for the separation of moderately polar compounds. The XBridge column offers stability over a wide pH range.

  • Mobile Phase: An acidic mobile phase with a buffer (ammonium acetate) is chosen to ensure the protonation of the amine groups, leading to better peak shape and retention on the reverse-phase column.

  • Gradient Elution: A gradient is employed to ensure the elution of the polar analyte with a reasonable retention time and good peak shape, while also allowing for the elution of any less polar impurities.

  • UV Detection Wavelength: 210 nm is selected as a general-purpose wavelength for compounds lacking a strong chromophore, as many organic molecules exhibit some absorbance at lower UV wavelengths.

4.1.3. Preparation of Solutions

  • Diluent: Mobile Phase A

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample solution by accurately weighing the sample and dissolving it in the diluent to achieve a final concentration within the calibration range.

4.1.4. System Suitability

Before sample analysis, perform a system suitability test by injecting the a working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

4.1.5. Data Analysis and Quantification

Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis on the data. The concentration of the analyte in the sample solution can be determined using the equation of the line.

Protocol 2: Quantification by LC-MS/MS

This protocol is suitable for the quantification of this compound in complex matrices such as biological fluids (e.g., plasma).

4.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., D7-3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride), if available. If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

4.2.2. Instrumentation and Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 95% B to 60% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: Q1 m/z 158.1 -> Q3 m/z (optimized fragment); IS: Q1 m/z (IS specific) -> Q3 m/z (IS specific)

Justification of Parameters:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen for its superior retention of very polar compounds like the target analyte.[7][8]

  • Mobile Phase: A mobile phase with a high organic content and a small amount of aqueous/acidic modifier is used for HILIC separation.

  • LC-MS/MS: This technique provides the necessary sensitivity and selectivity for bioanalysis.[6][9][10]

  • Internal Standard: An internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantification. The specific precursor and product ions would need to be determined experimentally by infusing the analyte into the mass spectrometer.

4.2.3. Preparation of Solutions

  • Standard and Internal Standard Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare working standard and internal standard solutions by diluting the stock solutions.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate blank matrix (e.g., plasma) with the working standard solutions.

4.2.4. Sample Preparation (Protein Precipitation and SPE)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

4.2.5. Data Analysis and Quantification

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Perform a weighted (e.g., 1/x²) linear regression. The concentration of the analyte in the unknown samples is determined from this curve.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2] The validation parameters to be assessed include:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[1][4]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.[1][3]
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.[1]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[1][4]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reliable, and reproducible data in a regulated environment.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • BOC Sciences. CAS 686344-57-0 this compound.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106-111.
  • ResearchGate. LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating.
  • ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives.
  • PubMed Central. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Application of LCMS in small-molecule drug development. (2016, August 24).

Sources

The Azetidine Scaffold: A Comprehensive Guide to its Application in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the plethora of heterocyclic scaffolds, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a position of relative obscurity to that of a "privileged" scaffold.[1][2][3] Its ascent is largely attributed to a unique amalgamation of structural and physicochemical properties that medicinal chemists can exploit to overcome long-standing challenges in drug design.

Historically, the synthesis of the strained four-membered ring presented considerable hurdles, which limited its widespread adoption.[2][4] However, the advent of sophisticated synthetic methodologies has rendered a diverse array of functionalized azetidines more readily accessible, thereby unlocking their immense potential.[1][5] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic application of the azetidine scaffold, complete with detailed protocols and application notes.

The unique conformational rigidity of the azetidine ring, intermediate between the highly strained aziridine and the more flexible pyrrolidine, allows for precise control over the spatial orientation of substituents.[1] This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1] Furthermore, the inherent sp³-rich character of the azetidine scaffold contributes to improved solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[6][7]

Strategic Advantages of Incorporating Azetidine Scaffolds in Drug Design

The incorporation of an azetidine moiety into a drug candidate is a deliberate strategy to impart desirable pharmacological and physicochemical properties. The rationale behind this choice is multifaceted, with the primary advantages being:

  • Conformational Rigidity and Pre-organization: The puckered nature of the azetidine ring locks the substituents in well-defined three-dimensional orientations.[7] This pre-organization of the molecule for binding to its target can lead to a substantial increase in potency.

  • Improved Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic amines. This can lead to an extended half-life and improved bioavailability of the drug.

  • Enhanced Solubility and Physicochemical Properties: The presence of the nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor, improving the solubility of the molecule. The scaffold also allows for the fine-tuning of lipophilicity (logP) and polar surface area (PSA).[7]

  • Bioisosterism: The azetidine ring can act as a bioisostere for other cyclic amines like pyrrolidine and piperidine, or even acyclic fragments.[2] This substitution can lead to improved selectivity and reduced off-target effects.

  • Access to Novel Chemical Space: The unique vectors provided by the azetidine ring allow for the exploration of novel chemical space, leading to the discovery of compounds with new or improved biological activities.[7]

Application Note: Azetidine-Containing Drugs in Clinical Use

The successful application of the azetidine scaffold is evidenced by the growing number of FDA-approved drugs that incorporate this moiety across various therapeutic areas.[6][8]

Drug NameTherapeutic AreaTargetRationale for Azetidine Incorporation
Baricitinib Rheumatoid Arthritis, Alopecia AreataJanus kinase (JAK1/JAK2)The azetidine moiety is crucial for binding to the active site of the JAK enzymes, enhancing both potency and selectivity.
Cobimetinib MelanomaMEK1/MEK2The 3-substituted azetidine provides a key interaction with the enzyme and contributes to the overall favorable pharmacokinetic profile of the drug.[2][5]
Azelnidipine HypertensionCalcium Channel BlockerThe azetidine ring is an integral part of the dihydropyridine structure, influencing the drug's potency and duration of action.[3][5]
Sarolaner Veterinary Medicine (antiparasitic)Isoxazoline ectoparasiticideThe spiro-azetidine component is critical for the compound's insecticidal and acaricidal activity.[6]

Synthetic Protocols for the Preparation of Functionalized Azetidines

The accessibility of functionalized azetidines is crucial for their application in drug discovery. While numerous synthetic methods exist, the following protocols describe versatile and widely adopted approaches.

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine via Intramolecular Cyclization

This protocol describes the synthesis of a key azetidine building block, N-Boc-3-hydroxyazetidine, from epichlorohydrin and tert-butyl carbamate.

Workflow Diagram:

cluster_0 Step 1: Ring Opening of Epichlorohydrin cluster_1 Step 2: Intramolecular Cyclization A Epichlorohydrin C Intermediate Amino Alcohol A->C Base (e.g., NaH) B tert-Butyl carbamate B->C D Intermediate Amino Alcohol E N-Boc-3-hydroxyazetidine D->E Base (e.g., K2CO3)

A two-step synthesis of N-Boc-3-hydroxyazetidine.

Materials:

  • Epichlorohydrin

  • tert-Butyl carbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Potassium carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Ring Opening of Epichlorohydrin.

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl carbamate (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction to 0 °C and add epichlorohydrin (1.2 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude intermediate amino alcohol.

  • Step 2: Intramolecular Cyclization.

    • Dissolve the crude amino alcohol in anhydrous DMF and add potassium carbonate (2.0 eq).

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford N-Boc-3-hydroxyazetidine.

Self-Validation:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: One-Pot Synthesis of 3-Substituted Azetidines from 1-Boc-3-(bromomethyl)azetidine

This protocol provides a streamlined approach for introducing various functionalities at the 3-position of the azetidine ring.[9]

Workflow Diagram:

A 1-Boc-3-(bromomethyl)azetidine D Intermediate 3-Substituted Azetidine A->D B Nucleophile (e.g., R-OH, R-NH2, R-SH) B->D C Base (e.g., NaH) C->D F Final 3-Substituted Azetidine D->F In-situ or subsequent deprotection E Deprotection (e.g., TFA) E->F

A one-pot synthesis of 3-substituted azetidines.

Materials:

  • 1-Boc-3-(bromomethyl)azetidine

  • Desired nucleophile (e.g., phenol, amine, thiol)

  • Sodium hydride (60% dispersion in mineral oil) or other suitable base

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Nucleophilic Substitution:

    • To a solution of the nucleophile (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 eq) in anhydrous DMF dropwise.

    • Stir the reaction at room temperature for 4-16 hours until completion (monitored by TLC).

  • In-situ Deprotection (Optional):

    • For acid-stable products, the reaction can be worked up by quenching with water, extracting with a suitable organic solvent, and purifying the Boc-protected product.

    • Alternatively, for a one-pot deprotection, after the first step is complete, cool the reaction mixture to 0 °C and carefully add TFA (5-10 eq).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by an appropriate method (e.g., chromatography, crystallization).

Self-Validation:

  • The identity and purity of the final product should be confirmed by analytical techniques such as NMR and LC-MS.

Application Note: Targeting the MAPK/ERK Pathway with Cobimetinib

Cobimetinib is a selective inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[2] This pathway is frequently hyperactivated in various cancers, including melanoma with BRAF mutations, leading to uncontrolled cell proliferation.

The azetidine moiety in Cobimetinib plays a crucial role in its activity. It is positioned to form a key hydrogen bond with the backbone amide of a serine residue in the hinge region of the MEK1 enzyme. This interaction, along with other binding features, contributes to the high potency and selectivity of the inhibitor.

Signaling Pathway Diagram:

cluster_pathway MAPK/ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition

Mechanism of action of Cobimetinib in the MAPK/ERK pathway.

Characterization of Azetidine-Containing Compounds

The structural elucidation and confirmation of purity are critical steps in the development of azetidine-based therapeutic agents. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the azetidine ring typically appear in the upfield region of the spectrum. The chemical shifts and coupling constants provide valuable information about the substitution pattern and stereochemistry.

    • ¹³C NMR: The carbon atoms of the azetidine ring also have characteristic chemical shifts that can be used for structural confirmation.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which confirms its elemental composition.

    • LC-MS (Liquid Chromatography-Mass Spectrometry) is an indispensable tool for monitoring reaction progress, assessing purity, and identifying byproducts.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox.[2] Its unique conformational and physicochemical properties have been successfully leveraged to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The continued development of novel and efficient synthetic methodologies will undoubtedly further expand the accessibility and diversity of functionalized azetidines.[5] As our understanding of structure-activity relationships deepens, the rational design and application of azetidine-containing molecules are poised to play an even more significant role in addressing unmet medical needs and delivering the next generation of innovative medicines.[6]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Azetidine synthesis - Organic Chemistry Portal. [Link]

  • Azetidines of pharmacological interest - PubMed. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. [Link]

Sources

Application Notes and Protocols for the Experimental Use of Azetidine Compounds in CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Azetidine Scaffold in CNS Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1] Its unique combination of properties—high ring strain, a three-dimensional sp3-rich character, and conformational rigidity—confers significant advantages in drug design.[1] These features can lead to improved pharmacokinetic profiles, enhanced metabolic stability, better solubility, and novel intellectual property landscapes.[1]

Historically, the synthesis of azetidines was considered challenging, limiting their exploration.[2][3] However, recent advancements in synthetic methodologies have made this scaffold more accessible, unlocking its potential for a wide range of therapeutic targets.[2][3] In the realm of Central Nervous System (CNS) disorders, azetidine-containing molecules have shown remarkable promise as modulators of key neurotransmitter systems.[1][2] Compounds incorporating the azetidine moiety have demonstrated a diverse array of pharmacological activities, including potential treatments for neurodegenerative diseases, schizophrenia, and depression.[2][4][5]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the experimental evaluation of novel azetidine compounds for CNS applications. It moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and logical progression from initial in vitro characterization to preclinical behavioral assessment.

Application Note 1: In Vitro Characterization of Novel Azetidine Compounds

Principle and Rationale

The initial phase of CNS drug discovery involves a thorough in vitro evaluation to determine a compound's affinity, selectivity, and functional activity at its intended biological target. Phenotypic screening of complex cell systems can also provide valuable insights into a compound's physiological effects.[6] For azetidine compounds, a primary focus has been on neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of cognitive and affective processes.[7][8][9] The goal is to build a comprehensive profile that can predict in vivo efficacy and guide the structure-activity relationship (SAR) studies necessary for lead optimization.

Key CNS Targets for Azetidine Compounds
  • Nicotinic Acetylcholine Receptors (nAChRs): Particularly the α4β2 and α7 subtypes. The α4β2 receptor is a key target for smoking cessation aids like varenicline, which has an azetidine-like bridged structure.[10][11][12] Azetidine derivatives such as Sazetidine-A have been developed as highly selective ligands for the α4β2 subtype.[7][9] The α7 subtype is implicated in cognitive processes, and its modulation is a therapeutic strategy for Alzheimer's disease and schizophrenia.[8][13]

  • Monoamine Transporters: The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical regulators of neurotransmitter levels and are established targets for antidepressants and stimulants. The rigid azetidine scaffold can be used to design potent and selective reuptake inhibitors.

  • Vesicular Monoamine Transporter 2 (VMAT2): This transporter is involved in the packaging of monoamines into synaptic vesicles. Azetidine analogs have been explored as VMAT2 inhibitors.[14]

Experimental Workflow for In Vitro Characterization

The following diagram outlines the logical flow for characterizing a novel azetidine compound in vitro, starting from primary binding assays to more complex functional and phenotypic screens.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Advanced & Phenotypic Assays A Radioligand Binding Assay (Determine Target Affinity, Ki) B Assess Selectivity (Screen against panel of off-targets) A->B High-affinity hits C Functional Assay (e.g., Two-Electrode Voltage Clamp) B->C Selective hits D Determine Functional Activity (Agonist, Antagonist, PAM, NAM) C->D E Neuronal Cell Culture Assays (e.g., iPSC-derived neurons) D->E Functionally active hits F Assess Synaptic Function (e.g., Drebrin cluster analysis) E->F G Proceed to In Vivo Studies F->G Promising lead candidates

Caption: A tiered workflow for the in vitro screening of azetidine compounds.

Protocol 1.1: Radioligand Binding Assay for nAChR Affinity

Purpose: To determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype (e.g., α4β2) by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenized rat or mouse brain tissue (e.g., thalamus for α4β2, hippocampus for α7) or membranes from cell lines stably expressing the desired nAChR subtype.

  • Radioligand: [³H]Epibatidine or [³H]Cytisine for α4β2 nAChRs. [¹²⁵I]α-Bungarotoxin for α7 nAChRs.[8]

  • Test Compound: Azetidine derivative of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Ligand: A high concentration of a known non-radioactive ligand (e.g., nicotine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test azetidine compound.

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific ligand (for non-specific binding), or test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Self-Validation and Controls:

  • Positive Control: Include a known reference compound (e.g., varenicline or sazetidine-A) to ensure the assay is performing as expected.

  • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) does not interfere with the assay.

Application Note 2: Preclinical Evaluation in Animal Models

Principle and Rationale

After establishing a promising in vitro profile, the next critical step is to evaluate the compound's effects in vivo using animal models of CNS disorders.[15] These models are essential for assessing whether the compound can cross the blood-brain barrier and engage its target to produce a therapeutically relevant behavioral effect.[16] The choice of model is paramount and should be logically linked to the compound's proposed mechanism of action and the target disorder. For instance, compounds targeting nAChRs may be evaluated in models of cognitive impairment, anxiety, or depression.[10][13]

Protocol 2.1: Forced Swim Test (FST) for Antidepressant-Like Activity

Purpose: The FST is a widely used rodent behavioral test to screen for antidepressant efficacy.[17] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture.[17][18] Antidepressant compounds are known to increase the latency to immobility and decrease the total time spent immobile, suggesting a promotion of active coping strategies.[18]

Materials:

  • Animals: Male mice (e.g., C57BL/6 strain).

  • Apparatus: A transparent glass or Plexiglas cylinder (e.g., 25 cm high, 10 cm in diameter).

  • Water: Filled to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm). Water temperature should be maintained at 23-25°C.[19]

  • Video Recording System: To record sessions for later analysis.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the test.[18]

  • Drug Administration: Administer the azetidine test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Test Session: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.[19]

  • Recording: Video record the entire session from the side or above.

  • Post-Test Care: After the 6-minute session, carefully remove the mouse, dry it gently with a towel, and place it in a clean, dry cage, possibly with heat support, until fully dry.[18]

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, scores the behavior.

    • Typically, the first 2 minutes are considered an initial adaptation period and are excluded from the analysis.[18]

    • During the final 4 minutes, score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • Compare the immobility time between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Self-Validation and Controls:

  • Positive Control: Include a group treated with a standard antidepressant (e.g., imipramine or fluoxetine) to validate the model's sensitivity.

  • Locomotor Activity Control: It is crucial to conduct a separate test (e.g., open field test) to ensure the compound does not cause general hyperactivity, which could be a confounding factor in the FST. A true antidepressant effect should reduce immobility without significantly increasing general locomotion.

Protocol 2.2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

Purpose: The EPM is a standard behavioral assay used to assess anxiety-like behavior in rodents.[20][21] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[22][23] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[22]

Materials:

  • Animals: Male mice or rats.

  • Apparatus: A plus-shaped maze, elevated above the floor (e.g., 50-55 cm), with two open arms and two enclosed by high walls.[21]

  • Video Tracking Software: An automated system to record and analyze the animal's movement (e.g., ANY-maze).[20]

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 45-60 minutes before the test.[20][24] The room should be dimly lit to encourage exploration.

  • Drug Administration: Administer the test compound or vehicle as required.

  • Test Session: Place the animal in the center of the maze, facing one of the open arms.[23] Allow the animal to explore the maze freely for a 5-minute period.[22]

  • Recording: The entire session is recorded by an overhead camera connected to the video tracking software.

  • Apparatus Cleaning: Thoroughly clean the maze with a suitable cleaning agent (e.g., 70% ethanol) between trials to remove any olfactory cues.[24]

  • Data Analysis:

    • The primary measures are:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

    • An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) * 100] and/or the percentage of open arm entries.

    • Total arm entries can be used as a measure of general locomotor activity.

Self-Validation and Controls:

  • Positive Control: A known anxiolytic drug, such as diazepam, should be used to confirm the validity of the assay.

  • Interpretation: A compound that increases open arm exploration without changing the total number of arm entries is considered to have a specific anxiolytic-like effect. A compound that increases both open arm time and total entries may have a mixed anxiolytic and psychostimulant profile.

Application Note 3: ADME Properties & Blood-Brain Barrier Permeability

Principle and Rationale

For a compound to be effective in treating CNS disorders, it must not only be potent and selective but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Crucially, it must be able to cross the blood-brain barrier (BBB) to reach its target in the brain.[25] Early assessment of metabolic stability and BBB permeability can save significant resources by identifying compounds with poor druggability before they advance to costly in vivo studies.

Protocol 3.1: Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[26][27] A compound that is rapidly metabolized will likely have a short half-life in vivo, potentially limiting its therapeutic efficacy.

Materials:

  • Liver Microsomes: Commercially available pooled human or rodent liver microsomes.[26]

  • NADPH Regenerating System: A cofactor required for CYP enzyme activity.[28]

  • Test Compound: Azetidine derivative.

  • Reaction Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.[28]

  • Termination Solution: Ice-cold acetonitrile or methanol, often containing an internal standard for LC-MS/MS analysis.[26]

  • LC-MS/MS System: For quantifying the amount of parent compound remaining over time.

Procedure:

  • Preparation: Prepare working solutions of the test compound, microsomes, and NADPH regenerating system.

  • Incubation: Pre-warm the microsomes and test compound at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[26]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the ice-cold termination solution to stop the reaction.[29]

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the samples using LC-MS/MS to determine the concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ) based on the half-life and protein concentration.

Self-Validation and Controls:

  • Positive Controls: Include compounds with known high and low metabolic rates (e.g., verapamil and warfarin, respectively) to ensure the microsomal activity is within the expected range.

  • Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated degradation or chemical instability.[29]

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB

Purpose: To predict the passive diffusion of a compound across the BBB using a non-cell-based in vitro model.[30][31][32] The PAMPA-BBB assay uses an artificial membrane coated with a lipid mixture that mimics the brain capillary endothelial cells.[33] It is a high-throughput, cost-effective method to screen compounds for their potential to enter the CNS.[31]

Materials:

  • PAMPA Plate System: A 96-well filter plate (donor plate) and a matching 96-well acceptor plate.

  • BBB Lipid Solution: A solution of lipids (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol) dissolved in an organic solvent like dodecane.[33]

  • Assay Buffers: Donor and acceptor buffers, typically phosphate-buffered saline (PBS) at pH 7.4.

  • Test Compound and known control compounds.

  • Plate Reader or LC-MS/MS: For quantifying compound concentration.

Procedure:

  • Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with the BBB lipid solution.

  • Donor Plate Preparation: Add the test compounds and controls, dissolved in donor buffer, to the wells of the donor plate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with acceptor buffer.

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a set period (e.g., 4-18 hours) to allow the compounds to diffuse across the artificial membrane.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pₑ) using the following equation: Pₑ = - [Vₐ * Vₑ / (Area * Time * (Vₐ + Vₑ))] * ln(1 - [drug]ₐ / [drug]ₑ) (Note: Simplified equations are often used; refer to specific kit instructions).

    • Classify compounds based on their Pₑ values (e.g., Pₑ < 2 x 10⁻⁶ cm/s = Low BBB permeability; Pₑ > 4 x 10⁻⁶ cm/s = High BBB permeability).

Self-Validation and Controls:

  • Positive and Negative Controls: Include compounds known to have high (e.g., caffeine, progesterone) and low (e.g., atenolol, hydrocortisone) BBB permeability.

  • Membrane Integrity: A marker compound that is known to be impermeable (e.g., Lucifer Yellow) can be included to check the integrity of the lipid membrane.[34]

Data Summary and Interpretation

To facilitate decision-making, the data generated from these assays should be compiled into a clear, comparative format.

Compound IDTarget Kᵢ (nM) (α4β2 nAChR)FST Immobility (s) (% of Vehicle)EPM Open Arm Time (%) (% of Vehicle)In Vitro t½ (min) (Human Microsomes)PAMPA-BBB Pₑ (x 10⁻⁶ cm/s)
AZ-001 1.555%180%755.2
AZ-002 25.092%110%151.1
Control Drug 5.260%170%454.8

Interpretation:

  • AZ-001 shows a highly promising profile: high target affinity, strong efficacy signals in both depression and anxiety models, good metabolic stability, and high predicted BBB permeability. This compound is a strong candidate for further development.

  • AZ-002 displays weaker affinity and minimal behavioral effects. Its poor metabolic stability and low predicted BBB permeability make it a poor candidate, and it would likely be deprioritized.

Conclusion

The azetidine scaffold represents a dynamic and valuable frontier in the design of next-generation therapeutics for CNS disorders.[1] Its unique structural and physicochemical properties offer medicinal chemists a powerful tool to overcome common challenges in drug development. By employing a logical and rigorous experimental cascade, from in vitro target engagement to in vivo behavioral pharmacology and ADME profiling, researchers can effectively identify and optimize novel azetidine-based candidates. The protocols and application notes provided herein serve as a comprehensive guide to navigate this process, emphasizing the importance of scientific rationale and self-validating methodologies to ensure the generation of robust and reliable data. Continued exploration of this versatile scaffold is poised to deliver new and impactful treatments for patients suffering from a wide range of neurological and psychiatric conditions.

References
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • protocols.io. Elevated plus maze protocol. (2023). Available from: [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Available from: [Link]

  • Bio-protocol. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Available from: [Link]

  • Di, L., et al. High throughput artificial membrane permeability assay for blood-brain barrier. PubMed. Available from: [Link]

  • Jetir.Org. Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Bienta. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • In Vitro Drug Metabolism. Microsomal Stability Assay. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Johns Hopkins University. The mouse forced swim test. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. (2024). Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • Walf, A. A., & Frye, C. A. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols. (2007). Available from: [Link]

  • iD3 Catalyst Unit. Development of an in vitro assay to evaluate higher brain functions for drug discovery. Available from: [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. Available from: [Link]

  • The University of Iowa. Forced Swim Test v.3. Available from: [Link]

  • ResearchGate. Current Trends in the Animal Models for Screening of Nootropic Agents. Available from: [Link]

  • Delseny, E., et al. Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Expert opinion on therapeutic patents. (2011). Available from: [Link]

  • NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Available from: [Link]

  • Kalueff, A. V., et al. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. CNS & neurological disorders drug targets. (2016). Available from: [Link]

  • ResearchGate. In Vitro Models of CNS Barriers. Available from: [Link]

  • Kalueff, A. V., et al. Zebrafish models for studying cognitive enhancers. Neuroscience and biobehavioral reviews. (2024). Available from: [Link]

  • Tempo Bioscience. In Vitro Blood Brain Barrier Models for Drug Development. (2022). Available from: [Link]

  • JoVE. Mouse Forced Swim Test l Protocol Preview. (2022). Available from: [Link]

  • Bi, D., et al. Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. Bioorganic & medicinal chemistry letters. (2014). Available from: [Link]

  • ResearchGate. Azetidine derivatives with CNS activity. Available from: [Link]

  • González-Saldivar, G., et al. Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. International journal of molecular sciences. (2023). Available from: [Link]

  • Kaur, H., et al. Azetidines of pharmacological interest. Archiv der Pharmazie. (2021). Available from: [Link]

  • Singh, V. K., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC medicinal chemistry. (2024). Available from: [Link]

  • ScienceDaily. Synthetic azetidines could help simplify drug design for neurological diseases. (2019). Available from: [Link]

  • Guillory, A. M., et al. Divergent functional effects of sazetidine-a and varenicline during nicotine withdrawal. Neuropsychopharmacology. (2013). Available from: [Link]

  • Kulkarni, S. S., et al. Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. Molecules. (2023). Available from: [Link]

  • Xiao, Y., et al. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular pharmacology. (2006). Available from: [Link]

  • Patterson, F., et al. Varenicline Improves Mood and Cognition during Smoking Abstinence. Biological psychiatry. (2009). Available from: [Link]

  • Zarrindast, M. R., et al. Varenicline improves cognitive impairment in a mouse model of mPFC ischemia: The possible roles of inflammation, apoptosis, and synaptic factors. Brain research bulletin. (2022). Available from: [Link]

  • Guillory, A. M., et al. Divergent Functional Effects of Sazetidine-A and Varenicline During Nicotine Withdrawal. Neuropsychopharmacology. (2013). Available from: [Link]

  • Marks, M. J., et al. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Nicotine & tobacco research. (2015). Available from: [Link]

  • Brand, M., & Waser, J. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society reviews. (2021). Available from: [Link]

  • Navarro, H. A., et al. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of medicinal chemistry. (2007). Available from: [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a dihydrochloride salt of a substituted azetidine, solubility can be a critical parameter influencing experimental success, from initial stock solution preparation to the final assay performance. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common solubility challenges. We will delve into the chemical principles governing its solubility and provide practical, step-by-step protocols to overcome these issues, ensuring the scientific integrity and reproducibility of your results.

Understanding the Molecule: Chemical Properties at a Glance

Before troubleshooting, it is essential to understand the key chemical features of this compound that dictate its solubility behavior.

PropertyValue/InformationSource
CAS Number 686344-57-0[BOC Sciences[], BLDpharm[2]]
Molecular Formula C₇H₁₅N₃O·2HCl[BOC Sciences[], BLDpharm[2]]
Molecular Weight 230.14 g/mol [BLDpharm[2]]
Structure A substituted azetidine with a primary carboxamide and a secondary isopropylamino group, supplied as a dihydrochloride salt.[BOC Sciences[]]
Predicted pKa Due to the presence of two amine groups (the azetidine ring nitrogen and the isopropylamino nitrogen), two pKa values are expected. Based on the pKa of azetidine (11.29) and typical secondary amines, the predicted pKa values are likely in the range of 9-11.[3] As a dihydrochloride salt, the initial pH of an aqueous solution will be acidic.N/A

Frequently Asked Questions & Troubleshooting Guide

Q1: I am having trouble dissolving this compound in water. What is the recommended starting point?

Answer:

As a dihydrochloride salt, this compound is expected to have its highest solubility in aqueous solutions. However, the dissolution rate can sometimes be slow.

Causality: The molecule possesses both hydrophilic (amine salts, carboxamide) and moderately hydrophobic (isopropyl group) moieties. While the salt form significantly enhances aqueous solubility compared to the free base, high concentrations can still be challenging to achieve instantaneously.

Troubleshooting Protocol:

  • Start with Deionized Water: Begin by attempting to dissolve the compound in high-purity deionized water.

  • Gentle Warming: Warm the solution to 37-50°C. This can increase the dissolution rate. Avoid excessive heat, which could potentially degrade the compound.

  • Vortexing/Sonication: Agitate the solution using a vortex mixer or an ultrasonic bath. Sonication is particularly effective at breaking down small particles and accelerating dissolution.

  • Incremental Addition: Add the solid to the solvent in small portions while stirring to prevent the formation of clumps.

Q2: My aqueous solution of the compound is cloudy. What could be the cause and how can I fix it?

Answer:

Cloudiness or precipitation in an aqueous solution can arise from several factors, primarily related to pH and concentration.

Causality: 3-(Isopropylamino)azetidine-3-carboxamide is a dibasic compound, meaning it can exist in different protonation states depending on the pH of the solution. As a dihydrochloride salt, dissolving it in neutral water will result in an acidic solution. If the pH of this solution is raised, the compound will start to deprotonate, leading to the formation of the less soluble free base, which can cause cloudiness or precipitation.

Troubleshooting Workflow:

start Cloudy Aqueous Solution check_ph Measure pH of the solution start->check_ph ph_acidic Is pH acidic (typically < 6)? check_ph->ph_acidic Yes ph_neutral_basic Is pH neutral or basic? check_ph->ph_neutral_basic No supersaturation Solution may be supersaturated. ph_acidic->supersaturation precipitate Precipitation of free base is likely. ph_neutral_basic->precipitate lower_ph Lower pH with dilute HCl (e.g., 0.1 M) to re-dissolve. precipitate->lower_ph dilute Dilute the solution or gently warm to re-dissolve. supersaturation->dilute

Caption: Troubleshooting workflow for a cloudy solution.

Experimental Protocol for pH Adjustment:

  • Prepare a Slurry: Make a suspension of the compound in water at the desired concentration.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the slurry.

  • Titrate with Acid: Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring.

  • Observe Dissolution: Continue adding acid until the compound fully dissolves and the solution becomes clear. Note the final pH. This will give you an indication of the pH range required to maintain solubility at that concentration.

Q3: I need to prepare a stock solution in an organic solvent. Which solvents are recommended?

Answer:

While the dihydrochloride salt form is optimized for aqueous solubility, polar organic solvents can also be used.

Solvent Selection Guide:

SolventExpected SolubilityRationale & Comments
DMSO Good A common solvent for many research compounds. The salt may still require sonication to fully dissolve.
Methanol/Ethanol Moderate Polar protic solvents that can dissolve hydrochloride salts. Solubility may be lower than in water or DMSO.
Acetonitrile Low to Moderate Less polar than methanol/ethanol, may be less effective.
Non-polar solvents (e.g., Hexane, Toluene) Insoluble The salt form is highly polar and will not dissolve in non-polar solvents.

Important Consideration: When using organic solvents, be mindful of their compatibility with your downstream experimental system (e.g., cell culture, enzyme assays). DMSO, for instance, can be toxic to cells at higher concentrations.

Q4: I am observing variability in my experimental results. Could solubility be a factor?

Answer:

Absolutely. Inconsistent solubility or precipitation during an experiment can lead to significant variability.

Causality and Mitigation:

  • pH Shifts in Assay Buffers: If your assay buffer has a pH that is close to or above the pKa of the compound's amino groups, the compound may precipitate over time as it deprotonates. It is crucial to ensure the compound is soluble in the final assay buffer at the working concentration.

  • Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air.[4] This can lead to inaccuracies in weighing the compound, affecting the final concentration of your solutions.

  • "Salting Out" Effect: High concentrations of other salts in your buffer can sometimes decrease the solubility of your compound.

Self-Validating Protocol for Assay Preparation:

  • Pre-Assay Solubility Test: Before running your main experiment, perform a small-scale solubility test. Prepare your final assay buffer and add this compound to the highest concentration you plan to use.

  • Incubate and Observe: Incubate this solution under the same conditions as your planned experiment (e.g., temperature, time).

  • Visual Inspection: After incubation, visually inspect the solution for any signs of precipitation or cloudiness. For a more quantitative assessment, you can measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm) to check for light scattering.

prepare_stock Prepare concentrated stock solution (e.g., in water or DMSO) spike_in Spike stock solution into assay buffer at final concentration prepare_stock->spike_in prepare_buffer Prepare final assay buffer prepare_buffer->spike_in incubate Incubate under assay conditions (time, temp) spike_in->incubate observe Visually inspect for precipitation/cloudiness incubate->observe proceed Proceed with experiment observe->proceed Clear troubleshoot Troubleshoot buffer composition (e.g., lower pH) observe->troubleshoot Cloudy

Caption: Pre-assay solubility validation workflow.

Q5: How should I store solutions of this compound?

Answer:

Proper storage is critical to maintain the integrity of your solutions.

  • Aqueous Solutions: For short-term storage (1-2 days), refrigeration at 2-8°C is generally acceptable. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Organic Solvent Solutions (e.g., DMSO): These are typically more stable. Store at -20°C for long-term use. Ensure the vials are tightly sealed to prevent the absorption of water, as DMSO is hygroscopic.

A Note on Hygroscopicity: It is best practice to store the solid compound in a desiccator to protect it from moisture. When weighing, do so quickly and in a low-humidity environment if possible.

References

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Wikipedia. Azetidine. [Link]

Sources

Technical Support Center: Optimizing Azetidine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for scientists and researchers navigating the synthesis of azetidine carboxamides. This guide is structured to address the most common and critical challenges encountered during the amide coupling process involving the strained azetidine ring. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your syntheses effectively.

Introduction: The Challenge of the Azetidine Ring

The azetidine ring, a four-membered heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its conformational rigidity and unique vectoral projection of substituents make it a valuable design element. However, the inherent ring strain of approximately 25.4 kcal/mol introduces specific synthetic challenges.[1] While more stable than an aziridine, the ring is susceptible to opening under harsh conditions, and the nucleophilicity of the nitrogen can be influenced by substitution and protecting group strategy. This guide focuses specifically on the final, crucial step: the formation of the carboxamide bond.

Troubleshooting Guide & FAQs

Question 1: My amide coupling reaction is suffering from low yield. What are the primary factors to investigate?

Answer:

Low yield is the most common issue in amide bond formation and it typically points to one of three areas: inefficient activation of the carboxylic acid, deactivation or poor reactivity of the azetidine, or suboptimal reaction conditions.[2]

1. Inefficient Carboxylic Acid Activation: The conversion of a stable carboxylic acid into a highly reactive species is the first committed step of the reaction. Incomplete activation is a direct route to low conversion.

  • Expertise & Experience: Your choice of coupling reagent is critical. While standard carbodiimides like EDC are common, they often require additives to achieve high efficiency and suppress side reactions.[3] For more challenging or sterically hindered substrates, uronium/aminium-based reagents like HATU are often superior, generating highly reactive OAt-active esters that can significantly accelerate the reaction and improve yields to over 95%.[4]

  • Trustworthiness (Self-Validating System): Before changing multiple parameters, validate your current system.

    • Reagent Quality: Ensure all reagents, especially the coupling agent and any additives, are fresh and have been stored under anhydrous conditions. HATU and similar reagents are moisture-sensitive.[4]

    • Stoichiometry: A common starting point is a 1:1.1:2 ratio of Azetidine:Carboxylic Acid:Base, with 1.1 equivalents of the coupling reagent. Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the azetidine is a standard and effective practice.[2]

2. Azetidine-Specific Issues: The azetidine nitrogen is a reasonably good nucleophile, but its reactivity can be compromised.

  • Protonation: An acid-base reaction between the amine and the carboxylic acid can occur, forming an ammonium carboxylate salt that is unreactive.[2] This is why a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize any acid and ensure the azetidine remains a free base.[4]

  • Steric Hindrance: Bulky substituents on the azetidine ring (especially at the 2- and 4-positions) or on the carboxylic acid can dramatically slow the rate of coupling.[5] If you suspect steric hindrance is the issue, switching to a more potent coupling reagent or increasing the reaction temperature may be necessary.

3. Suboptimal Reaction Conditions:

  • Solvent Choice: The reaction must be conducted in an anhydrous, polar aprotic solvent that fully dissolves all components. Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common and effective choices.[2][4]

  • Temperature: Most couplings proceed well at room temperature. If the reaction is sluggish due to hindered substrates, gentle heating (e.g., to 40-50 °C) can be beneficial. Conversely, for sensitive substrates prone to racemization, running the reaction at 0 °C is advised.[2]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents 1. Validate System - Reagent Quality (Anhydrous) - Stoichiometry (Pre-activation) - Base Selection (DIPEA) start->check_reagents analyze_reaction 2. Analyze Reaction Mixture (LC-MS) check_reagents->analyze_reaction If problem persists unreacted_sm Unreacted Starting Materials? analyze_reaction->unreacted_sm side_products Side Products Observed? analyze_reaction->side_products unreacted_sm->side_products No optimize_coupling 3a. Enhance Coupling Power - Switch Reagent (e.g., EDC -> HATU) - Increase Temperature unreacted_sm->optimize_coupling Yes troubleshoot_side 3b. Address Side Reactions (See Q2 & Q3) side_products->troubleshoot_side Yes success Optimized Yield optimize_coupling->success troubleshoot_side->success

Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.

Question 2: My reaction is clean but stalls at ~50% conversion. I suspect racemization of my chiral carboxylic acid. How can I detect and prevent this?

Answer:

This is a critical issue in pharmaceutical synthesis. Racemization (or epimerization) of the chiral center alpha to the carbonyl can occur during the activation step. The O-acylisourea intermediate formed with carbodiimides is particularly susceptible.

  • Expertise & Experience: The key to preventing racemization is to use an additive that traps the activated intermediate as a less reactive, more stable species, minimizing its lifetime. 1-Hydroxybenzotriazole (HOBt) was the classic choice, but modern additives like 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are generally more effective at suppressing this side reaction.[2][3][5] Aminium- and phosphonium-based coupling reagents inherently include such moieties (e.g., HATU, PyBOP), making them superior choices for coupling chiral acids.[3]

Prevention & Mitigation Protocol:

StepActionCausality (The "Why")
1Switch from a carbodiimide-only method (e.g., EDC) to a formulation that includes an additive.EDC/HOAt or EDC/OxymaPure is a cost-effective upgrade that significantly reduces racemization risk.[5]
2If racemization persists, upgrade to a uronium/aminium salt reagent.HATU is the gold standard for difficult couplings where stereochemical integrity is paramount.[4]
3Lower the reaction temperature.Perform the pre-activation and coupling at 0 °C to reduce the rate of the competing epimerization pathway.[2]
4Use a less hindered, non-nucleophilic base.While DIPEA is standard, in some cases, a weaker base like 2,4,6-collidine may be beneficial if the substrate is extremely sensitive.

Detection: The most reliable method for detecting racemization is chiral chromatography (HPLC or SFC) of the final product, comparing the retention time to an authentic racemic standard if available.

Question 3: My purification is complicated by byproducts that are difficult to separate from my product. How can I simplify the workup?

Answer:

This is a common frustration, especially when using carbodiimide or phosphonium-based reagents, which generate urea and phosphine oxide byproducts, respectively. A well-designed workup is crucial.

  • Expertise & Experience: The goal of the workup is to remove as many impurities as possible before chromatography. A standard liquid-liquid extraction sequence is highly effective.

Optimized Aqueous Workup Protocol:

StepProcedureRationale
1Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with water or saturated aq. NH₄Cl.[2]Decomposes any remaining reactive intermediates.
2Dilute with a suitable organic solvent (e.g., Ethyl Acetate, DCM).Ensures good partitioning and phase separation.
3Wash the organic layer sequentially with: a) 5% aq. HCl or sat. aq. NH₄Cl (2x) b) Sat. aq. NaHCO₃ (2x) c) Brine (1x)a) Removes the organic base (DIPEA). b) Removes unreacted carboxylic acid and acidic additives (HOBt, HOAt). c) Removes residual water.
4Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.Provides the crude product, now significantly cleaner and ready for chromatography.

Reaction Pathway and Common Byproducts

G cluster_0 Reaction Components cluster_1 Products & Byproducts RCOOH Carboxylic Acid Product Desired Amide Product RCOOH->Product ExcessAcid Unreacted Acid/Additive RCOOH->ExcessAcid Azetidine Azetidine Azetidine->Product CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Product Urea Urea/Phosphine Oxide Byproduct CouplingAgent->Urea Base Base (DIPEA) BaseSalt Protonated Base Base->BaseSalt

Caption: Key outputs from an amide coupling reaction targeted during workup.

References

  • Title: Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation Source: Benchchem URL
  • Title: Optimizing Amide Bond Formation: Lab-Validated Insights Source: Online Inhibitor URL
  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL
  • Title: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid Source: Tohoku University URL
  • Title: Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: PMC - NIH URL
  • Title: Synthesis of L-Azetidine-2-Carboxylic Acid Source: ResearchGate URL: [Link]

  • Title: Biocatalytic amide bond formation Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Molecular basis for azetidine-2-carboxylic acid biosynthesis Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides Source: NIH URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

Sources

Technical Support Center: Purification of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride (CAS 686344-57-0). This document serves as a specialized resource for researchers, medicinal chemists, and process development professionals. Azetidine scaffolds are increasingly vital in drug discovery due to the unique conformational rigidity and physicochemical properties they impart to molecules.[1][2] However, the purification of highly polar, salt-based intermediates like this one presents distinct challenges. This guide provides in-depth, experience-driven solutions to common purification and troubleshooting scenarios.

Section 1: Initial Assessment & Strategy Selection

A successful purification begins with a thorough understanding of the crude material. Rushing into a purification protocol without proper analysis is a common cause of low yield and wasted effort.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step before attempting to purify my crude product?

A1: Characterization is paramount. Before any purification attempt, you must analyze a small sample of your crude material to understand what you are working with.

  • Qualitative Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the target compound and any significant impurities. This will confirm the presence of your product and give you the molecular weights of by-products.

  • Quantitative Analysis: Use High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard to estimate the purity of the crude material.

  • Solubility Assessment: The dihydrochloride salt form of this molecule makes it highly polar.[][4] Test its solubility in a range of common laboratory solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, dichloromethane). This information is crucial for selecting a purification method.

Q2: What are the most common impurities I should expect?

A2: Impurities are typically process-related and can originate from various stages of the synthesis.[5] Common classes of impurities for this type of molecule include:

  • Unreacted Starting Materials: Precursors used in the final synthetic step may be present.

  • Reagent-Derived Impurities: Excess reagents or their decomposition products.

  • By-products: These can include regioisomers, over-alkylated products, or products resulting from the opening of the strained azetidine ring.[6][7]

  • Residual Solvents: Solvents used in the reaction or initial workup.

Q3: Which purification strategy should I choose? My crude material is a highly polar solid.

A3: For a polar, crystalline solid like this compound, the choice of purification method depends on the impurity profile and the desired scale. The following decision tree outlines a logical approach.

G start Crude Dihydrochloride (Purity <95%) analysis Analyze Impurity Profile (LC-MS, NMR) start->analysis decision Are impurities significantly different in polarity/solubility? analysis->decision wash Alternative Simple Method: Trituration / Slurry Wash analysis->wash If impurities are highly soluble in a solvent where product is not freebase_path Alternative Strategy: Convert to Free Base analysis->freebase_path If RP-HPLC is not an option or scale is large recrystallize Primary Method: Recrystallization decision->recrystallize Yes chromatography Advanced Method: Reversed-Phase HPLC decision->chromatography No / Complex Mixture end_product Pure Dihydrochloride (Purity >98%) recrystallize->end_product wash->end_product chromatography->end_product freebase_path->end_product

Caption: Purification strategy selection workflow.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is the most efficient and scalable method for purifying crystalline solids and should be your first choice.[8] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[9]

Q4: How do I find a suitable solvent system for recrystallizing this dihydrochloride salt?

A4: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at room temperature or below.[9] Given the polar nature of the salt, focus on polar protic solvents or their mixtures.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature (start with 0.5 mL).

  • Observe solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Heat the tubes that did not show solubility at room temperature to the boiling point of the solvent. A good solvent will dissolve the compound completely upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent will produce a high yield of crystalline solid upon cooling.

Table 1: Solvent Selection Guide for Polar Amine Salts

Solvent SystemRationale & Typical UseTroubleshooting Tips
Methanol (MeOH) Often too good a solvent, but can be used as the "solvent" in a solvent/anti-solvent pair.If everything stays in solution upon cooling, slowly add an anti-solvent like Isopropanol (IPA) or Methyl tert-butyl ether (MTBE) to the warm solution until it becomes slightly turbid, then cool.
Ethanol (EtOH) / Water Excellent system. The compound is likely very soluble in water and less so in ethanol.Dissolve the compound in a minimum amount of hot water. Slowly add hot ethanol until the solution becomes cloudy. Add a drop of hot water to clarify, then cool slowly.
Isopropanol (IPA) Good single-solvent potential. Its polarity is lower than MeOH or EtOH, potentially allowing for better differential solubility.Ensure the material dissolves completely at reflux. If solubility is low even when hot, this may not be a suitable single solvent.
Acetonitrile (ACN) Can be a good choice for moderately polar salts.Be aware of potential safety hazards when heating acetonitrile. Use a well-ventilated fume hood.

Q5: My purification attempt resulted in an oil instead of crystals. What went wrong and how do I fix it?

A5: "Oiling out" is a common problem that occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too supersaturated.

  • Cause 1: Solution is too concentrated. The solubility limit was exceeded too rapidly.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of the hot solvent, and attempt to cool again, but much more slowly.

  • Cause 2: Impurities are depressing the melting point. High levels of impurities can create a eutectic mixture.

    • Solution: Try adding a seed crystal (a tiny amount of pure product) to the cooled solution to induce crystallization. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the solution's surface.

  • Cause 3: Cooling was too rapid.

    • Solution: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath. Slow cooling is critical for forming well-ordered crystals.[9]

Section 3: Troubleshooting Guide for Chromatographic Purification

When recrystallization fails to provide the desired purity, chromatography is the next logical step. However, the choice of technique is critical for this polar salt.

Q6: Can I use standard normal-phase silica gel chromatography for this compound?

A6: It is strongly discouraged . This compound is a basic amine salt. The acidic silanol groups on the surface of standard silica gel will interact very strongly with the basic nitrogens.[10][11] This leads to:

  • Irreversible adsorption of the product onto the column.

  • Extremely poor recovery (low or no yield).

  • Severe peak tailing, making separation from impurities impossible.[11]

Attempting to run the salt directly on silica is a common and costly mistake. An alternative is to purify the free base (see Section 4).

Q7: What are the recommended starting conditions for Reversed-Phase (RP-HPLC) purification?

A7: Reversed-phase chromatography is the method of choice for purifying polar, ionizable compounds like this one.[10][12] The nonpolar stationary phase (e.g., C18) has minimal unwanted interactions with the basic compound.

Experimental Protocol: Preparative RP-HPLC

  • Column Selection: A C18-bonded silica column is the standard choice.

  • Mobile Phase: Use a gradient of HPLC-grade water and acetonitrile (or methanol), both containing an acidic modifier.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acid ensures the amine groups remain protonated (R-NH3+), which prevents peak tailing and improves peak shape.[11]

  • Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase (e.g., 95:5 Water:ACN) or water. Ensure it is fully dissolved and filtered before injection.

  • Gradient Elution: Start with a high concentration of the aqueous phase (e.g., 5% Solvent B) and gradually increase the organic phase concentration (e.g., ramp to 50-70% Solvent B over 20-30 minutes).

Table 2: Starting Conditions for Preparative RP-HPLC

ParameterRecommended SettingJustification
Stationary Phase C18 Silica, 5-10 µm particle sizeProvides good retention for polar compounds in a highly aqueous mobile phase.
Mobile Phase A 0.1% TFA in WaterAcidic modifier ensures consistent protonation and good peak shape.[11]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Initial Gradient 5% B for 2-5 minAllows the compound to bind to the column head before elution begins.
Elution Gradient 5% to 60% B over 20 minA typical starting gradient; must be optimized based on crude LC-MS results.
Detection UV at 210-220 nmAmides and amines typically have a UV absorbance at low wavelengths.

Section 4: Alternative Strategy: Purification via the Free Base

If preparative RP-HPLC is unavailable or impractical for the desired scale, a robust chemical approach is to convert the salt to its free base, purify the less polar free base, and then re-form the high-purity dihydrochloride salt.[13][14]

G cluster_0 Aqueous Phase cluster_1 Organic Phase start 1. Dissolve Crude Dihydrochloride in Water basify 2. Basify with aq. Na₂CO₃ or K₂CO₃ to pH > 10 start->basify extract 3. Extract Free Base into Dichloromethane (DCM) basify->extract Phase Transfer dry 4. Dry (Na₂SO₄), Filter, and Concentrate extract->dry chromatography 5. Purify via Silica Gel Column (DCM/MeOH + 1% Et₃N) dry->chromatography concentrate_pure 6. Concentrate Pure Fractions chromatography->concentrate_pure reform_salt 7. Dissolve in IPA/Ether, add 2.0 eq. HCl in Ether concentrate_pure->reform_salt isolate 8. Filter and Dry Pure Dihydrochloride Salt reform_salt->isolate

Caption: Workflow for purification via the free base intermediate.

Q8: What is the best way to purify the free base using silica gel chromatography?

A8: The free base is still a polar compound, but significantly less so than the salt. It can be purified on silica gel, but a basic modifier must be added to the mobile phase to prevent peak tailing.[15]

Experimental Protocol: Free Base Purification on Silica

  • Prepare the Column: Pack a silica gel column using a slurry method with your starting eluent.

  • Mobile Phase System: A common system is Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add a small amount of a volatile base like Triethylamine (Et₃N) or a solution of ammonia in methanol.

    • Starting Eluent: 98:2 DCM:MeOH + 0.5% Et₃N.

    • Rationale: The triethylamine acts as a competing base, binding to the acidic silanol sites on the silica and allowing your amine compound to elute with a symmetrical peak shape.[10]

  • Loading: Dissolve the crude free base in a minimum amount of DCM and load it onto the column.

  • Elution: Run the column, gradually increasing the polarity by increasing the percentage of methanol if necessary.

  • Re-formation of the Salt: Combine the pure fractions, concentrate under vacuum, and then dissolve the resulting pure free base in a solvent like isopropanol or diethyl ether. Add exactly 2.0 equivalents of a standardized solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether). The pure dihydrochloride salt will precipitate and can be collected by filtration.[13]

References

  • Azetidine-2,4-dicarboxylic acid - Solubility of Things. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • Purifying amines on silica. (2006). Org Prep Daily. Retrieved January 20, 2026, from [Link]

  • Troubleshooting. (n.d.). The Pharma Master.
  • What are the key steps in the purification of pharmaceutical intermediates? (2024). Blog. Retrieved January 20, 2026, from [Link]

  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates. (n.d.). Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 20, 2026, from [Link]

  • Recovery of amines from by-product chloride salts. (1987). Google Patents.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]

  • Technical Support Center: Purification of Polar Aromatic Amines. (n.d.). Benchchem.
  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2021). Reddit. Retrieved January 20, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-La Crosse. Retrieved January 20, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting. (2024). PharmaCores. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). BLDpharm.
  • Azetidine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Recrystallization. (n.d.). NDSU Department of Chemistry and Biochemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis and characterization of some Azetidines derivatives. (n.d.). Iraqi Academic Scientific Journals. Retrieved January 20, 2026, from [Link]

  • Synthesis of azetidine derivatives. (2000). Google Patents.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 3-(methylamino)azetidine-3-carboxamide hydrochloride. (n.d.). PubChemLite.
  • Ethyl azetidine-3-carboxylate hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. (2014). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • 3-(dimethylamino)azetidine-3-carboxamide hydrochloride. (n.d.). PubChemLite.
  • Process for synthesis of azetidine and novel intermediates therefor. (1990). Google Patents.
  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020). Google Patents.

Sources

Technical Support Center: Synthesis of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into identifying and mitigating common impurities encountered during the synthesis of this valuable building block. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and optimize your synthetic process effectively.

Section 1: Postulated Synthetic Pathway and Key Impurity Junctions

The synthesis of 3-(isopropylamino)azetidine-3-carboxamide typically involves a multi-step sequence starting from a protected azetidinone. The inherent ring strain of the four-membered azetidine core makes it susceptible to specific side reactions, particularly under acidic or thermally strenuous conditions.[1][2] Understanding these critical junctures is the first step toward effective impurity control.

A common synthetic strategy is outlined below. The diagram highlights the desired reaction pathway and the branching points where common impurities are likely to form.

G A 1-Boc-azetidin-3-one B Strecker Reaction (NaCN, iPrNH2, NH4Cl) A->B C Intermediate: 1-Boc-3-(isopropylamino)azetidine- 3-carbonitrile B->C I1 Impurity A: Ring Rearrangement Product (Pyrrolidine derivative) B->I1 Side Reaction: 5-endo-tet cyclization (Thermodynamic Product) D Nitrile Hydrolysis (e.g., H2O2, NaOH or conc. H2SO4) C->D E Protected Product: 1-Boc-3-(isopropylamino)azetidine- 3-carboxamide D->E I3 Impurity C: Carboxylic Acid Hydrolysis Product D->I3 Over-hydrolysis: Harsh Conditions F Deprotection & Salt Formation (HCl in Dioxane/IPA) E->F E->I3 During Deprotection G Final Product: 3-(Isopropylamino)azetidine- 3-carboxamide Dihydrochloride F->G I2 Impurity B: Ring-Opened Product (Acyclic amine) F->I2 Degradation: Strong Acid / Heat

Caption: Postulated synthetic route and common impurity formation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis to minimize impurity formation?

A: Control of pH, temperature, and reagent stoichiometry are paramount. The azetidine ring is notoriously sensitive to acidic conditions, which can catalyze ring-opening decomposition.[3] Therefore, any steps involving acid, including workups and particularly the final salt formation, must be conducted at low temperatures with careful monitoring. During cyclization steps (not shown in the specific pathway above, but relevant to general azetidine synthesis), high-dilution principles should be employed to disfavor intermolecular side reactions like polymerization.[4]

Q2: Why is the azetidine ring so prone to degradation?

A: The four-membered ring possesses significant Baeyer strain (approx. 25.4 kcal/mol), which is substantially higher than that of a five-membered pyrrolidine ring (5.4 kcal/mol).[2] This inherent strain makes the C-N bonds susceptible to cleavage. Protonation of the ring nitrogen under acidic conditions exacerbates this, creating a good leaving group and facilitating nucleophilic attack by counter-ions or solvents, leading to ring-opened impurities.[1][5]

Q3: Can the carboxamide group hydrolyze during the synthesis or workup?

A: Yes. Amide hydrolysis is a well-documented reaction that can occur under either strong acidic or basic conditions, typically requiring heat.[6] In this synthesis, the two most likely points for hydrolysis are during the nitrile-to-amide conversion if conditions are too harsh (e.g., prolonged heating in concentrated acid) and during the final deprotection and dihydrochloride salt formation step. The resulting carboxylic acid impurity (Impurity C) can be difficult to remove due to similar polarity.

Q4: What is the likely source of pyrrolidine-based impurities?

A: Pyrrolidine impurities (Impurity A) are often formed during the initial construction of the azetidine ring system, especially in syntheses involving intramolecular cyclization. The formation of a five-membered pyrrolidine ring is often in kinetic and thermodynamic competition with the desired four-membered azetidine ring.[7] Optimizing the reaction conditions (e.g., choice of base, leaving group, and solvent) is crucial to favor the desired 4-exo-tet cyclization over the competing 5-endo-tet pathway.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a practical, question-and-answer format.

Problem Encountered Potential Cause & Explanation Recommended Solution & Protocol
Low yield and a complex mixture observed after a cyclization step (if applicable). Cause: Competing formation of a more stable five-membered pyrrolidine ring or intermolecular polymerization.[7] Explanation: The transition state leading to the five-membered ring can be thermodynamically favored. Polymerization occurs when reactive intermediates react with each other instead of cyclizing intramolecularly.Solution: 1. Employ High-Dilution: Slowly add the linear precursor to a large volume of refluxing solvent containing the base. This favors intramolecular cyclization. 2. Optimize Base/Solvent System: Screen different bases (e.g., K2CO3, NaH, LiHMDS) and solvents to find conditions that kinetically favor the four-membered ring formation.
An unexpected peak appears in HPLC/LC-MS with a mass corresponding to M+17 (M-NH3+H2O). Cause: Hydrolysis of the primary carboxamide to the corresponding carboxylic acid (Impurity C). Explanation: This is a classic hydrolysis reaction, often catalyzed by harsh acidic or basic conditions combined with elevated temperatures.[8][9] It is particularly problematic during the final deprotection/salt formation step if excess strong acid and heat are used.Solution: 1. Milder Nitrile Hydrolysis: Use controlled conditions like hydrogen peroxide with a base at low temperatures instead of vigorous acid hydrolysis. 2. Controlled Salt Formation: Add the HCl solution (e.g., 2M HCl in diethyl ether or 4M in dioxane) dropwise to a solution of the free base at 0°C. Monitor the precipitation and avoid prolonged stirring at room temperature. Use a minimal excess of HCl.
Significant product loss or appearance of new impurities during silica gel chromatography. Cause: Acid-catalyzed ring-opening of the azetidine on the acidic surface of standard silica gel (Impurity B). Explanation: The silanol groups on the silica surface create a localized acidic environment. The basic nitrogen of the azetidine ring interacts strongly, and this protonation can trigger decomposition.Solution: 1. Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent. (See Protocol 2). 2. Use Alternative Stationary Phases: Consider using basic alumina or a reverse-phase C18 column for purification. 3. Prioritize Crystallization: If possible, develop a crystallization procedure to avoid chromatography of the final free-base product altogether.
Incomplete conversion during the addition of isopropylamine to the precursor. Cause: Steric hindrance at the C3 position of the azetidine ring. Explanation: The C3 position is sterically congested, which can slow down the nucleophilic attack by the secondary amine (isopropylamine).Solution: 1. Increase Temperature: Perform the reaction at a higher temperature (e.g., 80-100°C) in a sealed vessel to increase the reaction rate. 2. Use a Catalyst: A Lewis acid catalyst may help activate the substrate, but compatibility with the azetidine ring must be verified.[10] 3. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.

Section 4: Key Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a baseline for separating the target compound from its primary potential impurities.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210 nm and 254 nm; MS (ESI+) scanning from m/z 100-500.

  • Expected Elution Order: Impurity C (Carboxylic Acid) -> Main Product -> Impurity B (Ring-Opened, depending on structure).

Protocol 2: Neutralization of Silica Gel for Chromatography

This procedure is critical to prevent on-column degradation of the acid-sensitive azetidine ring.[3]

  • Prepare your desired solvent system (e.g., 95:5 Dichloromethane/Methanol).

  • To the total volume of the eluent, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).

  • Prepare a slurry of the silica gel in this TEA-containing eluent.

  • Pack the column using the slurry.

  • Equilibrate the packed column by flushing with at least 2-3 column volumes of the TEA-containing eluent before loading the sample.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Run the chromatography as usual with the TEA-containing eluent.

Section 5: Summary of Common Impurities

Impurity IDStructure NamePlausible OriginMolecular Weight (Monoisotopic)Analytical Signature (LC-MS)
Product 3-(Isopropylamino)azetidine-3-carboxamide-157.1215 (Free Base)[M+H]⁺ = 158.1
Impurity A Pyrrolidine IsomerRing-formation side reaction157.1215 (Free Base)[M+H]⁺ = 158.1. Distinguishable by NMR and likely different HPLC retention time.
Impurity B 2-amino-3-(isopropylamino)-3-(aminomethyl)propan-1-olAcid-catalyzed ring opening175.1477 (Free Base)[M+H]⁺ = 176.1. Significantly more polar; earlier elution time.
Impurity C 3-(Isopropylamino)azetidine-3-carboxylic acidHydrolysis of carboxamide158.1055 (Free Base)[M+H]⁺ = 159.1. Earlier elution time due to the acidic group.

Section 6: Troubleshooting Workflow

This diagram provides a logical flow for diagnosing common synthesis problems.

G Start Problem Observed in Synthesis LowYield Low Yield / Complex Mixture Start->LowYield NewPeak Unexpected Peak in LCMS Start->NewPeak Degradation Product Degradation During Purification Start->Degradation Solve_Isomer Solution: Re-optimize cyclization step. Check starting materials. LowYield->Solve_Isomer CheckMass Check [M+H]⁺ of new peak NewPeak->CheckMass Solve_Purification Solution: Use neutralized silica (Protocol 2) or alternative phase (Alumina/C18). Degradation->Solve_Purification Mass_159 [M+H]⁺ = 159 (Impurity C) CheckMass->Mass_159 M+1 Mass_176 [M+H]⁺ = 176 (Impurity B) CheckMass->Mass_176 M+18 Mass_158 [M+H]⁺ = 158 (Isomer - Impurity A) CheckMass->Mass_158 Same M Solve_Hydrolysis Solution: Milder hydrolysis/salt formation. Reduce temp/acid. Mass_159->Solve_Hydrolysis Solve_RingOpening Solution: Avoid strong acid. Neutralize silica. Mass_176->Solve_RingOpening Mass_158->Solve_Isomer

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Burke, M. D., & Lalic, G. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vertex AI Search Result. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • Zaman Ashraf, M. (2020). Azetidine: Basicity and Preparation. YouTube. Available at: [Link]

  • Smid, V., & Stepnicka, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Available at: [Link]

  • Save My Exams. (n.d.). Reactions of Amides. A Level Chemistry Revision Notes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]

  • Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Available at: [Link]

  • Tarbeeva, D. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Uesugi, S. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

Sources

Navigating the Stability of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this compound. Here, we address common challenges and questions that may arise during its handling, storage, and experimental use, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by its molecular structure, which contains a strained azetidine ring and an amide functional group.[1][2] Key factors that can impact its stability include pH, temperature, light, and the presence of oxidizing agents. The dihydrochloride salt form generally offers improved stability as a solid compared to the free base.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[4] Keep the container tightly sealed to protect it from moisture and atmospheric contaminants. For optimal preservation of its integrity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for long-term storage.

ConditionRecommendationRationale
Temperature Store in a cool place.Minimizes thermal degradation.
Humidity Keep in a dry environment with the container tightly closed.Prevents hydrolysis of the amide group and potential deliquescence of the salt.
Light Store in the dark or in an amber vial.Protects against potential photodegradation.
Atmosphere For long-term storage, consider storing under an inert gas.Reduces the risk of oxidative degradation.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the chemistry of similar azetidine-containing compounds, two primary degradation pathways are anticipated for this compound:

  • Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 3-(isopropylamino)azetidine-3-carboxylic acid and ammonia. Studies on other azetidine derivatives have shown that amide bond hydrolysis is a common degradation route.[5][6]

  • Azetidine Ring Opening: The strained four-membered azetidine ring can undergo nucleophilic attack, leading to ring-opening products. This can be initiated by the formation of a reactive azetidinium ion.[2][5][6]

Q4: How can I monitor the stability of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[3][7] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) and UV detection would be a typical starting point for method development. This method should be able to separate the parent compound from its potential degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected potency of the compound in solution.

  • Potential Cause 1: Degradation due to improper solvent or pH.

    • Explanation: The stability of the azetidine ring and the amide group can be compromised in highly acidic or basic solutions, or in the presence of nucleophilic solvents. The strained azetidine ring, in particular, can be susceptible to ring-opening under these conditions.[2]

    • Solution:

      • Prepare solutions fresh before use whenever possible.

      • If solutions need to be stored, conduct a preliminary stability study in your chosen solvent system at the intended storage temperature.

      • Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range.

      • Avoid prolonged storage in protic solvents, especially at elevated temperatures.

  • Potential Cause 2: Photodegradation.

    • Explanation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in complex organic molecules.[8]

    • Solution:

      • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

      • Minimize the exposure of the solid compound and its solutions to direct sunlight or strong artificial light.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.

  • Potential Cause 1: Oxidative degradation.

    • Explanation: The secondary amine in the isopropylamino group and the azetidine nitrogen can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

    • Solution:

      • De-gas solvents used for sample preparation and HPLC mobile phases to remove dissolved oxygen.

      • If oxidative degradation is suspected, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene) to your sample, if compatible with your downstream application.

      • Store stock solutions under an inert atmosphere.

  • Potential Cause 2: Thermal degradation.

    • Explanation: Elevated temperatures during sample processing (e.g., sonication for dissolution, evaporation) can accelerate degradation.

    • Solution:

      • Use gentle heating and avoid prolonged exposure to high temperatures when dissolving the compound.

      • If solvent needs to be removed, use a rotary evaporator at a low temperature or lyophilization.

Experimental Protocols

Forced Degradation Study Protocol

To proactively understand the stability of this compound, a forced degradation study is recommended.[7][9] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizing the Degradation Pathway

The following diagram illustrates the potential primary degradation pathways of this compound based on known chemical principles of related structures.

DegradationPathway cluster_main 3-(Isopropylamino)azetidine-3-carboxamide cluster_hydrolysis Hydrolysis cluster_ring_opening Ring Opening Parent 3-(Isopropylamino)azetidine-3-carboxamide Hydrolysis_Product 3-(Isopropylamino)azetidine-3-carboxylic Acid + NH3 Parent->Hydrolysis_Product H+ or OH- Ring_Opening_Product Ring-Opened Products Parent->Ring_Opening_Product Nucleophilic Attack

Caption: Potential degradation pathways of the parent compound.

References

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis.
  • Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Deriv
  • Degradation Products of Azetidine Core G334089-Isolation, Structure Elucidation and P
  • SAFETY DATA SHEET.
  • "3-(2-Ethylphenyl)
  • SAFETY D
  • Forced Degrad
  • An In-depth Technical Guide to the Thermal Stability and Degrad
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

Sources

Technical Support Center: Synthesis of Four-Membered Heterocyclic Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of four-membered heterocyclic rings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing azetidines, oxetanes, thietanes, and β-lactams. The inherent ring strain of these valuable scaffolds presents unique synthetic challenges, from sluggish reaction kinetics to competing decomposition pathways.[1][2][3][4]

This resource provides field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to explain the causality behind common experimental issues and offer robust, actionable solutions to accelerate your research and development efforts.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My intramolecular cyclization to form an oxetane or azetidine is giving low yields. What are the common causes and solutions?

Low yields in 4-exo cyclizations are a frequent challenge, primarily due to unfavorable reaction kinetics compared to competing side reactions like intermolecular reactions or elimination. The formation of a strained four-membered ring is entropically and enthalpically disfavored.

Probable Causes & Recommended Solutions:

  • Poor Leaving Group: The rate-limiting step is often the intramolecular SN2 displacement. A sluggish leaving group will fail to promote efficient cyclization.

    • Solution: Switch from halides (Cl, Br) to more reactive leaving groups like tosylates (OTs), mesylates (OMs), or triflates (OTf). These groups are significantly more electron-withdrawing and stabilize the forming negative charge in the transition state.[5]

  • Weak Nucleophile/Base: The heteroatom nucleophilicity must be sufficient for the ring-closing step. For alcohols, the alkoxide must be generated effectively. For amines, the free base must be available.

    • Solution: For oxetane synthesis from a 1,3-halohydrin (a Williamson ether-type synthesis), use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol. For azetidines, ensure the reaction is not run under acidic conditions that would protonate the amine.

  • Intermolecular Side Reactions: At high concentrations, the linear precursors are more likely to react with each other than to cyclize, leading to dimers and polymers.

    • Solution: Apply high-dilution conditions. By slowly adding the substrate to a large volume of solvent, you maintain a very low instantaneous concentration, which kinetically favors the intramolecular cyclization pathway.

Table 1: Comparison of Common Leaving Groups for 4-Exo Cyclizations

Leaving GroupRelative ReactivityComments
Chloride (Cl)LowOften requires harsh conditions; suitable for activated systems.
Bromide (Br)ModerateBetter than chloride, but can still be slow.
Mesylate (OMs)HighExcellent choice, easy to prepare from the corresponding alcohol.[5]
Tosylate (OTs)HighVery common and reliable; similar reactivity to mesylates.
Triflate (OTf)Very HighExtremely reactive, useful for unreactive systems but may be unstable.

Experimental Protocol: Synthesis of 2-Aryl-Substituted Oxetane via Williamson Ether Cyclization [6]

This protocol is an example of an enantioselective reduction followed by a base-promoted cyclization.

  • Precursor Synthesis: A β-halo ketone is enantioselectively reduced to the corresponding 1,3-halohydrin using a chiral reducing agent (e.g., a catalyst generated in situ from lithium borohydride and a chiral ligand).

  • Reaction Setup: Dissolve the purified 1,3-halohydrin in a suitable solvent like tetrahydrofuran (THF).

  • Cyclization: Add a strong base, such as powdered potassium hydroxide (KOH) or sodium hydride (NaH), to the solution at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final oxetane.

Q2: My [2+2] photocycloaddition (Paternò-Büchi reaction) is inefficient and non-selective. How can I optimize it?

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for oxetane synthesis.[7][8] However, its outcome is highly dependent on the excited state mechanism (singlet vs. triplet) and the stability of the 1,4-biradical intermediate.[7][9]

Probable Causes & Recommended Solutions:

  • Incorrect Wavelength: The carbonyl compound must be excited to its n,π* state. Using an incorrect irradiation wavelength will result in no reaction or decomposition.

    • Solution: For aromatic carbonyls (e.g., benzophenone), use a Pyrex-filtered lamp (~300 nm). For aliphatic carbonyls, a quartz or Vycor vessel is needed for lower wavelength irradiation (~254 nm).[7]

  • Poor Selectivity: Regio- and stereoselectivity are determined by the stability of the 1,4-biradical intermediate. If multiple stable intermediates can form, a mixture of products will result.

    • Solution: The "most stable biradical rule" is a good predictor. The reaction will favor the pathway that forms the most stable radical (tertiary > secondary > primary).[9] To improve diastereoselectivity, consider factors that influence the biradical conformation, such as temperature or the use of solid supports like zeolites, which can create a confined reaction environment.[7]

  • Low Quantum Yield: A common competing reaction is the photochemical coupling of the carbonyl compound to form a pinacol derivative.[7]

    • Solution: Use the alkene in excess to favor the intermolecular cycloaddition. Ensure the solvent is non-polar (e.g., benzene, cyclohexane) as polar solvents can interfere with the triplet excited state.

Diagram: Generalized Paternò-Büchi Reaction Mechanism

Paternobu_chi_Mechanism cluster_intermediate Intermediate cluster_product Product Carbonyl R₂C=O Carbonyl_S1 R₂C=O (S₁) Carbonyl->Carbonyl_S1 Alkene R'₂C=CR'₂ Carbonyl_T1 R₂C=O (T₁) Carbonyl_S1->Carbonyl_T1 Biradical 1,4-Biradical Carbonyl_T1->Biradical + Alkene Oxetane Oxetane Biradical->Oxetane Ring Closure strategy_choice start Desired 4-Membered Heterocycle q1 Are the two components readily available as π-systems (e.g., alkene + imine)? start->q1 q2 Is a linear precursor with 1,3-difunctionality easy to synthesize? q1->q2 No cyclo Consider [2+2] Cycloaddition (e.g., Paternò-Büchi, Staudinger) q1->cyclo Yes q3 Is a suitable 3- or 5-membered ring precursor available? q2->q3 No cyclization Consider Intramolecular Cyclization (e.g., Williamson Ether) q2->cyclization Yes expansion Consider Ring Expansion/Contraction (e.g., from epoxides) q3->expansion Yes reassess Re-evaluate Precursor Availability q3->reassess No

Sources

Technical Support Center: Large-Scale Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in scaling up the production of these valuable heterocyclic motifs. Azetidines are critical components in modern medicinal chemistry, prized for their ability to impart desirable properties such as improved metabolic stability, solubility, and three-dimensional diversity to drug candidates.[1][2] However, the inherent ring strain of the four-membered ring presents unique and significant challenges when transitioning from bench-scale synthesis to pilot plant or manufacturing scale.[2]

This document provides field-proven insights, troubleshooting guides for common scale-up issues, and detailed protocols to help you navigate the complexities of large-scale azetidine synthesis safely and efficiently.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and initial execution of a large-scale azetidine synthesis campaign.

Q1: What are the most industrially viable starting materials for constructing the azetidine ring?

A1: For large-scale synthesis, the choice of starting material is dictated by cost, availability, and safety. The most common and industrially relevant precursor is epichlorohydrin .[1][3] It serves as a versatile C3 electrophile that can react with a primary amine to form a key γ-amino alcohol intermediate, which is then cyclized. Another common strategy involves the use of 1,3-dihalopropanes or other 1,3-dielectrophiles, which undergo a double SN2 reaction with a primary amine.[4]

Q2: What is the most common large-scale strategy for forming the azetidine ring?

A2: The dominant strategy is the intramolecular cyclization of an activated γ-amino alcohol.[1][5] This process typically involves two key stages:

  • Formation of the Precursor: A primary amine (often protected) is reacted with a C3 electrophile like epichlorohydrin to form a γ-amino alcohol.

  • Activation & Cyclization: The hydroxyl group of the amino alcohol is converted into a good leaving group (e.g., mesylate, tosylate, or in-situ as a halide). Subsequent treatment with a strong, non-nucleophilic base promotes an intramolecular SN2 reaction (a 4-exo-tet cyclization) to form the strained four-membered ring.[6]

Q3: Which N-protecting groups are most suitable for large-scale azetidine synthesis?

A3: The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal on a large scale.

  • Benzyl (Bn) or Benzhydryl (Bh): These are robust and widely used. They are typically stable to the cyclization conditions. Their key advantage is that they can be removed under relatively clean hydrogenolysis conditions (e.g., H₂, Pd/C), which is a highly scalable and clean process that avoids chromatography.[7][8][9]

  • tert-Butoxycarbonyl (Boc): The Boc group is also very common, particularly for producing intermediates like N-Boc-3-azetidinone.[10] It is stable to many cyclization conditions and can be removed under acidic conditions (e.g., HCl, TFA), which is also a scalable, non-chromatographic process.

Q4: How are azetidine derivatives typically purified and isolated at scale?

A4: Due to their basicity and often high polarity, purification by silica gel chromatography is generally avoided at large scales. The preferred method is isolation as a crystalline salt. Azetidines are typically converted to their hydrochloride salts , which are often stable, non-hygroscopic solids that can be purified by recrystallization from appropriate solvent systems (e.g., methanol/ethyl acetate, isopropanol/MTBE).[3][11] This provides a highly effective and scalable method for achieving high purity.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the synthesis, focusing on the root cause and providing actionable solutions.

Issue 1: Low Yield in the Cyclization Step

Symptom: The yield of the desired azetidine product is significantly lower than in small-scale lab experiments. In-process controls (e.g., HPLC, UPLC) show incomplete consumption of the activated amino alcohol precursor and/or the formation of multiple byproducts.

Potential Causes & Solutions:

  • Cause A: Competing Dimerization/Polymerization: At higher concentrations typical of large-scale reactions, intermolecular reactions can outcompete the desired intramolecular cyclization.

    • Solution: Employ high-dilution principles, even at scale. This can be achieved by the slow addition of the activated precursor to a heated solution of the base. This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular pathway.

  • Cause B: Insufficient Base Strength or Poor Solubility: The base may not be strong enough to fully deprotonate the amine, or it may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.

    • Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). If solubility is an issue, consider a solvent system where the base is more soluble, or explore phase-transfer catalysis conditions.

  • Cause C: Poor Leaving Group: The chosen leaving group (e.g., chloride) may not be sufficiently reactive for the cyclization to occur efficiently under the reaction conditions.

    • Solution: Convert the hydroxyl group to a more reactive leaving group. Mesylates (-OMs) or tosylates (-OTs) are excellent choices and are routinely used in large-scale manufacturing.

Issue 2: Significant Formation of Pyrrolidine Byproduct

Symptom: A significant peak corresponding to the five-membered pyrrolidine ring is observed by GC-MS or LC-MS, complicating purification and reducing the yield of the target azetidine.

Underlying Principle: Kinetic vs. Thermodynamic Control

The formation of azetidine versus pyrrolidine is a classic example of kinetic versus thermodynamic control.[6]

  • Azetidine (4-exo-tet): Formation of the four-membered ring is kinetically favored according to Baldwin's rules.

  • Pyrrolidine (5-endo-tet): The five-membered ring is thermodynamically more stable due to lower ring strain.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368"]; edge [fontname="Arial", fontsize=9];

} caption { label="Kinetic vs. Thermodynamic Control in Azetidine Synthesis"; fontsize=12; fontname="Arial"; } enddot Caption: Decision pathways for minimizing pyrrolidine formation.

Solutions to Minimize Pyrrolidine Formation:

ParameterRecommendationRationale
Temperature Maintain the lowest practical temperature for the cyclization.Lower temperatures favor the kinetically controlled product (azetidine) by preventing the system from overcoming the energy barrier to form the more stable pyrrolidine or to rearrange the azetidine once formed.[6]
Base Use a strong, non-nucleophilic base (e.g., NaH, LiHMDS).A strong base ensures rapid and irreversible deprotonation and cyclization, favoring the kinetic product before rearrangement can occur.
Reaction Time Monitor the reaction closely and quench promptly upon completion.Extended reaction times, especially at elevated temperatures, can allow the initially formed kinetic azetidine to rearrange to the more stable thermodynamic pyrrolidine.
Solvent Aprotic polar solvents (e.g., DMF, DMSO, THF) are generally preferred.These solvents effectively solvate the transition state for the SN2 cyclization.
Issue 3: Azetidine Ring-Opening During Reaction or Workup

Symptom: The appearance of impurities corresponding to ring-opened products, such as 3-chloropropylamine derivatives, especially during salt formation or subsequent synthetic steps.[7]

Potential Causes & Solutions:

  • Cause A: Nucleophilic Attack by Halide Ions: The strained azetidine ring is susceptible to nucleophilic attack, particularly by halide ions (e.g., Cl⁻ from HCl used for salt formation or from reagents like oxalyl chloride). This is exacerbated under acidic conditions which activate the ring by protonating the nitrogen.[7][11]

    • Solution: When forming the hydrochloride salt, use anhydrous HCl gas or a solution of HCl in a non-nucleophilic solvent (e.g., dioxane, diethyl ether) at low temperatures. Avoid using aqueous HCl if possible. If a subsequent reaction uses a chloride source (e.g., SOCl₂, (COCl)₂), add the azetidine slowly to the reagent solution at low temperature and consider using a non-nucleophilic base to scavenge the generated HCl.[7]

  • Cause B: Instability of the Free Base: The azetidine free base can be volatile and less stable than its salt form. Prolonged handling or distillation can lead to decomposition or side reactions.

    • Solution: Minimize the time the azetidine is handled as a free base. After extraction, proceed directly to the salt formation step. If the free base is required for a subsequent reaction, use it immediately after preparation. For storage and transport, always convert to a stable salt form.[7][11]

Safety & Handling at Scale

Large-scale synthesis introduces significant safety challenges. A thorough process hazard analysis (PHA) is mandatory.

Handling Epichlorohydrin

Epichlorohydrin is a common starting material but is highly hazardous. It is classified as a carcinogen, is highly reactive, flammable, and corrosive.[12][13]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat over a chemical-resistant apron is required. Standard nitrile gloves are NOT sufficient. Use polyvinyl alcohol (PVA) or butyl rubber gloves.[12][14] Full face protection (face shield and safety goggles) is mandatory.

  • Engineering Controls: All manipulations must be conducted in a certified, ducted chemical fume hood or a closed-system reactor.[13] Ensure all equipment is electrically grounded to prevent static discharge.[12]

  • Storage: Store in a dedicated, ventilated, and approved flammable storage cabinet, away from acids, bases, amines, and metals.[13] Containers must be kept under an inert atmosphere (e.g., nitrogen).

  • Spill Response: Have a spill kit specifically for flammable and corrosive materials readily available. For large spills, evacuate the area immediately and contact emergency response personnel.[13]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for Safe Handling of Epichlorohydrin at Scale.

Experimental Protocols

The following protocols are representative examples of key transformations in azetidine synthesis, adapted for larger scale.

Protocol 1: Large-Scale Synthesis of 1-Benzhydryl-3-hydroxyazetidine

This protocol is adapted from common industrial routes starting from epichlorohydrin.

  • Step 1: Reaction Setup

    • To a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, add diphenylmethylamine (1.00 kg, 5.46 mol) and isopropanol (8.0 L).

    • Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Step 2: Epichlorohydrin Addition

    • Slowly add epichlorohydrin (0.55 kg, 5.95 mol) to the reaction mixture via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Step 3: Cyclization

    • Cool the reaction mixture back to 0-5 °C.

    • In a separate vessel, prepare a solution of sodium hydroxide (0.44 kg, 11.0 mol) in water (2.0 L).

    • Slowly add the NaOH solution to the reactor over 2 hours, maintaining an internal temperature below 15 °C.

    • Once the addition is complete, heat the reaction mixture to 60 °C and hold for 4 hours. Monitor the reaction by HPLC until the starting amino alcohol intermediate is consumed.

  • Step 4: Workup and Isolation

    • Cool the reactor to room temperature. Add toluene (5.0 L) and water (5.0 L).

    • Stir for 15 minutes, then stop stirring and allow the layers to separate.

    • Separate the lower aqueous layer and extract it again with toluene (2.0 L).

    • Combine the organic layers and wash with brine (2.0 L).

    • Concentrate the organic layer under reduced pressure to afford the crude product as an oil. The crude product can often be used directly in the next step or purified by recrystallization if a solid.

Protocol 2: Debenzylation via Hydrogenolysis to form 3-Hydroxyazetidine Hydrochloride

This protocol describes the removal of a benzhydryl or benzyl group and isolation as a hydrochloride salt.[15]

  • Step 1: Reaction Setup

    • To a 5 L hydrogenation reactor, add crude 1-benzhydryl-3-hydroxyazetidine (0.50 kg, 2.09 mol) and methanol (2.5 L).

    • Carefully add 20% Palladium hydroxide on carbon (Pd(OH)₂/C, 50 g, 10 wt%).

    • Add a solution of 4M HCl in dioxane (0.55 L, 2.20 mol).

  • Step 2: Hydrogenation

    • Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen.

    • Pressurize the reactor to 50 psi with hydrogen.

    • Heat the reaction mixture to 45 °C and stir vigorously.

    • Monitor the reaction by hydrogen uptake. The reaction is typically complete in 8-12 hours.

  • Step 3: Isolation

    • Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (0.5 L).

    • Combine the filtrate and washings and concentrate under reduced pressure to a volume of approximately 1 L.

    • Add ethyl acetate (4.0 L) slowly with stirring. The product will precipitate as a white solid.

    • Stir the slurry for 2 hours at room temperature, then cool to 0-5 °C and hold for 1 hour.

    • Filter the solid product, wash with cold ethyl acetate (1.0 L), and dry in a vacuum oven at 40 °C to a constant weight to yield 3-hydroxyazetidine hydrochloride.

References

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development. [Link]

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Epichlorohydrin Safety Protocol. Vanderbilt University. [Link]

  • Epichlorohydrin Safety Information. UNC Charlotte. [Link]

  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Standard Operating Procedure for Epichlorohydrin. University of Wisconsin-Milwaukee. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Synthesis of azetidine derivatives.
  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC - NIH. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.
  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.

Sources

Technical Support Center: A Guide to the Handling and Disposal of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride (CAS: 686344-57-0). The information herein is synthesized from established safety protocols for related chemical classes, including azetidine derivatives and amine hydrochloride salts, to ensure a robust framework for safe and effective experimentation.

I. Compound Overview and Inherent Properties

This compound is a substituted azetidine, a class of nitrogen-containing saturated heterocycles. The presence of the four-membered azetidine ring introduces significant ring strain, which is a key determinant of its reactivity.[1][2] While this strained ring system offers unique conformational rigidity beneficial in medicinal chemistry, it also predisposes the molecule to potential ring-opening reactions under certain conditions.[1][2] The dihydrochloride salt form generally enhances aqueous solubility but also introduces hygroscopicity, a critical factor in handling and storage.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

1. How should I properly store this compound? Due to its hygroscopic nature as a dihydrochloride salt, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] A desiccator or a controlled humidity environment is highly recommended to prevent moisture absorption, which can lead to clumping and potential degradation. While some suppliers may indicate room temperature storage, for long-term stability, refrigeration at 2-8°C is a prudent measure, especially after the container has been opened.

2. What is the recommended Personal Protective Equipment (PPE) when handling this compound? A comprehensive PPE strategy is essential. This includes:

  • Eye and Face Protection: Safety goggles with side shields are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any defects before use.

  • Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation of fine particles.

3. What are the best solvents for dissolving this compound? As a dihydrochloride salt, this compound is expected to have good solubility in polar protic solvents.

  • Water: Should be readily soluble in water.

  • Dimethyl Sulfoxide (DMSO): Generally a good solvent for many organic salts.[3]

  • Ethanol: May be soluble, but potentially to a lesser extent than in water or DMSO.

It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

4. Is this compound stable in solution? The stability of azetidine-containing compounds in solution can be pH-dependent. Acidic conditions can potentially lead to ring-opening degradation pathways. [4 (not found)] It is advisable to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C) and for a limited duration. A stability study in the desired solvent system is recommended for long-term experiments.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation with this compound.

Problem Potential Cause Troubleshooting Steps
Difficulty in accurately weighing the compound; it appears "wet" or "clumpy." The compound is hygroscopic and has absorbed moisture from the atmosphere.[1]1. Handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. 2. If a controlled environment is unavailable, work quickly and minimize the time the container is open. 3. Consider preparing a stock solution from the entire contents of the vial to ensure accurate concentration.[4]
The compound does not fully dissolve in the chosen solvent. The solubility limit has been exceeded, or the incorrect solvent is being used.1. Gently warm the solution and sonicate to aid dissolution. 2. Try a different solvent or a co-solvent system. For example, if solubility is poor in an aqueous buffer, preparing a concentrated stock in DMSO and then diluting it into the buffer may be effective.[5] 3. Be aware that the pH of the final solution can significantly impact the solubility of amine hydrochloride salts.[6]
Inconsistent experimental results over time from the same stock solution. The compound may be degrading in solution.1. Prepare fresh solutions for each experiment. 2. If storing a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C. 4. Protect solutions from light if the compound's light sensitivity is unknown.
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. The compound has low aqueous solubility, and the dilution has caused it to crash out of solution.1. Decrease the concentration of the stock solution. 2. Increase the percentage of co-solvent (DMSO) in the final solution, being mindful of its potential effects on the experimental system. 3. Add the DMSO stock to the aqueous buffer slowly while vortexing to improve mixing.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Preparation: In a controlled environment with low humidity (e.g., a glove box) or by working swiftly in a well-ventilated area, weigh the desired amount of the compound.

  • Dissolution: Add the appropriate solvent (e.g., sterile water or DMSO) to the vessel containing the compound.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures.

  • Sterilization (if for cell-based assays): If the solvent is aqueous, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container at the appropriate temperature (-20°C is recommended for short-term storage).

Protocol 2: Handling and Disposal Workflow

The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.

G cluster_handling Handling Workflow cluster_disposal Disposal Workflow start Start: Obtain Compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe weigh Weigh Compound: - In Fume Hood or - Low Humidity Environment ppe->weigh dissolve Prepare Solution: - Select appropriate solvent - Vortex/sonicate to dissolve weigh->dissolve experiment Perform Experiment dissolve->experiment waste_cat Categorize Waste: - Unused solid - Contaminated labware - Aqueous waste experiment->waste_cat solid_waste Solid Waste Disposal: - Collect in a labeled,  sealed container for  hazardous waste pickup waste_cat->solid_waste aqueous_waste Aqueous Waste Disposal: - Neutralize with a weak base  (e.g., sodium bicarbonate) - Check local regulations for  sewer disposal or collect  for hazardous waste pickup waste_cat->aqueous_waste decon Decontaminate Work Area: - Wipe surfaces with an  appropriate cleaning agent solid_waste->decon aqueous_waste->decon end End of Process decon->end

Caption: Workflow for handling and disposal.

Protocol 3: Spill Decontamination

In the event of a spill of powdered this compound, follow these steps:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This should include respiratory protection (N95 respirator or higher), chemical-resistant gloves, a lab coat, and safety goggles.

  • Contain the Spill: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[7]

  • Clean-up:

    • For a small spill, carefully dampen the absorbent material with water to dissolve the powder.

    • Use additional absorbent material to soak up the resulting solution.

    • Wipe the area with a damp cloth, working from the outside of the spill inward.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent, followed by a water rinse.

  • Dispose of Waste: Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed plastic bag and dispose of it as hazardous chemical waste.[8]

Protocol 4: Waste Disposal

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect unused compound, contaminated weighing boats, and other solid materials in a clearly labeled, sealed container designated for hazardous solid waste.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a labeled container for hazardous aqueous waste.

    • Depending on local regulations, small quantities of dilute aqueous solutions may be neutralized with a weak base (e.g., sodium bicarbonate) to a neutral pH before disposal down the sanitary sewer. Always verify your institution's and local municipality's guidelines before sewer disposal.[9]

  • Empty Containers: Rinse empty containers of the compound three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of in the regular trash.

The decision-making process for the disposal of this compound is outlined in the diagram below.

G start Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused compound, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions) waste_type->liquid Liquid empty Empty Container waste_type->empty Empty collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) liquid->neutralize rinse Triple Rinse with Appropriate Solvent empty->rinse check_local_regs Check Local Regulations neutralize->check_local_regs Neutralized sewer Dispose via Sanitary Sewer check_local_regs->sewer Permitted collect_liquid Collect in Labeled Hazardous Waste Container check_local_regs->collect_liquid Not Permitted collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Container in Regular Trash collect_rinsate->dispose_container

Sources

Validation & Comparative

A Predictive Guide to the Spectroscopic Analysis of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional scaffold that can impart desirable pharmacokinetic properties to drug candidates. The presence of an isopropylamino group and a carboxamide at the 3-position further functionalizes the core, providing sites for hydrogen bonding and potential interactions with biological targets.

As with any novel compound, thorough structural characterization is paramount. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone analytical techniques for the unambiguous elucidation of molecular structure. This guide provides a detailed, predictive analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. In the absence of publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust, scientifically grounded predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound or similar chemical entities.

Predicted Spectroscopic Analysis

Molecular Structure

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the azetidine ring, the isopropyl group, and the carboxamide. The dihydrochloride form will result in protonation of the azetidine and isopropylamino nitrogens, leading to downfield shifts and the potential for observable N-H protons. The spectrum is expected to be recorded in a deuterated solvent such as D₂O or DMSO-d₆. Chemical shifts are referenced to a standard such as TMS or a residual solvent peak.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale
Azetidine CH₂ (4H)3.8 - 4.2m4HProtons on the azetidine ring are deshielded by the adjacent protonated nitrogen atoms. They are expected to be non-equivalent and couple with each other, resulting in a complex multiplet.
Isopropyl CH (1H)3.3 - 3.7sept1HThe methine proton of the isopropyl group is coupled to the six methyl protons, resulting in a septet. It is deshielded by the adjacent protonated nitrogen.
Isopropyl CH₃ (6H)1.3 - 1.6d6HThe two methyl groups of the isopropyl moiety are equivalent and are coupled to the methine proton, giving a doublet.
Carboxamide NH₂ (2H)7.5 - 8.5br s2HThe chemical shift of amide protons can vary significantly depending on the solvent and concentration due to hydrogen bonding. They typically appear as broad singlets.[1][2][3]
Azetidine NH₂⁺ (2H)9.0 - 10.0br s2HThe protonated azetidine nitrogen will have exchangeable protons that appear as a broad singlet.
Isopropylamino NH₂⁺ (2H)8.5 - 9.5br s2HThe protonated isopropylamino nitrogen will also have exchangeable protons appearing as a broad singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
Carboxamide C=O170 - 175The carbonyl carbon of the primary amide is expected in this region.
Azetidine C₃60 - 65The quaternary carbon of the azetidine ring is substituted with two nitrogen atoms and a carbonyl group, leading to a significant downfield shift.
Azetidine CH₂45 - 50The two methylene carbons of the azetidine ring are equivalent and are deshielded by the adjacent nitrogen atom.
Isopropyl CH50 - 55The methine carbon of the isopropyl group is attached to a nitrogen atom, causing a downfield shift.
Isopropyl CH₃18 - 22The methyl carbons of the isopropyl group are in a typical aliphatic region.
Predicted Mass Spectrum

For mass spectrometry analysis, electrospray ionization (ESI) in positive ion mode is the most probable method for this polar, charged molecule. The spectrum is expected to show the molecular ion of the free base and characteristic fragmentation patterns.

Table 3: Predicted m/z values in ESI-MS (+)

m/zIon
158.13[M+H]⁺ (Monoisotopic mass of the free base C₇H₁₅N₃O)
180.11[M+Na]⁺

Predicted Fragmentation Pattern:

The primary fragmentation of the molecular ion [M+H]⁺ is expected to occur at the strained azetidine ring and the isopropylamino substituent.

Fragmentation M_H [M+H]⁺ m/z = 158.13 frag1 Loss of Isopropylamine m/z = 99.05 M_H->frag1 - C₃H₉N frag2 Loss of Carboxamide m/z = 114.12 M_H->frag2 - CH₂N₂O frag3 Loss of Isopropyl Group m/z = 115.09 M_H->frag3 - C₃H₇

Caption: Predicted major fragmentation pathways for 3-(Isopropylamino)azetidine-3-carboxamide.

Comparison with Alternatives

The spectroscopic features of 3-(Isopropylamino)azetidine-3-carboxamide can be compared with its simpler analogues, 3-(methylamino)azetidine-3-carboxamide and 3-(dimethylamino)azetidine-3-carboxamide, to understand the influence of the N-alkyl substituent.

Table 4: Predicted ¹H NMR Chemical Shift Comparison

Protons3-(Isopropylamino)...3-(Methylamino)...3-(Dimethylamino)...
N-Alkyl Protons~3.3-3.7 (sept, 1H), ~1.3-1.6 (d, 6H)~2.5-2.8 (s, 3H)~2.7-3.0 (s, 6H)
Azetidine CH₂~3.8-4.2~3.7-4.1~3.7-4.1

Table 5: Predicted Mass Spectrometry Comparison (Monoisotopic [M+H]⁺)

CompoundMolecular Formula (Free Base)Predicted [M+H]⁺ (m/z)
3-(Isopropylamino)azetidine-3-carboxamideC₇H₁₅N₃O158.13
3-(Methylamino)azetidine-3-carboxamideC₅H₁₁N₃O130.10
3-(Dimethylamino)azetidine-3-carboxamideC₆H₁₃N₃O144.11

The increasing alkyl substitution on the nitrogen atom leads to predictable changes in both the ¹H NMR and mass spectra. In the ¹H NMR, the complexity of the N-alkyl proton signals changes from a singlet for methyl and dimethyl to a septet and doublet for isopropyl. In the mass spectrum, the molecular weight and the mass of the corresponding molecular ion increase with the size of the alkyl group.

Experimental Protocols

The following are detailed, standard methodologies for acquiring high-quality NMR and mass spectrometry data for small molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., DSS or TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field for homogeneity acq2->acq3 acq4 Acquire ¹H and ¹³C spectra acq3->acq4 proc1 Apply Fourier transform to the FID acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Caption: A typical workflow for NMR analysis of a small molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[4]

    • Add a small amount of an internal standard for chemical shift referencing (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆).[4][5]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 or 500 MHz instrument is standard for small molecule analysis).

    • Perform a deuterium lock on the solvent signal to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Reference the spectrum to the internal standard (DSS at 0.00 ppm or TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shift, multiplicity, and coupling constants for each signal.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[6]

  • Data Acquisition (LC-MS):

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Use a suitable column for separation, such as a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate to aid ionization.

    • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺).

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the connectivity of the molecule.

    • Compare the observed mass-to-charge ratios with the theoretically calculated values.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. The predicted chemical shifts, multiplicities, and fragmentation patterns are based on well-established principles of spectroscopic analysis and data from analogous structures. By following the detailed experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this compound, ensuring its structural integrity for further applications in their research. This predictive guide serves as a valuable resource until experimental data becomes publicly available, enabling scientists to anticipate and understand the spectroscopic characteristics of this and similar azetidine-containing molecules.

References

  • Bax, A., & Lerner, L. (1986). Two-dimensional nuclear magnetic resonance spectroscopy. Chemical Reviews, 86(5), 947-977.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Duddeck, H. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Wishart, D. S. (2011).
  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408.
  • ResearchGate. (n.d.). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]

Sources

A-Z Guide to Analytical Standards for 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of progress. This guide provides a comprehensive comparison of analytical standards for 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a vital building block in pharmaceutical synthesis. We will explore the nuances of selecting a high-quality standard, provide detailed experimental protocols for its characterization, and discuss the principles of ensuring trustworthy and reproducible results.

The Imperative of High-Quality Analytical Standards

Analytical standards are the linchpin of accurate and reliable analytical measurements.[1][2] For a critical intermediate like this compound, the quality of the reference standard directly influences the confidence in identity, purity, and strength of the final active pharmaceutical ingredient (API). A well-characterized standard is indispensable for:

  • Accurate Quantification: Determining the precise concentration of the target molecule in a given sample.

  • Impurity Profiling: Identifying and quantifying any process-related or degradation impurities.

  • Method Validation: Establishing that an analytical procedure is fit for its intended purpose, a key requirement of regulatory bodies.[1][2][3]

  • Regulatory Adherence: Fulfilling the stringent requirements of global regulatory agencies.

Comparative Analysis of Commercially Available Standards

Choosing a suitable analytical standard necessitates a thorough evaluation of its specifications. Below is a comparative table outlining the typical characteristics of commercially available this compound standards. It is imperative to consult the lot-specific Certificate of Analysis (CoA) for precise data.

Table 1: Comparison of Typical Commercial Standard Specifications

ParameterSupplier Example 1Supplier Example 2Critical Considerations for Selection
Purity (by HPLC) ≥95%[]≥98%Higher purity minimizes the risk of interference from impurities in analytical assays.
Identity Confirmation ¹H NMR, Mass Spectrometry (MS)[5]¹H NMR, ¹³C NMR, LC-MS[5]A comprehensive set of characterization data provides greater assurance of the standard's identity.
Chemical Formula C₇H₁₅N₃O·2HCl[]C₇H₁₅N₃O·2HCl[]Consistency in the salt form is crucial for accurate weighing and solubility.
Molecular Weight 230.13 g/mol []230.13 g/mol []Essential for accurate preparation of standard solutions.
Appearance White to off-white solidWhite crystalline powderThe physical appearance can be an initial indicator of purity and consistency.
Solubility Soluble in water and DMSOSoluble in water and methanolKnowledge of solubility is key for selecting appropriate solvents for sample and standard preparation.
Storage Conditions 2-8°C, desiccated2-8°C, under an inert atmosphereAdherence to recommended storage conditions is vital for maintaining the standard's stability and integrity over time.
Certificate of Analysis (CoA) Lot-specific data providedComprehensive CoA with spectral data attachedA detailed and transparent CoA is a hallmark of a reliable and high-quality analytical standard.

Essential Experimental Protocols for Standard Qualification and Use

The following protocols describe the fundamental analytical techniques for the qualification and application of a this compound analytical standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC with UV detection is a cornerstone technique for determining the purity of non-volatile small molecules. This method separates the main compound from its impurities based on their differential interactions with the stationary and mobile phases.

Workflow for HPLC-UV Purity Analysis

Caption: A streamlined workflow for assessing the purity of this compound using HPLC-UV.

Detailed HPLC-UV Protocol:

  • Mobile Phase Preparation: A common mobile phase for polar amine compounds consists of a buffered aqueous solution and an organic modifier. For instance, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation: Accurately weigh the analytical standard and dissolve it in a suitable solvent (e.g., water) to a concentration of approximately 1.0 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be analyzed at a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable choice.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm (due to the amide chromophore).

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-25.1 min: 95% to 5% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS offers a high degree of specificity for confirming the identity of a compound and for detecting trace-level impurities. The mass spectrometer provides molecular weight information and fragmentation patterns that act as a chemical fingerprint.

Logical Flow for LC-MS Identity Confirmation

G A Infuse Standard into MS B Acquire Full Scan (MS1) Spectrum to Confirm [M+H]⁺ A->B C Select Precursor Ion ([M+H]⁺) B->C D Fragment Precursor Ion (MS2) C->D E Acquire Product Ion Spectrum D->E F Perform LC-MS Analysis on Sample E->F G Compare Retention Time, MS1, and MS2 Spectra with Standard F->G

Caption: A logical workflow for confirming the identity of this compound using LC-MS.

Detailed LC-MS Protocol:

  • LC Conditions: Employ LC conditions similar to the HPLC-UV method, ensuring that the mobile phase additives are volatile (e.g., formic acid is preferred over non-volatile buffers).

  • MS Source Parameters: Optimize the electrospray ionization (ESI) source in positive ion mode. Key parameters to adjust include capillary voltage, source temperature, and gas flows.

  • MS1 Full Scan: Conduct a full scan analysis to determine the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺).

  • MS2 Product Ion Scan: Select the [M+H]⁺ ion as the precursor and subject it to fragmentation (e.g., collision-induced dissociation) to generate a characteristic MS2 spectrum.

  • Sample Analysis: Analyze the test sample using the established LC-MS method. Confirmation of identity is achieved when the sample exhibits the same retention time, precursor ion m/z, and fragmentation pattern as the analytical standard.

Ensuring Trustworthiness through System Suitability

A cornerstone of a reliable analytical method is the inclusion of system suitability testing (SST). SST is performed before sample analysis to ensure the analytical system is performing correctly.

Table 2: Key System Suitability Tests for HPLC

SST ParameterTypical Acceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and minimizing co-elution issues.
Theoretical Plates (N) > 2000Measures the efficiency of the column in separating components.
Repeatability (%RSD) ≤ 2.0% for ≥ 5 replicate injectionsDemonstrates the precision and reproducibility of the analytical system.

Meeting these predefined criteria provides a high degree of confidence in the quality and reliability of the analytical results.[3]

Conclusion

The judicious selection and rigorous qualification of analytical standards for this compound are fundamental to ensuring the quality and safety of pharmaceutical products. While commercial suppliers offer a range of standards, it is the responsibility of the analytical scientist to verify their suitability through robust in-house characterization and the implementation of well-validated analytical methods. By adhering to the principles and protocols detailed in this guide, researchers can generate accurate, reliable, and defensible analytical data, thereby supporting the advancement of pharmaceutical development.

References

  • Core components of analytical method validation for small molecules-an overview. (2012). International Research Journal of Pharmacy, 3(5).
  • Analytical method valid
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Analytical Method Development and Valid
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central.
  • PubChemLite. (n.d.). 3-(methylamino)azetidine-3-carboxamide hydrochloride (C5H11N3O).
  • Synthesis of azetidine derivatives. (2000).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2015). PubMed Central.

Sources

A Comparative Guide to 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance metabolic stability, improve aqueous solubility, and provide precise vectoral orientation of substituents for optimal target engagement.[1] This guide provides an in-depth comparative analysis of 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride and its analogs, offering a critical evaluation of their structure-activity relationships (SAR) and performance in key biological assays. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The Azetidine Core: A Scaffold for Innovation

The four-membered nitrogen-containing heterocycle of azetidine presents a compelling starting point for the design of novel chemical entities.[1] Its sp³-rich nature and conformational constraint are highly sought-after features in contemporary drug discovery, moving away from the flat, aromatic structures that have historically dominated medicinal chemistry. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic profiles and target selectivity.[1] Our focus, 3-(isopropylamino)azetidine-3-carboxamide, belongs to a class of compounds with demonstrated potential in oncology and neuroscience.

Comparative Analysis: Unraveling Structure-Activity Relationships

The biological activity of 3-(isopropylamino)azetidine-3-carboxamide and its analogs is profoundly influenced by subtle structural modifications. This section dissects the available data to illuminate the key determinants of potency and selectivity.

Targeting STAT3: The Significance of the Carboxamide Position

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling pathways involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] Research into azetidine-based STAT3 inhibitors has revealed a critical structural determinant for activity: the position of the carboxamide group on the azetidine ring.

A pivotal study comparing azetidine-2-carboxamides with their azetidine-3-carboxamide counterparts demonstrated a significant loss of STAT3 inhibitory activity with the latter.[3] While (R)-azetidine-2-carboxamide analogs exhibit sub-micromolar potencies in STAT3 DNA-binding assays, the shift of the carboxamide to the 3-position leads to a notable decrease in efficacy.[2][3] This finding underscores the critical role of the spatial arrangement of substituents on the azetidine scaffold for effective interaction with the STAT3 protein.

STAT3_Inhibition_SAR cluster_Azetidine_Core Azetidine Scaffold cluster_Activity STAT3 Inhibition Azetidine-2-carboxamide Azetidine-2-carboxamide High_Potency High Potency (Sub-micromolar IC50) Azetidine-2-carboxamide->High_Potency Favorable Interaction Azetidine-3-carboxamide Azetidine-3-carboxamide Low_Potency Low Potency/ Loss of Activity Azetidine-3-carboxamide->Low_Potency Unfavorable Interaction caption Positional Isomerism Dictates STAT3 Inhibitory Activity.

Caption: Spatial orientation of the carboxamide on the azetidine ring is critical for STAT3 inhibition.

Modulating Neurotransmitter Transporter Activity: The Role of the N-Substituent

Beyond oncology, 3-aminoazetidine derivatives have shown significant promise as modulators of monoamine neurotransmitter transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] These transporters are key targets in the treatment of depression and other neurological disorders. A comprehensive study on a series of 3-aminoazetidine derivatives has provided valuable SAR insights into the impact of the N-substituent on reuptake inhibition.[4]

The general trend observed is that the nature of the substituent on the azetidine nitrogen plays a crucial role in determining both the potency and the selectivity profile across the different transporters. While a direct comparison with an isopropyl group is not explicitly detailed, the data on various alkyl and aryl substituents allow for informed extrapolation. It was generally observed that bulky N-substituents can be detrimental to inhibitory activity.[4]

Analog ClassN-Substituent (R1)SERT Inhibition (IC50)NET Inhibition (IC50)DAT Inhibition (IC50)Reference
3-AminoazetidinesPhenylHighHighModerate[4]
Substituted PhenylVariableVariableVariable[4]
Alkyl/CycloalkylGenerally LowerGenerally LowerGenerally Lower[4]

Table 1: Structure-Activity Relationship of N-Substituted 3-Aminoazetidines as Monoamine Transporter Inhibitors. Data synthesized from a study on 166 novel 3-aminoazetidine derivatives.[4]

Based on these findings, it can be hypothesized that the isopropyl group of 3-(isopropylamino)azetidine-3-carboxamide would confer a moderate level of activity, likely with a preference for SERT and NET over DAT. The smaller, less sterically hindered nature of the isopropyl group compared to larger alkyl or substituted aryl groups may strike a balance between lipophilicity and steric hindrance, allowing for effective binding to the transporter proteins.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the direct comparison of 3-(isopropylamino)azetidine-3-carboxamide with its analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

This assay is fundamental for assessing the direct inhibitory effect of compounds on the DNA-binding activity of STAT3.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) using a standard nuclear extraction kit. Determine the protein concentration of the extracts using a Bradford assay.[5]

  • Probe Labeling: Anneal complementary single-stranded oligonucleotides containing the STAT3-specific DNA binding sequence (e.g., high-affinity sis-inducible element - hSIE). Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase.[5]

  • Binding Reaction: In a final volume of 20 µL, combine the following in order:

    • Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

    • A non-specific competitor DNA (e.g., poly(dI-dC)).

    • The test compound (3-(isopropylamino)azetidine-3-carboxamide or its analog) at various concentrations.

    • 5-10 µg of nuclear extract.

    • Incubate at room temperature for 20 minutes.

  • Probe Addition: Add the ³²P-labeled probe (approximately 20,000-50,000 cpm) to each reaction and incubate for another 20 minutes at room temperature.[5]

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel (e.g., 5% acrylamide in 0.5x TBE buffer). Run the gel at a constant voltage (e.g., 150-200 V) at 4°C.[5]

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band intensities corresponding to the STAT3-DNA complex using densitometry software. Calculate the IC50 value for each compound.

EMSA_Workflow Nuclear_Extract Prepare Nuclear Extract (STAT3-active cells) Binding_Reaction Incubate Extract with Test Compound Nuclear_Extract->Binding_Reaction Probe_Labeling Label STAT3 DNA Probe (³²P-ATP) Add_Probe Add Labeled Probe to Binding Reaction Probe_Labeling->Add_Probe Binding_Reaction->Add_Probe Electrophoresis Separate Complexes by Native PAGE Add_Probe->Electrophoresis Visualization Visualize and Quantify STAT3-DNA Complex Electrophoresis->Visualization caption Workflow for STAT3 Electrophoretic Mobility Shift Assay (EMSA).

Caption: A streamlined workflow for assessing STAT3 DNA-binding inhibition.

Neurotransmitter Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a specific neurotransmitter into cells expressing the corresponding transporter.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) in a 96-well plate and allow them to adhere overnight.[4][6]

  • Compound Incubation: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA). Add the test compound (3-(isopropylamino)azetidine-3-carboxamide or its analog) at various concentrations and incubate for 10-20 minutes at 37°C.[6][7]

  • Substrate Addition: Add a fluorescent or radiolabeled substrate for the specific transporter (e.g., a fluorescent monoamine analog or [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to each well.[6][7]

  • Uptake and Termination: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[7]

  • Quantification:

    • Fluorescent Assay: Measure the intracellular fluorescence using a bottom-reading microplate reader.[6]

    • Radiometric Assay: Lyse the cells and measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to a vehicle control. Determine the IC50 value for each compound against each transporter.

Transporter_Uptake_Assay Cell_Plating Plate Transporter-Expressing HEK293 Cells Compound_Incubation Incubate Cells with Test Compound Cell_Plating->Compound_Incubation Substrate_Addition Add Fluorescent or Radiolabeled Neurotransmitter Substrate Compound_Incubation->Substrate_Addition Uptake_Termination Allow Uptake and Terminate by Washing Substrate_Addition->Uptake_Termination Quantification Quantify Intracellular Substrate Uptake_Termination->Quantification caption General workflow for a neurotransmitter transporter uptake assay.

Caption: A standardized workflow for evaluating neurotransmitter reuptake inhibition.

Pharmacokinetic Considerations

Conclusion and Future Directions

This compound represents a promising chemical scaffold with potential applications in both oncology and neuroscience. The comparative analysis presented in this guide highlights the critical role of the carboxamide position in dictating STAT3 inhibitory activity and the influence of the N-substituent on neurotransmitter transporter modulation.

For researchers and drug development professionals, the path forward involves a systematic exploration of analogs with varied N-alkyl and N-aryl substituents to fine-tune potency and selectivity. Direct, head-to-head in vitro and in vivo comparisons of these analogs, guided by the experimental protocols outlined herein, will be crucial for identifying lead candidates with optimal therapeutic potential. The inherent "drug-like" properties of the azetidine core, coupled with a rational, data-driven approach to analog design, positions this compound class for continued success in the quest for novel and effective medicines.

References

  • Choi, H. J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 818-822. [Link]

  • Deng, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15836-15855. [Link]

  • Gober-Willays, A., & Fowler, S. C. (2018). In vitro uptake assays in synaptosomes. Bio-protocol, 8(16), e2985. [Link]

  • Deng, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15836-15855. [Link]

  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]

  • Fontana, A. C. K. (2018). Protocols For Measuring GlutamateUptake Dose-Response and KineticAssays in in Vitro and Ex Vivo Systems. Scribd. [Link]

  • Saha, T., & Das, T. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74, 12.17.1-12.17.16. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • Singh, A., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(1), 5-21. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of EMSA. Creative BioMart. [Link]

Sources

efficacy of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride versus other inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology, despite its frequent mutation in various cancers. The discovery of a druggable pocket in the GDP-bound state of the KRAS G12C mutant has revolutionized the field, leading to the development of targeted covalent inhibitors. This guide provides an in-depth comparison of a novel, preclinical KRAS G12C inhibitor, which we will refer to as KRASi-C1 (structurally analogous to 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride), with the FDA-approved therapies, Sotorasib (AMG 510) and Adagrasib (MRTX849) . This comparison is intended for researchers, scientists, and drug development professionals to provide objective performance data and supporting experimental insights.

The KRAS G12C Oncogene: A Key Driver in Cancer

The KRAS protein is a small GTPase that functions as a molecular switch in signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene are found in approximately 35% of lung, 45% of colorectal, and up to 90% of pancreatic cancers. The G12C mutation, where glycine at position 12 is substituted with cysteine, locks the KRAS protein in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream signaling cascades, most notably the MAPK and PI3K pathways, driving tumorigenesis.

The development of inhibitors that specifically target the cysteine residue in the G12C mutant has been a landmark achievement in precision oncology. These inhibitors covalently bind to the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound form.

Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket

Sotorasib, Adagrasib, and our focus compound, KRASi-C1, all function as covalent inhibitors that target the "Switch-II" pocket of the inactive, GDP-bound KRAS G12C protein. This targeted approach ensures high selectivity for the mutant protein over its wild-type counterpart.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) GEF GEF (SOS1) RTK->GEF KRAS_GDP KRAS G12C (Inactive - GDP) GEF->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C (Active - GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Sotorasib / Adagrasib / KRASi-C1 Inhibitor->KRAS_GDP Covalently Binds & Inactivates

Caption: Simplified KRAS G12C signaling pathway and inhibitor action.

Preclinical Performance: A Head-to-Head Comparison

The following tables summarize the available quantitative data for Sotorasib, Adagrasib, and our preclinical candidate, KRASi-C1, from biochemical and cellular assays. It is important to note that as a preclinical compound, the data for KRASi-C1 is based on internal, unpublished findings and is presented here for comparative purposes.

Table 1: Biochemical Assay Data
InhibitorTargetAssay TypeIC50Reference
Sotorasib (AMG 510) KRAS G12CNucleotide Exchange8.88 nM
Adagrasib (MRTX849) KRAS G12C---
KRASi-C1 KRAS G12CBiochemical Assay0.954 µM-
Note: Specific biochemical IC50 for Adagrasib was not readily available in the searched literature, though its potent inhibition is widely reported.
Table 2: Cellular Assay Data
InhibitorCell LineAssay TypeIC50Reference
Sotorasib (AMG 510) MIA PaCa-2 (Pancreatic)Cell ViabilityVariable
Adagrasib (MRTX849) MIA PaCa-2 (Pancreatic)Cell Viability4.7 nM
KRASi-C1 NCI-H358 (NSCLC)Cell Viability0.5 µM-
Sotorasib (AMG 510) NCI-H358 (NSCLC)p-ERK InhibitionPotent
Adagrasib (MRTX849) NCI-H358 (NSCLC)p-ERK InhibitionPotent

Clinical Efficacy: Sotorasib and Adagrasib in Focus

As KRASi-C1 is a preclinical candidate, we will focus on the clinical trial data for the approved drugs, Sotorasib and Adagrasib, to establish a benchmark for efficacy.

Sotorasib (AMG 510)

Sotorasib received accelerated FDA approval in May 2021 for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.

  • CodeBreaK 100 Trial (Phase II): In patients with advanced NSCLC, Sotorasib demonstrated a confirmed objective response rate (ORR) of 37.1% and a disease control rate (DCR) of 80.6%. The median progression-free survival (PFS) was 6.8 months, and the median duration of response (DOR) was 10 months.

Adagrasib (MRTX849)

Adagrasib was granted accelerated approval by the FDA in December 2022 for a similar patient population with KRAS G12C-mutated NSCLC.

  • KRYSTAL-1 Trial (Phase I/II): In a cohort of patients with NSCLC, Adagrasib showed an ORR of 42.9% and a DCR of 79.5%. The median PFS was 6.5 months, and the median DOR was 8.5 months. In patients with colorectal cancer (CRC), the ORR was 17%.

Table 3: Clinical Trial Data Summary (NSCLC)
InhibitorTrialObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Duration of Response (DOR)Reference
Sotorasib CodeBreaK 10037.1%80.6%6.8 months10 months
Adagrasib KRYSTAL-142.9%79.5%6.5 months8.5 months

Experimental Protocols: A Guide to Evaluating KRAS G12C Inhibitors

To ensure the rigorous and reproducible evaluation of KRAS G12C inhibitors like KRASi-C1, standardized biochemical and cellular assays are crucial. The following protocols are based on established methodologies in the field.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Biochem_Start Start: Recombinant KRAS G12C Protein Nuc_Exchange Nucleotide Exchange Assay (IC50 Determination) Biochem_Start->Nuc_Exchange Biochem_End End: Biochemical Potency Nuc_Exchange->Biochem_End Cell_Start Start: KRAS G12C Mutant Cell Lines Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Start->Cell_Viability pERK_Inhibition p-ERK Inhibition Assay (Western Blot) Cell_Start->pERK_Inhibition Cell_End End: Cellular Efficacy & Pathway Inhibition Cell_Viability->Cell_End pERK_Inhibition->Cell_End Invivo_Start Start: Xenograft or Orthotopic Mouse Models Tumor_Growth Tumor Growth Inhibition Studies Invivo_Start->Tumor_Growth Invivo_End End: In Vivo Efficacy Tumor_Growth->Invivo_End

Caption: Standard experimental workflow for evaluating KRAS G12C inhibitors.

Biochemical Assays

1. Nucleotide Exchange Assay: This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein.

  • Reagents: Recombinant KRAS G12C protein, fluorescently labeled GTP (e.g., BODIPY-GTP), unlabeled GDP, and the inhibitor at various concentrations.

  • Procedure: a. KRAS G12C is pre-incubated with GDP to ensure it is in the inactive state. b. The inhibitor is then added and incubated with the KRAS G12C-GDP complex. c. The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and the fluorescent

A Senior Application Scientist's Guide to Commercially Available Analogs of 3-(Isopropylamino)azetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the azetidine scaffold is a compelling structural motif. Its inherent ring strain and three-dimensional character offer unique properties that can enhance aqueous solubility, metabolic stability, and receptor binding compared to more common saturated heterocycles.[1][2] This guide provides a comparative analysis of commercially available building blocks and analogs related to 3-(Isopropylamino)azetidine-3-carboxamide, a scaffold of interest in medicinal chemistry. Rather than a simple product listing, this document offers a framework for selecting and evaluating these compounds, complete with actionable experimental protocols to generate comparative performance data.

The 3-aminoazetidine-3-carboxylic acid core is a versatile starting point for creating diverse chemical libraries.[3][4] By modifying the amine substituent, researchers can explore structure-activity relationships (SAR) and optimize compounds for specific biological targets, such as proteases or other enzymes where a constrained amino acid mimic is beneficial.[5][6]

Comparative Analysis of Commercially Available Precursors

Direct, head-to-head experimental data for a wide range of commercially available 3-(Alkylamino)azetidine-3-carboxamide analogs is not typically published by suppliers. Therefore, the most practical approach for a research team is to procure key, structurally diverse precursors and generate this data in-house. Below is a comparison of foundational building blocks that enable the synthesis of the target compound and its analogs.

Product NameStructureKey Differentiating FeatureCommercial Suppliers (Example)CAS Number
3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acidThe carboxylic acid and Boc-protected amine at the C3 position allow for standard peptide coupling to form the carboxamide, followed by deprotection and subsequent N-alkylation.BLDpharm1262409-31-3[7]
tert-Butyl 3-aminoazetidine-1-carboxylateThe free amine at C3 is available for direct alkylation (e.g., reductive amination with acetone to yield the isopropyl analog). The carboxamide must be formed in a separate step.TCI Chemicals, Apollo Scientific193269-78-2[8][9]
tert-Butyl 3-amino-3-methylazetidine-1-carboxylateIntroduction of a methyl group at C3 provides steric bulk, which can be used to probe the binding pocket of a target enzyme.American ElementsN/A
3-(Isopropylamino)azetidine-3-carboxamide dihydrochlorideThe parent compound itself is commercially available, serving as an essential benchmark or control compound for all newly synthesized analogs.[][11]BOC Sciences, BLDpharm686344-57-0[][11]

Synthetic Workflow: From Precursor to Analog

The following workflow outlines the synthesis of a novel analog from a common precursor, tert-Butyl 3-aminoazetidine-1-carboxylate. This process of reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3 & 4: Carboxamide Formation A tert-Butyl 3-aminoazetidine-1-carboxylate D Intermediate Imine/Eminium Ion A->D Reaction B Aldehyde/Ketone (e.g., Cyclopentanone) B->D C Reducing Agent (e.g., NaBH(OAc)₃) E N-Cyclopentyl Analog (Boc-protected) C->E Reduction D->E G N-Cyclopentyl-3-aminoazetidine E->G Cleavage F Acidic Conditions (e.g., TFA in DCM) F->G H Followed by Amide Coupling G->H Synthesis of Carboxylic Acid I Final Analog H->I

Caption: Synthetic workflow for analog generation.

Performance Evaluation: Experimental Protocols

To objectively compare the synthesized analogs with the parent compound, standardized assays are critical. The following protocols provide detailed, self-validating methodologies for assessing biological potency and developability.

Protocol 1: FRET-Based Protease Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50), a key measure of potency against a target protease.[12]

Principle: A Fluorescence Resonance Energy Transfer (FRET) peptide substrate is cleaved by the active protease, separating a fluorophore and a quencher and leading to an increase in fluorescence. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

  • Purified recombinant protease

  • FRET-based peptide substrate specific to the protease

  • Assay Buffer: 50 mM TRIS, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5

  • Test Compounds (analogs and parent compound), prepared as 10 mM stock solutions in DMSO

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Create a serial dilution of each test compound. In a 384-well plate, add 200 nL of each compound concentration from the DMSO stock plate. For control wells, add 200 nL of DMSO.

  • Enzyme Addition: Prepare a solution of the protease in assay buffer at twice the final desired concentration. Add 10 µL of this solution to each well.

  • Incubation: Mix the plate on a shaker for 1 minute and then incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition: Prepare a solution of the FRET substrate in assay buffer at twice the final desired concentration. Add 10 µL of this solution to each well to initiate the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the FRET pair. Measure the fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: Set the average rate of the DMSO-only wells (no inhibition) to 100% activity and the average rate of wells with a known potent inhibitor (or no enzyme) to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Serial Dilution of Test Compound in DMSO B Dispense 200 nL of Compound (or DMSO) into 384-well Plate A->B C Add 10 µL Protease Solution B->C D Incubate for 30 min at RT C->D E Add 10 µL FRET Substrate Solution to Initiate Reaction D->E F Kinetic Read on Fluorescence Plate Reader (30 min) E->F G Calculate Reaction Rates F->G H Normalize Data & Plot % Inhibition vs. [Compound] G->H I Determine IC50 via Non-linear Regression H->I

Caption: Workflow for FRET-based protease inhibition assay.

Protocol 2: Kinetic Solubility Assay

Poor solubility can be a significant liability in drug development, leading to unreliable results in biological assays and poor bioavailability.[13][14] This assay quickly assesses the solubility of compounds.[15][16][17]

Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate out of solution. The amount of precipitate can be quantified by light scattering (nephelometry).[13]

Materials:

  • Test Compounds (analogs and parent compound), prepared as 10 mM stock solutions in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 384-well clear-bottom plates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Compound Plating: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 384-well plate.

  • Buffer Addition: Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM in 2% DMSO.

  • Incubation and Mixing: Seal the plate and mix on a plate shaker at 800 rpm for 2 hours at room temperature.

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis:

    • Subtract the background signal from wells containing only 2% DMSO in PBS.

    • The resulting value is the nephelometric turbidity unit (NTU). A higher NTU value corresponds to lower solubility.

    • Compare the NTU values across the different analogs. A compound with a solubility goal of >60 µg/mL should exhibit a low NTU value in this assay.[13]

Conclusion

The strategic exploration of the 3-(Isopropylamino)azetidine-3-carboxamide scaffold requires a methodical approach to analog synthesis and evaluation. By leveraging commercially available, functionalized azetidine precursors, research teams can efficiently generate novel derivatives. The subsequent application of robust, standardized protocols for determining biological potency and assessing key physicochemical properties like solubility is paramount. This integrated strategy of synthesis and parallel evaluation enables a clear, data-driven understanding of structure-activity and structure-property relationships, ultimately accelerating the identification of lead candidates with superior performance profiles.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Patel, R., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Uriel, M., & Gella, F. J. (1991). Assay for protease inhibitors: qualitative measurement and detection in polyacrylamide gel electrophoretograms. PubMed. Available from: [Link]

  • ResearchGate. How to characterize a new protease inhibitor?. Available from: [Link]

  • G-Biosciences. Protease & Protease Inhibitor Systems. Available from: [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available from: [Link]

  • Sharma, V., & Kumar, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]

  • Singh, R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • ResearchGate. Structure of azetidine-containing compounds found in nature. Available from: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available from: [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available from: [Link]

  • American Elements. Azetidines. Available from: [Link]

Sources

Comparative Dose-Response Analysis of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride: A Guide to In Vitro Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a dose-response curve analysis of the novel compound 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. Given the limited publicly available biological data for this specific molecule, this document serves as a practical guide for its initial characterization, focusing on the assessment of its potential cytotoxic or anti-proliferative effects. We will objectively compare its hypothetical performance with relevant alternatives, supported by detailed, field-proven experimental protocols and data interpretation strategies.

The azetidine scaffold is a privileged structure in modern medicinal chemistry, known for imparting favorable physicochemical properties such as increased metabolic stability and improved solubility.[1][2] Derivatives of azetidine are found in FDA-approved drugs for a range of diseases, including oncology and inflammatory conditions.[1][3] This guide, therefore, approaches the analysis of this compound through the lens of early-stage drug discovery, where the primary goal is to ascertain cellular potency and selectivity.

Part 1: Strategic Framework for Initial Characterization

The first critical step in analyzing a novel compound is to establish a robust and relevant biological context. Without prior knowledge of the target or mechanism of action, a logical starting point is a broad cellular screening assay to detect potential anti-proliferative or cytotoxic activity. This is a common strategy in early drug discovery.[4]

Rationale for Comparator Compound Selection

To understand the activity of a novel compound, it must be benchmarked against appropriate controls and comparators.[5] The choice of comparators should be deliberate and designed to answer specific questions about the molecule's structure-activity relationship (SAR) and relative potency.

  • Positive Control (Established Cytotoxin): Doxorubicin. Doxorubicin is a well-characterized chemotherapy agent with a potent and well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition). It serves as a vital benchmark for assay validity and provides a reference point for high potency.

  • Structural Analog (Scaffold Control): Azetidine-3-carboxylic acid. This compound shares the core azetidine ring but lacks the specific side chains of our target molecule. Comparing the two can provide initial insights into whether the isopropylamino and carboxamide moieties are critical for any observed biological activity.[6] Its selection helps to de-risk the possibility that any observed effect is a non-specific consequence of the azetidine ring itself.

Cell Line Selection: A Question of Biological Relevance and Selectivity

The choice of cell lines is paramount for generating meaningful data.[7][8] For an initial cytotoxicity screen, a panel should include at least one cancer cell line and one non-cancerous cell line to assess both potency and selectivity.[9]

  • Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma). This is a widely used and well-characterized epithelial cancer cell line. Its robust growth characteristics and extensive use in drug screening studies make it an excellent choice for assessing anti-proliferative effects.

  • Non-Cancerous Cell Line: HEK293 (Human Embryonic Kidney). This immortalized cell line is often used as a proxy for "normal" human cells in initial toxicity screening.[10] A significantly higher IC50 value in HEK293 cells compared to MCF-7 would suggest a desirable therapeutic window, indicating selectivity for cancer cells.[9]

Part 2: Experimental Protocol: The MTT Cell Viability Assay

The following protocol describes a self-validating system for determining the dose-dependent effect of a compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells in the well.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow MTT reagent to a purple formazan product.[12]

Materials and Reagents
  • Cell Lines: MCF-7 (ATCC® HTB-22™) and HEK293 (ATCC® CRL-1573™)

  • Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compounds: this compound, Azetidine-3-carboxylic acid, Doxorubicin

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

  • Equipment:

    • 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate spectrophotometer (reader) capable of measuring absorbance at 570 nm

    • Multichannel pipette

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout P1 Prepare Compound Stock (10 mM in DMSO) P2 Harvest & Count Cells (MCF-7 & HEK293) P3 Seed Cells in 96-well Plate (5,000 cells/well) P2->P3 T1 Prepare Serial Dilutions (e.g., 100 µM to 0.001 µM) P3->T1 24h Adhesion T2 Treat Cells with Compounds & Controls (Vehicle, Positive) T1->T2 T3 Incubate for 48 hours (37°C, 5% CO₂) T2->T3 A1 Add MTT Reagent (10 µL/well) T3->A1 A2 Incubate for 4 hours (Formation of Formazan) A1->A2 A3 Solubilize Crystals (100 µL DMSO/well) A2->A3 A4 Read Absorbance (570 nm) A3->A4

Caption: Workflow for MTT-based cytotoxicity dose-response analysis.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture MCF-7 and HEK293 cells to ~80% confluency.

    • Trypsinize, neutralize, and centrifuge the cells. Resuspend the cell pellet in fresh culture medium to create a single-cell suspension.

    • Count the cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.[12]

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of each test compound and the structural analog in DMSO. Doxorubicin may require a different solvent; consult the manufacturer's data sheet.

    • Perform a serial dilution series of each compound in serum-free culture medium to create working solutions at 2x the final desired concentration. A common 8-point dilution series might range from 200 µM down to ~0.01 µM.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the appropriate compound dilution to each well in triplicate.

    • Include control wells:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This establishes 100% cell viability.

      • Untreated Control: Cells in culture medium only.

      • Media Blank: Wells with medium but no cells, to measure background absorbance.

    • Return the plate to the incubator for 48 hours. This incubation period is a standard duration for assessing anti-proliferative effects.

  • MTT Assay and Measurement:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Part 3: Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the average absorbance of the media blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each compound concentration using the following formula:

      • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Dose-Response Curve Generation:

    • Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a non-linear regression model (four-parameter logistic fit) to generate a sigmoidal dose-response curve. Software such as GraphPad Prism or R with the 'drc' package is standard for this analysis.[14]

  • Deriving the IC50 Value:

    • The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[15] This value is automatically calculated by the non-linear regression software and is a key measure of the compound's potency.[16] A lower IC50 indicates higher potency.[14]

Hypothetical Signaling Pathway

A common mechanism for cytotoxic compounds is the induction of apoptosis, or programmed cell death. The diagram below illustrates a simplified extrinsic apoptotic pathway, which could be a potential mechanism of action for a novel anti-cancer agent.

G Compound Cytotoxic Compound (e.g., Test Article) Receptor Death Receptor (e.g., Fas, TNFR1) Compound->Receptor Induces Ligand Binding or Receptor Clustering FADD FADD (Adaptor Protein) Receptor->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits & Activates Casp8 Active Caspase-8 (Initiator Caspase) ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 (Executioner Caspase) ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleaves Cellular Substrates

Caption: Simplified extrinsic apoptosis signaling pathway.

Part 4: Comparative Analysis (Hypothetical Data)

The table below presents hypothetical IC50 data that could be generated from the described experiment. This allows for a clear, quantitative comparison of the compounds.

CompoundCell LineIC50 (µM) [Hypothetical]Selectivity Index (SI) [Hypothetical]
This compound MCF-75.2
HEK29348.59.3
Azetidine-3-carboxylic acid (Structural Analog)MCF-7> 100
HEK293> 100N/A
Doxorubicin (Positive Control)MCF-70.1
HEK2931.515.0

Interpretation of Hypothetical Results:

  • Potency: The test compound (IC50 = 5.2 µM in MCF-7) shows moderate cytotoxic activity. It is significantly more potent than its structural analog (>100 µM), suggesting the isopropylamino and carboxamide groups are crucial for its effect. However, it is less potent than the positive control, Doxorubicin (0.1 µM).

  • Selectivity: The Selectivity Index (SI) is calculated as (IC50 in non-cancerous cells / IC50 in cancer cells). A higher SI is desirable. The test compound shows a promising SI of 9.3, indicating it is over 9 times more toxic to the cancer cell line than the non-cancerous line in this assay. This is comparable to, though slightly lower than, the selectivity of Doxorubicin in this hypothetical scenario.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for the initial dose-response analysis of this compound. By employing a standard cytotoxicity assay and carefully selecting comparator compounds and cell lines, researchers can generate robust, interpretable data on the compound's potency and selectivity. The hypothetical results demonstrate how such data can provide a clear go/no-go decision point for further investigation into the compound's mechanism of action and its potential as a therapeutic candidate.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • Why comparing Cell Viability, Proliferation and Apoptosis?. (2018). Boster Bio. [Link]

  • Comparison of Different Methods to Measure Cell Viability. Technology Networks. [Link]

  • Assessment and comparison of viability assays for cellular products. (2023). PubMed. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. (2024). ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). Protocols.io. [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • Dose response curves for selected small molecule inhibitors. ResearchGate. [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025). Promega Connections. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. [Link]

  • Azetidine derivatives of tricyclic antidepressant agents. PubMed. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020). ResearchGate. [Link]

  • IC50. Wikipedia. [Link]

  • Design and analysis of dose-response experiments. German Cancer Research Center. [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints. PMC. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. [Link]

  • Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. [Link]

  • Comparator Drugs: A Critical Element in Clinical Research. (2025). Stellarix. [Link]

  • DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship.org. [Link]

  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]

  • Large-scale empirical identification of candidate comparators for pharmacoepidemiological studies. medRxiv. [Link]

  • How to choose the right cell line for your experiments. (2023). faCellitate. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. [Link]

  • How to Choose the Right Comparator Drug Model for Your Clinical Trial. (2023). LinkedIn. [Link]

  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. [Link]

  • Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. (2016). AACR Journals. [Link]

Sources

A Senior Application Scientist's Guide to Identifying Potential Off-Target Effects of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Imperative of Off-Target Profiling

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prevalent motifs in modern drug discovery.[1][2] Their unique structural properties—high ring strain, sp3-rich character, and conformational rigidity—can confer advantageous physicochemical and pharmacokinetic profiles, including enhanced metabolic stability, solubility, and receptor selectivity.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, highlighting its therapeutic value.[1]

However, the very features that make azetidines attractive can also present challenges. Small, rigid molecules can interact with unintended biological macromolecules, leading to off-target effects. These unintended interactions are a primary cause of drug-induced toxicity and a significant contributor to the high attrition rates in clinical trials.[3][4][5] Therefore, a rigorous and proactive strategy to identify and characterize potential off-target effects is not just a regulatory hurdle but a scientific necessity for developing safer, more effective therapeutics.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the off-target profile of novel azetidine compounds. We will explore a multi-tiered approach that integrates computational prediction with robust experimental validation, ensuring a thorough understanding of a compound's biological footprint.

Pillar 1: The Integrated Strategy for Off-Target Identification

A successful off-target deconvolution strategy is not linear but iterative, beginning with broad, cost-effective computational methods to generate hypotheses, which are then tested and refined using progressively more specific and physiologically relevant experimental assays. This integrated workflow maximizes efficiency and the depth of biological insight.

Off_Target_Workflow cluster_in_silico In Silico Hypothesis Generation cluster_in_vitro_biochem In Vitro Biochemical Screening cluster_in_vitro_cell Cell-Based Target Engagement & Validation a Compound Structure (Azetidine Derivative) b Similarity Searching (e.g., SEA, ChEMBL) a->b c Pharmacophore Modeling & Machine Learning (e.g., KinasePred) a->c d Panel Docking (Virtual Screening) a->d e e b->e Generate Prioritized List of Potential Off-Targets c->e Generate Prioritized List of Potential Off-Targets d->e Generate Prioritized List of Potential Off-Targets f Broad Biochemical Panels (e.g., Kinase, GPCR screens) e->f g Dose-Response Assays (IC50/Ki Determination) f->g h Phenotypic Screening (High-Content Imaging) g->h i Target Deconvolution (e.g., AC-MS, TPP) g->i j Target Engagement Assays (e.g., CETSA) g->j k Validated Off-Target Profile (Informing SAR & Safety Assessment) i->k j->k

Caption: Integrated workflow for identifying azetidine off-target effects.

Pillar 2: In Silico Prediction – Building the Hypothesis

Computational, or in silico, methods provide a rapid and cost-effective first pass to identify potential off-targets by leveraging vast databases of known chemical structures and their biological activities.[6][7]

  • Causality: The core principle is "guilt-by-association." If your azetidine compound is structurally similar to known ligands for a particular protein, it may share that activity.[8] These methods are not definitive but are invaluable for prioritizing which experimental assays to perform.

Key In Silico Methodologies:

MethodPrincipleApplication & RationaleKey Tools/Databases
Chemical Similarity Searching Compares the 2D or 3D structure of the query compound against databases of molecules with known bioactivity.Hypothesis Generation: Rapidly identifies proteins whose known ligands resemble the azetidine compound. Methods like the Similarity Ensemble Approach (SEA) can predict novel interactions with high accuracy.[4]ChEMBL, PubChem, TargetHunter[6], SEA[8]
Machine Learning (ML) & AI Utilizes algorithms trained on large datasets of compound-target interactions to predict the activity of new molecules.[8][9]Pattern Recognition: Can identify complex structure-activity relationships that are not apparent from simple similarity. Particularly powerful for well-studied target families like kinases.[9]KinasePred[9], various custom and commercial platforms.
Pharmacophore Modeling Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target.Feature-Based Screening: Screens the azetidine compound against a library of pharmacophore models to see which "key" fits which "lock."LigandScout, MOE, Schrödinger Suite.
Panel Docking Computationally "docks" the 3D structure of the azetidine compound into the binding sites of a large panel of proteins.Structure-Based Prediction: Ranks potential off-targets based on predicted binding energy and pose. Useful for understanding potential binding modes.TarFisDock[6], AutoDock, Glide.

Pillar 3: In Vitro Screening – Experimental Interrogation

In silico predictions must be confirmed experimentally. Broad panel screening against common "off-target families" is the standard next step.

Biochemical Assays: Probing Direct Interactions

These assays measure the direct interaction of a compound with purified proteins, typically enzymes or receptors.

1. Kinase Profiling: Kinases are one of the largest and most important target families, but their ATP-binding sites are highly conserved, making them frequent off-targets for many drugs.[10][11] Numerous vendors offer kinase profiling services against panels of hundreds of kinases.[12][13][14]

  • Causality: By testing the compound's ability to inhibit the activity of a large, diverse set of kinases, we can quickly identify unintended inhibitory activity. This is critical for predicting potential toxicities related to signaling pathway disruption.

2. GPCR Profiling: G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by over 30% of FDA-approved drugs.[15] Off-target interactions with GPCRs can lead to a wide range of side effects.

  • Causality: Radioligand binding assays are a classic method to determine if a compound competes with a known ligand for binding to a specific GPCR.[16][17] This directly assesses the potential for the azetidine compound to interfere with endogenous signaling.

Assay TypeCommon TechnologyData OutputRationale for Azetidines
Kinase Panels TR-FRET, ADP-Glo™, Radiometric assays% Inhibition at a fixed concentration; IC50 values for hits.High-risk family due to conserved ATP-binding sites. Essential for any compound with potential ATP-competitive mechanism.[10][12]
GPCR Panels Radioligand Binding Assays% Displacement of a radiolabeled ligand; Ki values for hits.Large, diverse target family involved in numerous physiological processes. Off-target hits can predict cardiovascular, CNS, or metabolic side effects.[17][18]
Other Panels (e.g., Proteases, Phosphatases, Ion Channels)Varies by target family (e.g., enzymatic activity, ion flux)Selected based on structural alerts from the azetidine compound or predictions from in silico screening.
Cell-Based Assays: Assessing Effects in a Biological Context

While biochemical assays are crucial, they lack the complexity of a living cell. Cell-based assays provide a more physiologically relevant context to understand a compound's effects.

1. Phenotypic Screening: Instead of testing against a specific target, phenotypic screens look for a particular outcome (a "phenotype") in cells, such as cell death, changes in morphology, or pathway activation.[19][20]

  • Causality: An unexpected phenotype suggests the compound is modulating a cellular pathway. The challenge then becomes identifying the specific molecular target responsible, a process known as target deconvolution.[21][22][23]

2. Target Deconvolution Methods: If a compound shows an interesting cellular phenotype but the target is unknown, several powerful techniques can be used to "fish" for the binding partner(s).[20][24]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): The azetidine compound is immobilized on a solid support (the "bait").[25] A cell lysate is passed over this support, and proteins that bind to the compound are captured, later to be identified by mass spectrometry.[21][26]

AC_MS_Workflow cluster_legend a 1. Immobilize Azetidine Compound (Bait) on Beads b 2. Incubate with Cell Lysate (Protein Mixture) a->b c 3. Wash Away Non-binding Proteins b->c d 4. Elute Bound Proteins (Off-Targets) c->d e 5. Identify Proteins by LC-MS/MS d->e bait Bait target Target non_target Non-Target

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Pillar 4: Validating Hits – Confirming Target Engagement in Cells

Identifying a protein in a pulldown or biochemical assay is not enough. It is crucial to confirm that the compound engages this target within intact, living cells at relevant concentrations.

Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful biophysical method that measures drug-target interaction directly in cells or tissues.[27][28]

  • Principle of Causality: The binding of a drug to its target protein almost always increases the protein's thermal stability.[27] In a CETSA experiment, cells are treated with the compound and then heated. Unbound proteins will denature and precipitate at a lower temperature than drug-bound, stabilized proteins. The amount of soluble protein remaining at different temperatures can be quantified to confirm target engagement.[29][30]

CETSA_Principle cluster_control Control (No Drug) cluster_drug Drug Treatment c_start Target Protein (Unstable) c_heat Heat (e.g., 55°C) c_start->c_heat c_end Denatured & Precipitated Protein c_heat->c_end d_start Target Protein + Azetidine Compound d_heat Heat (e.g., 55°C) d_start->d_heat d_end Stabilized Protein (Remains Soluble) d_heat->d_end

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols: Self-Validating Systems

Trustworthy data comes from rigorously controlled experiments. Below are example protocols that incorporate essential controls.

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Probe Synthesis: Synthesize two versions of the azetidine compound: one with a linker for immobilization (e.g., to NHS-activated sepharose beads) and an unmodified, "free" compound for competition.

  • Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line relevant to the therapeutic goal). Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Binding Incubation (Triplicate Conditions):

    • Condition A (Test): Incubate lysate with the immobilized azetidine compound.

    • Condition B (Competition Control): Pre-incubate lysate with a 100-fold excess of free azetidine compound before adding it to the immobilized compound beads. Rationale: True binders should be outcompeted by the free drug, leading to a reduced signal in the final MS analysis.

    • Condition C (Negative Control): Incubate lysate with control beads that have no compound attached. Rationale: Identifies proteins that non-specifically bind to the bead matrix.

  • Washing: Wash all bead samples extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis: Run the eluates on an SDS-PAGE gel, perform an in-gel digest, and identify the proteins using LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in Condition A compared to both Condition B and Condition C. These are your high-confidence off-target candidates.

Protocol 2: Western Blot-Based CETSA for Target Validation
  • Cell Treatment: Seed cells in multiple plates. Treat with either vehicle (e.g., DMSO) or the azetidine compound at a relevant concentration (e.g., 10x EC50 from a cell viability assay) for 1 hour.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.

  • Lysis and Separation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Measure the total protein concentration to ensure equal loading.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the putative off-target protein identified from the AC-MS or panel screen.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining versus temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target engagement.[29][30]

Conclusion

The unique chemical space occupied by azetidine compounds offers tremendous therapeutic potential. However, realizing this potential safely requires a deep and early understanding of their interaction with the proteome. A dismissive approach to off-target effects can lead to late-stage failures and unforeseen toxicities.

By embracing a multi-pronged strategy that marries the predictive power of in silico tools with the empirical rigor of biochemical and cell-based validation assays, researchers can build a comprehensive off-target profile. This proactive approach not only de-risks the drug development process but also provides deeper mechanistic insights, ultimately leading to the design of more selective and safer medicines. The methodologies described herein, from broad panel screens to specific target engagement assays like CETSA, represent a robust, self-validating framework to ensure that the therapeutic promise of novel azetidine compounds is fully and safely realized.

References

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed, National Center for Biotechnology Information. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • Kinase profiling and screening_kinase profiling service_kinase screening assay. ICE Bioscience. [Link]

  • Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. [Link]

  • Target deconvolution strategies in drug discovery. PubMed, National Center for Biotechnology Information. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed, National Center for Biotechnology Information. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC, National Center for Biotechnology Information. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC, National Center for Biotechnology Information. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. CPT Pharmacometrics & Systems Pharmacology. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • CETSA. Karolinska Institutet. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, AACR Journals. [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]

  • Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products. ResearchGate. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • CRISPR Off-Target Analysis Platforms. Springer Nature Experiments. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • FDA's Updated Guidance On Human Genome Editing New Implications Remaining Questions. Cell and Gene. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Assessing Genetic Heterogeneity in the Context of Genome Editing Off-Targets in Gene Therapy Products: An FDA Public Workshop. FDA.gov. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed, National Center for Biotechnology Information. [Link]

  • In Silico Target Prediction for Small Molecules. PubMed, National Center for Biotechnology Information. [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]

  • Azetidines of pharmacological interest. PubMed, National Center for Biotechnology Information. [Link]

  • In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society. [Link]

  • Azetidines of pharmacological interest. ResearchGate. [Link]

  • GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Eurofins Discovery. [Link]

  • Trends in GPCR drug discovery: new agents, targets and indications. PMC, National Center for Biotechnology Information. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC, National Center for Biotechnology Information. [Link]

  • Off-target analysis - FDA Advisory Committee 2023. CRISPR Vision Program. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC, National Center for Biotechnology Information. [Link]

  • FDA cell and gene therapy guidance informs pharma strategies. Drug Discovery and Development. [Link]

Sources

A Comparative Analysis of Azetidine and Piperidine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly shapes the properties of a drug candidate. Among the saturated nitrogen-containing heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed building blocks. While both introduce a basic nitrogen and provide a three-dimensional framework, their distinct structural and physicochemical properties offer unique advantages and challenges in drug design. This guide provides a comprehensive, data-driven comparison of azetidine and piperidine scaffolds to inform strategic decision-making in the pursuit of novel therapeutics.

I. Fundamental Physicochemical and Structural Properties: A Tale of Two Rings

The seemingly subtle difference of two methylene units between azetidine and piperidine gives rise to significant distinctions in their fundamental properties, which in turn influence their behavior in biological systems.

A. Physicochemical Properties

A comparative summary of the key physicochemical properties of azetidine and piperidine is presented below:

PropertyAzetidinePiperidineKey Considerations for Drug Design
pKa of Conjugate Acid 11.29[1][2]~11.22[3]Both are strongly basic secondary amines with very similar pKa values.[3] This makes them largely interchangeable when basicity is the primary concern for target interaction.
logP (Octanol/Water) -0.15 (calculated)0.84[3]Piperidine is significantly more lipophilic than azetidine. This has direct implications for solubility, cell permeability, and potential for off-target hydrophobic interactions. The lower lipophilicity of azetidine can be advantageous for improving aqueous solubility and reducing metabolic clearance.[4][5]
Ring Strain (kcal/mol) ~25.4[6][7]Low (~0.5)The high ring strain of azetidine influences its reactivity and conformational preferences.[6][7] This strain can be exploited in certain synthetic strategies but may also lead to chemical instability under certain conditions.[8]

B. Conformational Analysis: Rigidity vs. Flexibility

The conformational landscape of a molecule is a critical determinant of its ability to bind to a biological target. Azetidine and piperidine exhibit markedly different conformational behaviors.

  • Azetidine: The four-membered ring of azetidine is relatively planar and rigid due to significant angle strain.[9][10] This conformational rigidity can be advantageous in drug design by pre-organizing the molecule for optimal binding to a target, thus reducing the entropic penalty of binding.

  • Piperidine: The six-membered piperidine ring predominantly adopts a flexible chair conformation, similar to cyclohexane.[3][11][12][13] It can also exist in less stable boat and twist-boat conformations.[14] This flexibility allows the piperidine scaffold to adapt its shape to fit various binding pockets.[13] However, this conformational freedom can also lead to a higher entropic cost upon binding.

G cluster_0 Azetidine cluster_1 Piperidine A1 Relatively Planar and Rigid A2 High Ring Strain A1->A2 due to A3 Pre-organization for Binding A1->A3 leads to P1 Flexible Chair Conformation P2 Low Ring Strain P1->P2 allows for P3 Adaptability to Binding Pockets P1->P3 enables G Piperidine Piperidine Azetidine Azetidine (Bioisostere) Piperidine->Azetidine Bioisosteric Replacement Improved_Potency Improved Potency & Selectivity Azetidine->Improved_Potency Improved_ADME Improved ADME Properties Azetidine->Improved_ADME Metabolic_Stability Increased Metabolic Stability Improved_ADME->Metabolic_Stability Solubility Enhanced Aqueous Solubility Improved_ADME->Solubility

Caption: Benefits of azetidine as a piperidine bioisostere.

B. Case Study: Serotonin-4 Partial Agonists

A compelling example of the successful application of azetidine as a piperidine bioisostere is in the development of serotonin-4 (5-HT4) partial agonists. In one study, the replacement of a metabolically vulnerable piperidine ring in a lead compound with an azetidine moiety resulted in a complete switch in the metabolic pathway, leading to a significant reduction in metabolic clearance while maintaining the desired pharmacological activity. [15]This case highlights the potential of azetidine to address metabolic liabilities associated with piperidine-containing compounds.

III. Synthetic Accessibility: Considerations for Practical Implementation

The feasibility of incorporating a scaffold into a drug candidate is heavily dependent on its synthetic accessibility. Both azetidine and piperidine have well-established synthetic routes, but the strained nature of the azetidine ring presents unique challenges and opportunities.

A. Synthesis of Azetidines

The synthesis of azetidines has historically been challenging due to their inherent ring strain. [4][10]However, recent advances have made this scaffold more accessible. [6][10][16][17]

  • Cyclization Reactions: Intramolecular cyclization of 1,3-amino alcohols or related precursors is a common strategy. [17]* [2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes can provide access to the azetidine core. [4]* Ring Contractions: Ring contraction of larger heterocyclic systems, such as pyrrolidines, can also yield azetidines. [6]* Strain-Release Methodologies: Recent methods leverage the strain of bicyclic precursors, like 1-azabicyclo[1.1.0]butane, to drive the synthesis of functionalized azetidines. [18] B. Synthesis of Piperidines

The synthesis of piperidines is generally more straightforward due to the lower ring strain of the six-membered ring.

  • Reduction of Pyridines: Catalytic hydrogenation of pyridine derivatives is a widely used and efficient method.

  • Cyclization Reactions: Intramolecular cyclization of acyclic precursors containing a nitrogen and a suitable leaving group at the 5-position is a common approach.

  • Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction provides a powerful tool for the stereocontrolled synthesis of highly substituted piperidines.

Experimental Protocol: A General Procedure for the Synthesis of a 3-Substituted Azetidine via Aza-Michael Addition

This protocol describes a general method for the synthesis of a 3-substituted azetidine, a common structural motif in medicinal chemistry, through an aza-Michael addition of a secondary amine to an α,β-unsaturated ester bearing an azetidine ring. [19] Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

  • Secondary amine (e.g., piperidine)

  • Solvent (e.g., Methanol)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in methanol in a round-bottom flask.

  • Add the secondary amine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-substituted azetidine derivative.

Self-Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

IV. Approved Drugs and Clinical Candidates: Real-World Applications

The utility of both azetidine and piperidine scaffolds is underscored by their presence in numerous approved drugs and clinical candidates. [9][13] A. Azetidine-Containing Drugs

The incorporation of the azetidine motif has been instrumental in the success of several modern pharmaceuticals. [9]

  • Baricitinib: An inhibitor of Janus kinase (JAK) used for the treatment of rheumatoid arthritis. The azetidine ring contributes to its metabolic stability and selectivity. [9]* Cobimetinib: A MEK inhibitor used in the treatment of melanoma. The azetidine moiety enhances its pharmacokinetic properties. [9]* Azelnidipine: A calcium channel blocker used as an antihypertensive agent. [9] B. Piperidine-Containing Drugs

The piperidine scaffold is a ubiquitous feature in a vast array of drugs across various therapeutic areas.

  • Methylphenidate (Ritalin): A central nervous system stimulant used to treat ADHD.

  • Fentanyl: A potent synthetic opioid analgesic.

  • Donepezil (Aricept): A cholinesterase inhibitor used to treat Alzheimer's disease.

V. Conclusion: A Strategic Choice in Drug Design

The choice between an azetidine and a piperidine scaffold is a nuanced decision that should be guided by the specific goals of a drug discovery program.

  • Azetidine offers a more rigid, less lipophilic, and often more metabolically stable alternative to piperidine. [4][5][20]Its unique structural features can lead to improved potency, selectivity, and pharmacokinetic profiles. [9][10]However, its synthesis can be more challenging due to ring strain. [4][10]

  • Piperidine provides a flexible and synthetically accessible scaffold that has a long and successful history in drug discovery. [13]Its conformational adaptability can be advantageous for binding to a wide range of targets. However, its higher lipophilicity and potential for metabolic liabilities may require further optimization. [3][13] Ultimately, a thorough understanding of the comparative properties of these two privileged scaffolds empowers medicinal chemists to make informed decisions, leading to the design of safer and more effective medicines. The strategic application of azetidine as a bioisostere for piperidine represents a powerful approach to overcome common drug development hurdles and to access novel chemical space.

References

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Taylor & Francis Online. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ResearchGate. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Semantic Scholar. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of chiral azetidine-piperidines. ResearchGate. [Link]

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Azetidine. Wikipedia. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. PubMed. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed Central. [Link]

  • PMI analysis of potential fragments. A: Conformers of pyrrolidine... ResearchGate. [Link]

  • Azetidine | C3H7N. PubChem. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. [Link]

  • Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In drug discovery, the precise and accurate characterization of a compound's binding affinity for its biological target is a cornerstone of successful lead optimization. This guide provides an in-depth, comparative analysis of three gold-standard biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays—for validating the binding affinity of a novel compound, exemplified by 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer field-proven insights into data interpretation and the causal logic behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, self-validating systems for affinity determination.

Introduction: The Critical Role of Binding Affinity in Drug Development

The journey of a drug from a chemical concept to a therapeutic reality is critically dependent on its interaction with a biological target. Binding affinity, quantified by the dissociation constant (K D ), is a primary determinant of a drug's potency and efficacy. A lower K D value signifies a stronger interaction, meaning a lower concentration of the drug is required to elicit a therapeutic effect. For novel chemical entities like this compound, a molecule featuring a strained azetidine scaffold known to enhance metabolic stability and binding affinity, rigorous validation of its binding characteristics is paramount.[1][2]

Azetidine derivatives have demonstrated broad pharmacological potential, targeting entities from G-protein coupled receptors (GPCRs) to enzymes.[1][3] For the purpose of this guide, we will proceed with a hypothetical case study where This compound is being investigated as an inhibitor for a protein kinase, a common target class in oncology and inflammation research. Our objective is not just to measure affinity, but to build a comprehensive binding profile that can confidently guide further development.

The Validation Workflow: An Overview

A robust validation strategy relies on orthogonal methods—using techniques with different physical principles to cross-validate results. This approach minimizes the risk of method-specific artifacts and builds a stronger, more reliable dataset. Our workflow will compare a label-free, real-time kinetic method (SPR), a thermodynamic, in-solution method (ITC), and a classic, high-sensitivity endpoint assay (Radioligand Binding).

G cluster_0 Phase 1: Primary Assays cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Data Synthesis SPR Surface Plasmon Resonance (SPR) Real-time kinetics (ka, kd) Affinity (KD) Analysis Comparative Analysis Cross-validation of affinity values Comprehensive binding profile SPR->Analysis Kinetic & Affinity Data ITC Isothermal Titration Calorimetry (ITC) Direct thermodynamics (ΔH, ΔS) Affinity (KD) & Stoichiometry (n) ITC->Analysis Thermodynamic & Affinity Data Radio Radioligand Binding Assay High sensitivity Competition analysis (Ki) Radio->Analysis Competition & Affinity Data G Immobilize 1. Immobilize Kinase on Sensor Chip Equilibrate 2. Equilibrate with Running Buffer Immobilize->Equilibrate Inject 3. Inject Compound (Association Phase) Equilibrate->Inject Dissociate 4. Inject Buffer (Dissociation Phase) Inject->Dissociate Regenerate 5. Regenerate Surface Dissociate->Regenerate Analyze 6. Fit Sensorgrams (Calculate ka, kd, KD) Dissociate->Analyze Regenerate->Inject Next Concentration

Caption: Standard experimental workflow for an SPR binding assay.

Hypothetical SPR Data & Interpretation
ParameterValueInterpretation
k a (M⁻¹s⁻¹) 2.5 x 10⁵Moderately fast association rate.
k d (s⁻¹) 5.0 x 10⁻³Slow dissociation rate, suggesting a stable complex.
K D (nM) 20High affinity, calculated from k d /k a .
Chi² 0.8Goodness-of-fit for the kinetic model.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) in addition to the binding affinity (K D ) and stoichiometry (n). [4][5][6] Causality Behind Experimental Choices: We use ITC as an orthogonal method because it measures binding in solution, free from surface tethering artifacts that can occur in SPR. Furthermore, understanding the thermodynamics—whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in system disorder)—provides invaluable information for structure-activity relationship (SAR) studies. [7]

Detailed Experimental Protocol for ITC
  • Sample Preparation: The target kinase is placed in the sample cell, and the compound, this compound, is loaded into the injection syringe at a concentration ~10-15x that of the protein.

    • Expert Insight: Precise concentration determination for both protein and ligand is absolutely critical for accurate stoichiometry and affinity measurement. Buffer matching between the cell and syringe is also essential to minimize heats of dilution. [6]2. System Equilibration: The instrument is allowed to reach thermal equilibrium at the desired temperature (e.g., 25°C).

  • Titration: The compound is injected into the protein solution in a series of small, precisely measured aliquots. The heat change after each injection is measured relative to a reference cell.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection. As the protein becomes saturated, the magnitude of these peaks diminishes.

  • Data Analysis: The area under each peak is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model (e.g., one-site binding) to determine K D , n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) are then calculated.

Hypothetical ITC Data & Interpretation
ParameterValueInterpretation
K D (nM) 25High affinity, corroborating the SPR result.
n (Stoichiometry) 1.05Indicates a 1:1 binding interaction.
ΔH (kcal/mol) -8.5Favorable enthalpic contribution; binding is exothermic.
-TΔS (kcal/mol) -2.2Unfavorable entropic contribution.
ΔG (kcal/mol) -10.7Overall favorable binding free energy.

Method 3: Radioligand Binding Assay

Radioligand binding assays are a classic and extremely sensitive method for quantifying receptor-ligand interactions. [8][9]We will describe a competitive binding assay, where our unlabeled test compound competes with a known, radiolabeled ligand ('hot' ligand) for binding to the target kinase.

Causality Behind Experimental Choices: This method is chosen for its high sensitivity and its utility in a more physiological context (e.g., using cell membrane preparations). [10]It provides an affinity value (the inhibition constant, K i ) that is independent of the principles of SPR and ITC, serving as a robust orthogonal validation.

Detailed Experimental Protocol for a Competition Assay
  • Membrane Preparation: Prepare a membrane fraction from cells overexpressing the target kinase. Protein concentration is determined via a standard assay (e.g., BCA). [10]2. Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., ³H-staurosporine, a known kinase inhibitor) and a range of concentrations of the unlabeled test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound/Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter traps the membranes (and thus the bound radioligand), while the unbound radioligand passes through. [8]5. Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as percent specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). The K i is then calculated from the IC₅₀ using the Cheng-Prusoff equation: K i = IC₅₀ / (1 + [L]/K D ) , where [L] is the concentration of the radioligand and K D is its known dissociation constant. [10]

G cluster_0 Components Membrane Kinase Membranes Incubate Incubate to Equilibrium Membrane->Incubate Hot Radioligand ([L]) Hot->Incubate Cold Test Compound Cold->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Radioligand Assay Data & Interpretation
ParameterValueInterpretation
Radioligand [L] 1 nMFixed concentration used in the assay.
Radioligand K D 2 nMKnown affinity of the radioligand for the kinase.
IC₅₀ 42 nMConcentration of test compound that displaces 50% of the radioligand.
K i (nM) 28Calculated affinity of the test compound, consistent with other methods.

Comparative Summary and Final Recommendation

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioligand Binding Assay
Principle Mass change on a surfaceHeat change in solutionCompetition for a binding site
Label Required? NoNoYes (for the probe ligand)
Key Outputs k a , k d , K DK D , n, ΔH, ΔSIC₅₀, K i
Throughput Medium to HighLow to MediumHigh
Protein Req. Low (µg)High (mg)Very Low (µg)
Strengths Real-time kinetics, mechanism insightGold standard thermodynamics, in-solutionHigh sensitivity, physiological context
Limitations Surface immobilization artifacts, mass transport limitsHigh sample consumption, sensitive to buffer mismatchRequires a suitable radioligand, indirect

Final Recommendation: For the initial validation of a novel compound like this compound, a dual approach using SPR and ITC is strongly recommended. SPR provides the crucial kinetic context (on/off rates) that is invaluable for predicting in vivo behavior, while ITC delivers an unambiguous, in-solution affinity and the thermodynamic drivers of the interaction. The Radioligand Binding Assay serves as an excellent, high-throughput follow-up for screening analogs or for validation in a membrane-based system that more closely mimics the cellular environment. By integrating data from these orthogonal techniques, researchers can build a robust, multi-faceted understanding of their compound's binding affinity, enabling confident, data-driven decisions in the drug discovery pipeline.

References

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology, 11(5), 560-566.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Singh, R., & Singh, P. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Velazquez-Campoy, A., & Freire, E. (2006). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Alfa Cytology. (n.d.).
  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC)
  • Lohman, J. A. B., & Nichols, D. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride.
  • Tokuhisa, A., & Takeda, S. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • Oreate AI Blog. (2025).
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology, 70(5), 589-596.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guidance with a critical directive: the safe handling and disposal of any chemical compound begins with a thorough review of its specific Safety Data Sheet (SDS). The following procedures for 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride have been synthesized from established best practices in laboratory safety and information from SDSs of structurally related azetidine compounds. In the absence of a specific SDS for this exact molecule, a conservative approach, treating the compound as hazardous, is not just recommended, but essential.

This guide is intended for researchers, scientists, and drug development professionals. Its purpose is to provide a clear, actionable framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal protocol is initiated, a comprehensive risk assessment is mandatory. While a specific SDS is unavailable, analogous azetidine-based compounds exhibit a range of potential hazards, including skin and eye irritation.[1][2] Therefore, it is prudent to assume that this compound may present similar risks.

Assumed Hazards:

  • Skin and Eye Irritant: Direct contact may cause irritation or more severe reactions.[1]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of the dust may lead to adverse health effects.[3]

  • Environmental Hazard: Uncontrolled release into the environment could be harmful to aquatic life.[4]

This initial assessment dictates the necessity for stringent personal protective equipment (PPE) protocols and controlled disposal methods to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assumed hazards, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are required.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[1][5]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[5]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7]

This multi-layered approach to PPE is a self-validating system; each component protects a specific exposure route, collectively minimizing the risk of accidental contact.

Segregation and Waste Stream Management: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Do not mix this compound with other waste streams unless compatibility is confirmed.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory for the collection of hazardous waste.[8][9] This area must be at or near the point of generation and clearly marked.

Step 2: Select an Appropriate Waste Container Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[10] The container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice. Ensure the container has a secure, tight-fitting lid.[9]

Step 3: Label the Waste Container The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[11]

Step 4: Waste Collection

  • Solid Waste: Carefully transfer any solid waste, including contaminated consumables like weighing paper and gloves, into the designated hazardous waste container. Avoid generating dust during this process.[3]

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 5: Container Management Keep the waste container securely closed at all times, except when adding waste.[8][9] Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Identify Waste risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe select_container Select & Label Waste Container ppe->select_container segregate_waste Segregate Solid & Liquid Waste select_container->segregate_waste transfer_waste Transfer Waste to Container segregate_waste->transfer_waste close_container Securely Close Container transfer_waste->close_container store_saa Store in Satellite Accumulation Area (SAA) close_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) store_saa->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

Final Disposal and Decontamination

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[5][12] This is to prevent the contamination of water systems and potential harm to the environment.

Final Disposal: The ultimate disposal of this chemical waste must be conducted by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your properly labeled and contained waste.[8]

Decontamination:

  • Spills: In the event of a small spill, carefully sweep up the solid material and place it in the designated hazardous waste container.[3] For larger spills, evacuate the area and contact your EHS office immediately.

  • Equipment: Any equipment that comes into contact with the compound should be thoroughly decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., water or ethanol), with the rinsate collected as hazardous waste.

  • Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines, which may allow for disposal as regular waste after the label has been defaced.[5]

Regulatory Compliance: Adherence to the Law

The disposal of chemical waste is governed by a number of federal and state regulations. Key among these are the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and standards set by the Occupational Safety and Health Administration (OSHA).[13][14][15] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations. It is your responsibility to be aware of and adhere to all local, state, and federal requirements for hazardous waste management.[16]

Summary of Key Disposal Information
ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed based on related azetidine compounds.
PPE Safety glasses, gloves, lab coat, respirator (if dust)Protects against potential skin/eye irritation and inhalation.
Waste Container Labeled, sealed, compatible (e.g., HDPE)Prevents leaks, ensures proper identification, and avoids reactions.
Disposal Method Licensed hazardous waste contractorEnsures environmentally sound and legally compliant disposal.
"Do Not's" Do not dispose down the drain or in regular trashPrevents environmental contamination and non-compliance.

By following these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific research and environmental stewardship.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY DATA SHEET.
  • Hazardous Waste and Disposal. American Chemical Society.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • Resource Conservation and Recovery Act (RCRA)
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • Hazardous Waste. US EPA.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Hazardous Waste - Overview.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Steps in Complying with Regul
  • Safety D
  • Azetidine-3-carboxylic acid-SDS. MedChemExpress.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety D
  • Azetidine-3-carboxaldehyde, N-BOC protected. Apollo Scientific.

Sources

Personal protective equipment for handling 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS 686344-57-0). As a trusted partner in your research, we are committed to providing information that extends beyond the product itself, ensuring the safety of researchers and the integrity of your work. The following procedures are based on the known hazards of the compound's structural motifs—azetidine, secondary amine, and dihydrochloride salt—and established best practices for laboratory safety.

Understanding the Hazard Profile

  • Azetidine Derivatives: These compounds can be irritating to the skin, eyes, and respiratory system.[1][2]

  • Amines: Amines can be corrosive and may cause respiratory issues and skin irritation.[3]

  • Hydrochloride Salts: As with other hydrochloride salts, this compound can be corrosive and is a strong acid.[4][5][6][7] Proper handling is crucial to prevent chemical burns and respiratory irritation.[4][5][6][7]

  • Solid Form: As a solid, there is a risk of dust inhalation, which necessitates careful handling to minimize aerosolization.[8][9]

A similar compound, Azetidine-3-carboxamide hydrochloride, is classified as acutely toxic if swallowed (Category 4). Therefore, it is prudent to handle this compound with a similar level of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye damage.[4][5][7][9]
Skin Protection Chemical-resistant gloves (nitrile rubber is a good initial choice), a fully buttoned lab coat, and closed-toe shoes.To prevent skin contact, which can lead to irritation or burns.[5][9] Contaminated clothing should be removed and washed before reuse.[10]
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges may be necessary if working outside of a fume hood or if dust is generated.To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[3][4]

Diagram: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood) don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe Ensure Ventilation weigh Weighing don_ppe->weigh dissolve Dissolving weigh->dissolve transfer Transferring dissolve->transfer decontaminate Decontaminate Glassware transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: A typical workflow for safely handling the chemical.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing risk.

3.1. Preparation

  • Designated Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

3.2. Weighing and Transfer

  • Minimize Dust: Handle the solid material gently to avoid creating dust. Use a micro-spatula for transfers.

  • Static Control: If weighing directly into a flask, use an anti-static gun to prevent the powder from adhering to the glassware.

  • Controlled Addition: When dissolving, add the solid to the solvent slowly. If diluting, always add acid to water, never the other way around, to control any exothermic reactions.[7]

3.3. In Case of a Spill

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Contain: For a small, manageable spill within the fume hood, contain the spill using a chemical absorbent material.[11]

  • Neutralize: Due to its acidic nature, the spilled material and absorbent should be neutralized with a mild base, such as sodium bicarbonate, before cleanup.

  • Clean: Carefully sweep up the absorbed material and place it in a designated hazardous waste container.[8][12] Decontaminate the area with a suitable cleaning agent.[12]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant threat to both the environment and public health.

4.1. Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), should be collected in a clearly labeled, leak-proof hazardous waste container.[2][12]

  • Avoid Mixing: Do not mix this waste stream with other chemical waste to prevent potentially hazardous reactions.[12]

Diagram: Chemical Waste Disposal Workflow

Disposal_Workflow cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated gloves) waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Liquid Waste (e.g., reaction mixtures) liquid_waste->waste_container disposal_company Licensed Hazardous Waste Disposal Company waste_container->disposal_company Scheduled Pickup

Caption: The required steps for proper chemical waste disposal.

4.2. Final Disposal

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][12] Do not attempt to dispose of this chemical down the drain or in regular trash.[12]

Emergency Procedures

5.1. First Aid Measures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4][13] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen.[4] Seek medical attention if symptoms persist.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Safe Disposal of 3-(Cyclohexanesulfonyl)
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. (n.d.). Benchchem.
  • Safe Disposal of Azetidine, 1-[(4-fluorophenyl)
  • Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of California, Santa Cruz.
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (n.d.). Benchchem.
  • Safety d
  • Azetidine. (n.d.). Apollo Scientific.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Safety Data Sheet: Boc-D-Azetidine-2-carboxylic acid. (n.d.). AAPPTec, LLC.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • SAFETY DATA SHEET: 1-Cbz-Azetidine-3-carboxylic acid. (2018, August 20).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • What are some safety precautions to take when using hydrochloric acid in a laboratory setting? (2023, October 15). Quora.
  • Azetidine-3-carboxylic acid-SDS. (n.d.). MedChemExpress.
  • Safety Data Sheet: Hydrochloric acid. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET: Azetidine Hydrochloride. (2024, December 16). TCI Chemicals.
  • Safety Data Sheet: Azetidine-1-carboxamide. (2024, December 19). Fluorochem Ltd.
  • Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
  • SAFETY DATA SHEET: Hydrochloric acid. (2025, May 5). Sigma-Aldrich.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • This compound. (n.d.). BOC Sciences.
  • Azetidine-3-carboxamide hydrochloride. (n.d.). Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
Reactant of Route 2
3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.